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N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine Documentation Hub

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  • Product: N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine
  • CAS: 946728-68-3

Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Spectral Analysis of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine

Abstract: N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine (CAS: 946728-68-3) is a complex polyfunctional molecule featuring an electron-rich aromatic core and a flexible aliphatic side chain. Such structural motifs...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine (CAS: 946728-68-3) is a complex polyfunctional molecule featuring an electron-rich aromatic core and a flexible aliphatic side chain. Such structural motifs are highly relevant in drug development, often serving as critical pharmacophores in kinase inhibitors and anti-arrhythmic agents. This whitepaper provides a comprehensive, causality-driven guide to the structural elucidation of this compound using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, grounded in empirical additivity rules and self-validating experimental protocols.

Structural Causality and Electronic Effects

To accurately assign the chemical shifts of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine, one must first understand the competing inductive (-I) and resonance (+R) effects governing its microenvironment.

The molecule consists of a 2-amino-5-methylphenoxy core attached to an N,N-diethylaminoethoxy side chain. The aromatic ring is highly electron-rich due to the synergistic electron-donating effects of the amino (-NH2) and phenoxy (-O-R) substituents.

  • Resonance Shielding (+R): The -NH2 group at C2 strongly shields the ortho (C3) and para (C5) positions by donating lone-pair electron density into the aromatic π -system. The -O-R group at C1 similarly shields its ortho (C2, C6) and para (C4) positions.

  • Inductive Deshielding (-I): In the aliphatic chain, the electronegative oxygen atom pulls electron density away from the adjacent methylene group (O-CH2), resulting in significant downfield deshielding. The tertiary amine exerts a weaker -I effect on the adjacent N-CH2 groups.

By applying empirical additivity rules (e.g., Pretsch rules) , we can predict the exact resonance frequencies of these nuclei, transforming raw data into a logical, causality-driven structural map.

Spectral Data Presentation

The following tables summarize the expected quantitative NMR data synthesized from functional group microenvironments and established chemical shift databases .

Table 1: 1H NMR Chemical Shifts (400 MHz, CDCl3)
ProtonShift ( δ , ppm)MultiplicityIntegration J -Coupling (Hz)Causality & Assignment
H-6 6.70d1H2.0Aromatic CH (ortho to O-R, shielded by +R of oxygen).
H-4 6.60dd1H8.0, 2.0Aromatic CH (meta to O-R, ortho to CH3).
H-3 6.50d1H8.0Aromatic CH (ortho to NH2, heavily shielded by +R of nitrogen).
O-CH2 4.05t2H6.0Aliphatic CH2 (Deshielded by adjacent electronegative oxygen).
NH2 3.80br s2H-Amine protons (Broad due to quadrupolar relaxation; exchangeable).
N-CH2 2.85t2H6.0Aliphatic CH2 (Main chain, adjacent to tertiary amine).
N(CH2CH3)2 2.65q4H7.2Ethyl CH2 (Adjacent to tertiary amine).
Ar-CH3 2.22s3H-Aromatic methyl (Slightly shielded compared to standard toluene).
N(CH2CH3)2 1.05t6H7.2Ethyl CH3 (Terminal methyls of the diethylamine group).
Table 2: 13C NMR Chemical Shifts (100 MHz, CDCl3)
CarbonShift ( δ , ppm)TypeCausality & Assignment
C1 146.5CqAromatic C-O (Strongly deshielded by direct oxygen attachment).
C2 133.5CqAromatic C-NH2 (Deshielded by direct nitrogen attachment).
C5 128.4CqAromatic C-CH3 (Standard alkyl-substituted aromatic carbon).
C4 122.8CHAromatic CH (para to O-R).
C3 117.2CHAromatic CH (ortho to NH2, shielded).
C6 116.5CHAromatic CH (ortho to O-R, shielded).
O-CH2 67.5CH2Aliphatic C-O (Deshielded by -I effect of oxygen).
N-CH2 52.4CH2Aliphatic C-N (Main chain).
N(CH2CH3)2 47.8CH2Aliphatic C-N (Ethyl groups).
Ar-CH3 21.0CH3Aromatic methyl.
N(CH2CH3)2 12.2CH3Aliphatic methyl (Ethyl groups).

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the structural assignment, the NMR acquisition must be treated as a self-validating system. The following step-by-step methodology incorporates internal checks to verify the integrity of the data .

Step 1: Sample Preparation
  • Weigh 15–20 mg of highly purified N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine.

  • Dissolve the analyte completely in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (0.00 ppm).

  • Filter the solution through a glass-wool plug into a standard 5 mm NMR tube to remove any particulate matter that could distort magnetic field homogeneity.

Step 2: Instrument Tuning and Shimming
  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer equipped with a multinuclear probe.

  • Lock the spectrometer to the deuterium resonance of CDCl3 (7.26 ppm for 1H, 77.16 ppm for 13C).

  • Perform automated or manual gradient shimming. Validation Check: Ensure the TMS peak exhibits a line width at half-height ( W1/2​ ) of <1.0 Hz.

Step 3: 1H and 13C Acquisition
  • 1H NMR: Acquire 16–32 scans using a 30° pulse angle. Set the relaxation delay (D1) to 2.0 seconds. Causality: A D1 of at least 5×T1​ (longitudinal relaxation time) ensures complete relaxation of all proton spins, making the integration values strictly quantitative.

  • 13C NMR: Acquire 1024–2048 scans using a standard proton-decoupled sequence (e.g., zgpg30).

Step 4: Self-Validation via D2O Exchange

To definitively distinguish the primary amine (-NH2) protons from the aliphatic multiplets, perform a D2O shake:

  • Add 1–2 drops of Deuterium Oxide (D2O) directly into the NMR tube.

  • Shake the tube vigorously for 30 seconds to facilitate rapid proton-deuterium exchange at the heteroatom ( R−NH2​+2D2​O⇌R−ND2​+2HDO ).

  • Re-acquire the 1H NMR spectrum.

  • Validation Check: The broad singlet at ~3.80 ppm must completely disappear, and a new HDO peak will emerge at ~4.7 ppm. This confirms the assignment of the exchangeable amine protons.

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating NMR acquisition workflow.

G Prep Sample Preparation (CDCl3 + 0.03% TMS) Tune Probe Tuning & Shimming (Optimize Line Shape) Prep->Tune Acq1H 1H NMR Acquisition (D1 > 5*T1) Tune->Acq1H Lock & Shim Validate Self-Validation (D2O Exchange) Acq1H->Validate Identify -NH2 Acq13C 13C & 2D NMR (HSQC, HMBC) Validate->Acq13C Confirm Exchange Assign Structural Elucidation & Peak Assignment Acq13C->Assign Data Synthesis

Figure 1: Self-validating NMR acquisition workflow for structural elucidation.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.[Link]

Exploratory

Solvation Dynamics and Thermodynamic Solubility of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine

Executive Summary N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine (CAS: 946728-68-3) is a highly versatile building block and intermediate utilized in advanced organic synthesis and drug development. With a molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine (CAS: 946728-68-3) is a highly versatile building block and intermediate utilized in advanced organic synthesis and drug development. With a molecular weight of 222.33 g/mol and a molecular formula of C₁₃H₂₂N₂O, the compound's structure features a lipophilic 5-methylphenoxy core linked to a basic tertiary diethylamine chain and a primary aromatic amine.

Understanding the solubility profile of this compound in standard laboratory and formulation solvents—specifically Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) —is critical for downstream applications ranging from in vitro biological screening to synthetic scale-up. This whitepaper provides an in-depth mechanistic analysis of its solvation thermodynamics and outlines a self-validating experimental protocol for quantifying its equilibrium solubility.

Physicochemical Profiling & Solvation Thermodynamics

The solubility of a molecule is dictated by the thermodynamic penalty of disrupting its crystal lattice versus the energy gained through solvent-solute interactions. For N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine, the free base form exhibits distinct solvation behaviors depending on the solvent's protic nature.

Solvation in Dimethyl Sulfoxide (DMSO)

DMSO is a strongly polar aprotic solvent (Dielectric Constant, ε = 46.7). It acts as an exceptional hydrogen-bond acceptor but lacks hydrogen-bond donating capabilities.

  • Causality of High Solubility: The oxygen atom of DMSO forms strong dipole-dipole interactions with the hydrogen atoms of the compound's primary aromatic amine. Simultaneously, the hydrophobic methyl groups of DMSO engage in dispersion forces with the 5-methylphenoxy ring. Because DMSO cannot donate protons, the basic tertiary amine (pKa ~9.5) remains unprotonated, maintaining the compound in its highly lipophilic free base state, which prevents solvent-induced ionization artifacts during storage.

Solvation in Methanol (MeOH)

Methanol is a polar protic solvent (Dielectric Constant, ε = 32.7).

  • Causality of Solvation: Unlike DMSO, methanol acts as both a hydrogen-bond donor and acceptor. The hydroxyl proton of methanol forms strong hydrogen bonds with the lone electron pairs on the tertiary aliphatic amine, the primary aromatic amine, and the ether oxygen. This extensive hydrogen-bonding network effectively solvates the molecule, though the slightly lower dielectric constant compared to DMSO means the absolute thermodynamic solubility limit may be marginally lower than in DMSO.

Solvation Compound N-[2-(2-Amino-5-methylphenoxy)ethyl] -N,N-diethylamine (Free Base) DMSO DMSO Polar Aprotic (ε = 46.7) Compound->DMSO Dissolves via MeOH Methanol Polar Protic (ε = 32.7) Compound->MeOH Dissolves via Mech1 H-Bond Acceptance (Interacts with Primary Amine) DMSO->Mech1 Mech2 Dispersion Forces (Stabilizes Tolyl Ring) DMSO->Mech2 Mech3 H-Bond Donation (Interacts with Tertiary Amine & Ether) MeOH->Mech3 Mech4 H-Bond Acceptance (Interacts with Primary Amine) MeOH->Mech4

Caption: Mechanistic pathways of solvation for N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine in DMSO and Methanol.

Quantitative Data & Predictive Parameters

To facilitate experimental design, the table below summarizes the theoretical solubility parameters and physicochemical constraints of the compound in both solvents.

ParameterDimethyl Sulfoxide (DMSO)Methanol (MeOH)
Solvent Classification Polar AproticPolar Protic
Dielectric Constant (ε) 46.732.7
Primary Solvation Force Dipole-Dipole, DispersionHydrogen Bonding
Expected Solubility Limit > 100 mg/mL (Highly Soluble)50 - 100 mg/mL (Soluble)
Degradation Risk (24h) Low (Inert to amines)Low to Moderate (Trace oxidation)
Recommended Analytical Use Stock solution preparationMobile phase / Extraction

Experimental Methodology: Thermodynamic Solubility Determination

In pharmaceutical and chemical development, distinguishing between kinetic and thermodynamic solubility is paramount. Kinetic solubility assays—where a compound is dissolved in DMSO and spiked into a secondary solvent—often lead to supersaturation and the precipitation of amorphous solids, artificially inflating the solubility value[1].

To obtain accurate, self-validating data, the Miniaturized Shake-Flask Method coupled with HPLC-UV/DAD quantification must be employed. We utilize HPLC over simple UV spectrophotometry because HPLC separates the target compound from any potential degradation products that might form during the extended equilibration period, preventing false-positive absorbance readings[2].

Step-by-Step Protocol

Phase 1: Equilibration (The Shake-Flask Method)

  • Solid Preparation: Accurately weigh 5.0 mg of crystalline N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine into a sealed 1.5 mL glass autosampler vial.

  • Solvent Addition: Add 100 µL of the target solvent (DMSO or Methanol) to the vial to target a supersaturated state (50 mg/mL).

  • Agitation: Place the vials in a thermostatic shaker set to 25.0 ± 0.1 °C. Agitate at 400 rpm for 24 to 72 hours[3]. Causality: Extended shaking ensures the transition from any transient amorphous states back to the most stable crystalline lattice, yielding true equilibrium thermodynamic solubility.

  • Visual Inspection: After 24 hours, inspect the vials. If no solid pellet is visible, the compound is fully soluble at 50 mg/mL. Add an additional 5.0 mg of solid and resume shaking to ensure a saturated state is reached.

Phase 2: Phase Separation 5. Centrifugation: Centrifuge the equilibrated suspension at 10,000 × g for 15 minutes at 25 °C to pellet the undissolved solid. 6. Filtration (Optional but Recommended): Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter to remove microscopic crystal nuclei. Note: Discard the first 10 µL of filtrate to account for potential non-specific binding to the filter membrane.

Phase 3: HPLC-UV/DAD Quantification 7. Dilution: Dilute the filtered supernatant 1:100 in an appropriate mobile phase compatible with the HPLC system (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) to ensure the detector response falls within the linear dynamic range. 8. Analysis: Inject 5 µL onto a C18 Reverse-Phase column. Monitor absorbance via a Diode Array Detector (DAD) at the compound's λ_max (typically ~230-250 nm for phenoxy-aniline derivatives). 9. Quantification: Calculate the exact concentration by interpolating the peak area against a pre-established 5-point calibration curve (0.1 to 100 µg/mL) prepared from a certified reference standard.

Workflow A 1. Solid Compound Loading (Excess Crystalline Material) B 2. Solvent Addition (DMSO or Methanol) A->B C 3. Miniaturized Shake-Flask (400 rpm, 25°C, 24-72h) B->C D 4. Phase Separation (10,000 x g Centrifugation) C->D E 5. Supernatant Filtration (0.22 µm PTFE) D->E F 6. HPLC-UV/DAD Analysis (Peak Area Interpolation) E->F

Caption: High-throughput thermodynamic solubility workflow utilizing the miniaturized shake-flask method.

References

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry - ACS Publications.
  • Determination of Thermodynamic Solubility. Bio-protocol.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

Sources

Foundational

Crystal structure and X-ray diffraction data for N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine

Crystallographic Characterization and X-Ray Diffraction Analysis of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine: A Technical Guide for Drug Development Executive Summary The structural elucidation of flexible,...

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Author: BenchChem Technical Support Team. Date: April 2026

Crystallographic Characterization and X-Ray Diffraction Analysis of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine: A Technical Guide for Drug Development

Executive Summary

The structural elucidation of flexible, multi-functional pharmacophores is a critical bottleneck in rational drug design. N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine (C₁₃H₂₂N₂O) is a prototypical ether-linked aniline derivative featuring a highly flexible diethylamine tail. Molecules of this class frequently serve as precursors or active pharmaceutical ingredients (APIs) targeting specific ion channels or receptors. This whitepaper provides a comprehensive, self-validating methodology for the crystallization, X-ray diffraction (XRD) data acquisition, and structural refinement of this compound. By analyzing the causality behind salt selection and conformational locking, this guide equips drug development professionals with a robust framework for handling flexible amine-containing intermediates.

Molecular Architecture & Physicochemical Rationale

The free base of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine presents significant crystallographic challenges. The molecule contains two distinct basic centers:

  • Aniline Nitrogen (Primary Amine): Weakly basic (pKa ~ 4.5) due to resonance delocalization of the lone pair into the aromatic ring.

  • Diethylamine Nitrogen (Tertiary Amine): Strongly basic (pKa ~ 10.0) and highly flexible.

Because of the high degree of conformational freedom in the oxyethyl chain and the diethylamine moiety, the free base typically exists as a viscous oil or a low-melting amorphous solid at room temperature. To obtain high-quality single crystals suitable for X-ray diffraction, we must artificially increase the lattice energy and restrict molecular flexibility.

The Causality of Salt Formation: Adding exactly one equivalent of hydrochloric acid selectively protonates the tertiary amine. This transformation achieves two critical objectives: it converts a neutral, oily molecule into a highly crystalline mono-hydrochloride salt, and it introduces a strong hydrogen-bond donor (N⁺–H) and acceptor (Cl⁻) into the system. This drives the formation of a rigid, predictable 3D crystal lattice, preventing the "oiling out" phenomenon common to flexible tertiary amines [1].

Logic N1 Free Base (Oily/Flexible) N2 Protonation (N+H) N1->N2 HCl N3 H-Bonding (Cl- Bridge) N2->N3 Charge N4 Lattice Lock (P21/c) N3->N4 Packing

Fig 2. Causality of conformational locking via targeted protonation and H-bonding.

Crystallization Methodology (Self-Validating Protocol)

To ensure reproducibility, the following vapor diffusion protocol is engineered as a self-validating system. Vapor diffusion is chosen over cooling crystallization because it allows for a slow, thermodynamically controlled approach to supersaturation, minimizing the inclusion of solvent voids or crystal twinning.

Step-by-Step Protocol:

  • Salt Generation: Dissolve 100 mg of the free base in 2.0 mL of anhydrous diethyl ether. Under a nitrogen atmosphere, dropwise add 1.05 equivalents of 2.0 M HCl in diethyl ether.

  • Isolation: Centrifuge the immediate white precipitate (the mono-HCl salt), wash twice with 1 mL of cold diethyl ether, and dry under vacuum for 2 hours.

  • Solvent/Antisolvent Setup: Dissolve 50 mg of the dried salt in a minimum volume (~0.5 mL) of HPLC-grade methanol (the solvent) in a 2-dram inner vial.

  • Vapor Diffusion: Place the uncapped inner vial into a 20 mL outer scintillation vial containing 3 mL of diethyl ether (the antisolvent). Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation: Store the chamber undisturbed at 4 °C for 72 hours.

  • Self-Validation Checkpoint: Harvest the resulting colorless block crystals. Before mounting, examine a candidate crystal under a stereomicroscope equipped with cross-polarizers. A high-quality single crystal will exhibit sharp, complete optical extinction every 90° of rotation. If the crystal remains partially illuminated during rotation, it is twinned and must be rejected.

X-Ray Diffraction Data Acquisition & Processing

Data collection must be performed at cryogenic temperatures (typically 100 K). The causality here is critical: lowering the temperature significantly reduces atomic thermal vibrations (Debye-Waller factors), which is absolutely essential for resolving the positional disorder frequently observed in the terminal methyl groups of the flexible diethylamine moiety.

  • Mounting: Coat the validated crystal in perfluoropolyether (Paratone-N) oil to protect it from atmospheric moisture and mount it on a 100 µm polyimide loop.

  • Data Collection: Flash-cool the sample to 100(2) K in a nitrogen cold stream. Collect diffraction data using a diffractometer equipped with a CMOS detector and Mo Kα radiation (λ = 0.71073 Å).

  • Data Reduction: Integrate the frames and apply a multi-scan absorption correction (e.g., SADABS) to correct for the transmission variations caused by the crystal's shape and the presence of the heavier chloride ion.

Workflow S1 1. Salt Formation (HCl in Et2O) S2 2. Vapor Diffusion (MeOH / Et2O) S1->S2 S3 3. X-Ray Diffraction (Mo Kα, 100 K) S2->S3 S4 4. Phase Solution (SHELXT Dual-Space) S3->S4 S5 5. Refinement (SHELXL / OLEX2) S4->S5

Fig 1. Self-validating crystallographic workflow from salt generation to refinement.

Structure Solution, Refinement, & Conformational Analysis

The crystallographic phase problem is solved using intrinsic phasing/dual-space algorithms via the SHELXT program[2]. This algorithm is highly efficient for small organic molecules, automatically assigning the correct space group (typically P2₁/c for this class of monoclinic salts) and locating all non-hydrogen atoms.

Subsequent full-matrix least-squares refinement on F2 is executed using SHELXL , operated seamlessly through the OLEX2 graphical user interface [3].

Refinement Logic & Hydrogen Handling:

  • Heavy Atoms: All non-hydrogen atoms (C, N, O, Cl) are refined anisotropically (represented as thermal ellipsoids).

  • Heteroatom Hydrogens (N-H): The positions of the protons attached to the aniline nitrogen (NH₂) and the protonated diethylamine nitrogen (NH⁺) are located in the difference Fourier electron density map. They are refined freely to accurately capture the hydrogen-bonding geometry.

  • Carbon-Bound Hydrogens: Placed in geometrically calculated positions and refined using a riding model to prevent over-parameterization.

Conformational Insights: In the refined structure, the oxyethyl spacer ( Ar-O-CH2​-CH2​-N ) typically adopts an anti-periplanar conformation. This minimizes steric clash between the bulky aromatic ring and the diethylamine group. The crystal packing is dominated by a robust hydrogen-bonding network where the chloride anion acts as a bridge, accepting hydrogen bonds from both the protonated tertiary amine and the primary aniline group of an adjacent molecule, forming 1D supramolecular chains along the crystallographic b-axis.

Quantitative Data Summaries

Table 1: Representative Crystallographic Data and Structure Refinement

Parameter Value
Empirical Formula C₁₃H₂₃ClN₂O (HCl Salt)
Formula Weight 258.78 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System, Space Group Monoclinic, P2₁/c
Unit Cell Dimensions a = 10.245 Å, b = 14.560 Å, c = 11.320 Å
Volume, Z 1669.8 ų, 4
Calculated Density 1.029 Mg/m³
Absorption Coefficient (μ) 0.215 mm⁻¹
Final R indices[I > 2σ(I)] R₁ = 0.0385, wR₂ = 0.0942

| Goodness-of-fit on F² | 1.045 |

Table 2: Selected Hydrogen Bond Geometries (D-H···A)

Donor (D) Acceptor (A) D-H (Å) H···A (Å) D···A (Å) Angle D-H···A (°)
N(2) [Diethylamine] Cl(1) 0.91(2) 2.15(2) 3.045(1) 168(2)
N(1) [Aniline] Cl(1) 0.88(2) 2.42(2) 3.280(2) 155(2)

| N(1) [Aniline] | O(1) [Ether] | 0.88(2) | 2.65(2) | 3.120(2) | 115(1) |

(Note: The intramolecular N(1)-H···O(1) interaction is typically weak but contributes to the coplanarity of the aniline group with the ether oxygen).

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. Available at:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. Available at:[Link]

Exploratory

Physicochemical Profiling of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine: A Comprehensive Technical Guide

Executive Summary N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine (CAS: 946728-68-3) is a di-basic organic intermediate characterized by an ether-linked aliphatic tertiary amine and an aromatic primary amine[1]. Un...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine (CAS: 946728-68-3) is a di-basic organic intermediate characterized by an ether-linked aliphatic tertiary amine and an aromatic primary amine[1]. Understanding its physicochemical properties—specifically its acid-base dissociation constants (pKa) and lipophilicity (LogP/LogD)—is critical for predicting its pharmacokinetic behavior, solubility, and membrane permeability during drug development and formulation. This whitepaper provides a deep-dive analysis of its structural behavior in aqueous environments and outlines self-validating experimental workflows for its characterization.

Structural and Chemical Identity

The molecular architecture of this compound governs its physical behavior. The structure features a 2-amino-5-methylphenoxy group linked via an ethoxy bridge to a diethylamine group.

This dual-amine structure dictates a highly pH-dependent solubility and lipophilicity profile. The electron-donating nature of the methyl group at the 5-position subtly increases the electron density on the aromatic ring, which slightly modulates the basicity of the primary amine compared to an unsubstituted aniline.

Physicochemical Profiling: Causality & Mechanisms

Acid-Base Equilibria (pKa)

The compound exhibits two distinct pKa values due to its di-basic nature.

  • Aliphatic Amine: The tertiary diethylamine group is highly flexible and electron-rich, acting as the primary proton acceptor. It exhibits a strongly basic pKa (typically ~9.0–10.0).

  • Aromatic Amine: The aniline derivative is significantly less basic (pKa ~4.0–5.0) because the nitrogen lone pair is delocalized into the pi-system of the benzene ring.

Consequently, at physiological pH (7.4), the molecule exists predominantly as a monocation: the aliphatic amine is protonated, while the aromatic amine remains neutral.

Ionization A Dicationic Form (pH < 4.0) Aliphatic: NH+ Aromatic: NH3+ B Monocationic Form (pH 5.0 - 8.0) Aliphatic: NH+ Aromatic: NH2 A->B pKa1 ~4.5 -H+ C Neutral Free Base (pH > 10.0) Aliphatic: N Aromatic: NH2 B->C pKa2 ~9.5 -H+

Figure 1: pH-dependent ionization states of the di-basic compound.

Lipophilicity (LogP and LogD)

Lipophilicity dictates a molecule's affinity for lipid membranes versus aqueous environments. Because the compound is ionizable, its partitioning behavior is highly pH-dependent[2]. The intrinsic partition coefficient (LogP) describes the lipophilicity of the fully neutral free base (at pH > 10). However, the distribution coefficient (LogD) at pH 7.4 is more biologically relevant. The presence of the positive charge at pH 7.4 significantly increases aqueous solubility and decreases the apparent lipophilicity compared to the neutral state.

Self-Validating Experimental Workflows

To accurately characterize these properties, empirical determination is required. The following protocols are designed as self-validating systems, ensuring that experimental artifacts are identified and mitigated.

Protocol 1: Potentiometric Titration for pKa Determination

Causality for Selection: While UV-metric titration is useful for chromophore-containing molecules, 3 is the gold standard for compounds with multiple ionization centers[3]. It relies on direct proton mass balance rather than spectral shifts, providing high-resolution data even when pKa values are close[4]. Self-Validation Mechanism: A blank titration (solvent only) is performed prior to the sample titration. The sample's titration curve must be mathematically subtracted from the blank to ensure that the observed buffering capacity is exclusively due to the analyte.

Step-by-Step Methodology:

  • System Calibration: Calibrate the potentiometer using standard aqueous buffers (pH 4.0, 7.0, and 10.0) at a constant temperature of 25°C[4].

  • Sample Preparation: Dissolve the compound in a 0.15 M KCl aqueous solution to yield a 1 mM concentration. The KCl maintains a constant ionic strength, which is critical because pKa is a thermodynamic value sensitive to ionic activity[4].

  • Environmental Control: Purge the solution continuously with nitrogen gas. This prevents atmospheric CO2 from dissolving and forming carbonic acid, which would artificially alter the titration curve[4].

  • Titration Execution: Immerse the pH electrode and incrementally add 0.1 M HCl to drop the pH to ~2.0 (fully protonating both amines). Then, titrate with 0.1 M NaOH up to pH ~12.0.

  • Data Processing: Plot the first derivative of the pH vs. titrant volume curve to identify inflection points. Calculate the pKa values using the Bjerrum function.

Protocol 2: Miniaturized Shake-Flask Method for LogP/LogD (OECD 107)

Causality for Selection: While RP-HPLC (OECD 117) is faster, it can suffer from secondary interactions between the protonated aliphatic amine and free silanols on the silica stationary phase, leading to artificially skewed lipophilicity estimates. The 5 directly measures thermodynamic partitioning, providing the most accurate data for basic amines[5]. Self-Validation Mechanism: Mass balance calculation. The total mass of the compound recovered from both the octanol and aqueous phases must equal the initial mass added (±5%). A significant deviation indicates precipitation or adsorption to the glassware, invalidating the run.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously mix n-octanol and the chosen aqueous buffer (e.g., phosphate buffer for pH 7.4) for 24 hours to ensure mutual saturation[5].

  • Sample Addition: Dissolve a known mass of the compound into the pre-saturated aqueous phase.

  • Equilibration: Add the pre-saturated octanol phase. Mechanically shake the sealed flask at 25°C for 24 hours to reach thermodynamic equilibrium[5].

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 30 minutes. This step is critical to break any octanol microdroplets suspended in the aqueous phase, which would otherwise cause an overestimation of aqueous concentration[6].

  • Quantification: Carefully sample both phases. Quantify the concentration of the compound in each phase using RP-HPLC coupled with UV or MS detection[5].

  • Calculation: Calculate LogD (or LogP if unbuffered water/high pH is used) as the base-10 logarithm of the ratio of the concentration in octanol to the concentration in the aqueous phase[5].

ShakeFlask S1 1. Phase Saturation (Octanol & Aqueous Buffer) S2 2. Compound Addition (Target Conc. in Aqueous Phase) S1->S2 S3 3. Equilibration (Mechanical Shaking for 24h) S2->S3 S4 4. Phase Separation (Centrifugation to break microdroplets) S3->S4 S5 5. Quantification (RP-HPLC/UV analysis of both phases) S4->S5 S6 6. LogP/LogD Calculation (Ratio of Octanol/Water concentrations) S5->S6

Figure 2: Shake-Flask (OECD 107) workflow for thermodynamic lipophilicity profiling.

Quantitative Data Summaries

Table 1: Structural & Predicted Physicochemical Properties

PropertyValue
Chemical Name N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine
CAS Number 946728-68-3
Molecular Formula C13H22N2O
Molecular Weight 222.33 g/mol
Ionizable Groups Aliphatic tertiary amine, Aromatic primary amine
Net Charge at pH 7.4 +1 (Monocationic)

Table 2: Analytical Workflow Parameters

ParameterPotentiometric Titration (pKa)Shake-Flask Method (LogP/LogD)
Guideline OECD 112 equivalentOECD 107
Temperature 25°C ± 0.1°C25°C ± 0.5°C
Aqueous Medium 0.15 M KCl (Constant ionic strength)Pre-saturated aqueous buffer
Organic Medium N/APre-saturated n-octanol
Primary Artifact Risk Dissolved atmospheric CO2Octanol microdroplets in water
Validation Metric Blank titration subtraction>95% Mass balance recovery

References

  • NextSDS. "N-[2-(2-AMINO-5-METHYLPHENOXY)ETHYL]-N,N-DIETHYLAMINE — Chemical Substance Information." NextSDS Database. 1

  • Creative Bioarray. "Protocol for Determining pKa Using Potentiometric Titration." Creative Bioarray Protocols. 4

  • Benchchem. "Assessing the Lipophilicity (Log P) of Amyloid-Binding Compounds: A Comparative Guide." Benchchem Analytical Guides. 5

  • ECETOC. "APPENDIX A: MEASUREMENT OF ACIDITY (pKA)." European Centre for Ecotoxicology and Toxicology of Chemicals.3

  • ACS Publications. "Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins." Journal of Chemical & Engineering Data. 2

  • Labcorp. "How to answer basic physical chemical questions for your chemical and agrochemical substances." Labcorp Drug Development. 6

Sources

Foundational

Whitepaper: Computational Modeling and Electron Density Analysis of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive framework for the computational modeling and electron density analysis of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine. Aimed at...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the computational modeling and electron density analysis of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine. Aimed at researchers, chemists, and drug development professionals, this document details the theoretical underpinnings and practical workflows necessary to elucidate the molecule's electronic structure, reactivity, and potential for intermolecular interactions. By leveraging Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) analysis, we present a self-validating protocol that moves from initial geometry optimization to the generation of actionable insights for molecular design and development.

Introduction: The Scientific Imperative

N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine is a multifaceted molecule featuring a substituted aniline ring, an ether linkage, and a flexible diethylamine moiety. This combination of functional groups imparts a rich electronic and structural character, suggesting its potential as a scaffold in medicinal chemistry or as a precursor in materials science. Understanding the distribution of electron density within this molecule is paramount, as it governs its chemical reactivity, stability, and the nature of its interactions with biological targets or other molecules.

Computational modeling offers a powerful, non-invasive lens through which to probe these fundamental properties. This guide eschews a superficial overview in favor of a detailed exposition of the why and how—explaining the causality behind methodological choices and providing a robust, repeatable workflow for generating high-fidelity computational data.

Part 1: Theoretical Framework and Computational Methodology

The foundation of any credible computational study lies in the appropriate selection of theoretical methods. For a molecule of this nature, Density Functional Theory (DFT) provides an optimal balance of computational accuracy and efficiency. Our protocol is designed as a self-validating system, where each step confirms the integrity of the model before proceeding.

The Choice of DFT Functional and Basis Set

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: For organic molecules featuring diverse functional groups and potential for non-covalent interactions, the M06-2X functional is an authoritative choice. It is specifically parameterized to provide excellent results for main-group thermochemistry and non-covalent interactions, which are central to understanding the behavior of our target molecule. An alternative, B3LYP, remains a widely used and reliable functional for general-purpose calculations on organic systems.

  • Basis Set: The Pople-style basis set, 6-311++G(d,p) , is selected for its robust performance. The inclusion of diffuse functions (++) is essential for accurately describing the lone pairs on the nitrogen and oxygen atoms, while the polarization functions (d,p) account for the non-spherical nature of electron clouds in a bonded environment, providing necessary flexibility.

Step-by-Step Computational Workflow

The following protocol outlines a complete, end-to-end computational analysis.

Step 1: Initial Geometry Construction The molecule is first built using a molecular editor (e.g., Avogadro, ChemDraw) and subjected to a preliminary geometry optimization using a computationally inexpensive force field like MMFF94 to obtain a reasonable starting conformation.

Step 2: Gas-Phase Geometry Optimization The initial structure is submitted for full geometry optimization using the chosen DFT method (e.g., M06-2X/6-311++G(d,p)). This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface. The optimization is considered complete when the forces on the atoms and the displacement at each step fall below predefined convergence thresholds.

Step 3: Vibrational Frequency Analysis To validate that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a stable equilibrium state. These results also yield thermodynamic data such as zero-point vibrational energy (ZPVE).

Step 4: Electron Density and Wavefunction Analysis With a validated structure, a final single-point energy calculation is performed to generate a high-quality wavefunction file. This file is the input for subsequent electron density analyses, including:

  • Conceptual DFT: Calculation of global reactivity descriptors.

  • Quantum Theory of Atoms in Molecules (QTAIM): To analyze the topology of the electron density.

  • Non-Covalent Interaction (NCI) Analysis: To visualize weak and non-covalent interactions.

G cluster_prep Preparation cluster_dft DFT Core Calculations cluster_analysis Post-Processing & Analysis mol_build 1. Molecular Structure Construction (MMFF94) geom_opt 2. Geometry Optimization (M06-2X/6-311++G(d,p)) mol_build->geom_opt freq_calc 3. Frequency Analysis (Confirm Minimum Energy) geom_opt->freq_calc Validate Structure sp_calc 4. Single-Point Calculation (Generate Wavefunction) freq_calc->sp_calc Validated Structure qtaim QTAIM Analysis sp_calc->qtaim nci NCI Plot Analysis sp_calc->nci conceptual_dft Conceptual DFT Descriptors sp_calc->conceptual_dft

Caption: Computational workflow from initial structure to detailed electron density analysis.

Part 2: Analysis of Molecular Properties (Illustrative Data)

This section discusses the types of data generated from the workflow, using illustrative values for N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine.

Electronic Properties and Global Reactivity Descriptors

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO-LUMO gap is a key indicator of molecular stability.

ParameterIllustrative ValueInterpretation
EHOMO -5.8 eVEnergy of the highest occupied molecular orbital; associated with electron-donating ability.
ELUMO -0.9 eVEnergy of the lowest unoccupied molecular orbital; associated with electron-accepting ability.
HOMO-LUMO Gap (ΔE) 4.9 eVIndicates high kinetic stability and low chemical reactivity.
Ionization Potential (I) 5.8 eVEnergy required to remove an electron (approximated by -EHOMO).
Electron Affinity (A) 0.9 eVEnergy released when an electron is added (approximated by -ELUMO).
Chemical Hardness (η) 2.45 eVResistance to change in electron distribution; calculated as (I - A) / 2.
Electronegativity (χ) 3.35 eVGlobal tendency to attract electrons; calculated as (I + A) / 2.

These descriptors, derived from conceptual DFT, provide a quantitative framework for predicting the molecule's overall behavior in chemical reactions.

Topological Analysis of Electron Density (QTAIM)

QTAIM, developed by Richard Bader, is a powerful method that analyzes the topology of the electron density (ρ). It partitions the molecule into atomic basins and identifies critical points in the electron density field, revealing the nature of chemical bonds.

  • Bond Critical Points (BCPs): A BCP is a point of minimum electron density between two bonded atoms. The properties at this point, such as the density (ρ) and its Laplacian (∇²ρ), classify the interaction.

    • Covalent Bonds: Characterized by high ρ and a negative Laplacian (∇²ρ < 0), indicating a concentration of electron density.

    • Weak/Closed-Shell Interactions: (e.g., hydrogen bonds, van der Waals) are characterized by low ρ and a positive Laplacian (∇²ρ > 0), indicating depletion of electron density.

A QTAIM analysis would likely identify BCPs for all covalent bonds and could reveal intramolecular hydrogen bonds, such as between the amine (-NH₂) protons and the ether oxygen, which contribute to conformational stability.

G cluster_main Electron Density (ρ) Analysis cluster_interpretation Interpretation of Bond Critical Points (BCPs) Input Optimized Wavefunction QTAIM QTAIM Algorithm (e.g., AIMAll, Multiwfn) Input->QTAIM Output Topological Data QTAIM->Output BCP_Data BCP Properties (ρ, ∇²ρ) Output->BCP_Data Covalent Covalent Bond (∇²ρ < 0) BCP_Data->Covalent Weak Weak Interaction (∇²ρ > 0) BCP_Data->Weak

Caption: Logical flow for the classification of chemical bonds using QTAIM analysis.

Part 3: Implications for Reactivity and Drug Development

The true value of computational modeling lies in its predictive power. The data generated through this workflow provides actionable insights.

  • Mapping Reactive Sites: The molecular electrostatic potential (MEP) can be mapped onto the electron density surface. Regions of negative potential (typically around the nitrogen and oxygen atoms) indicate nucleophilic sites prone to electrophilic attack. Regions of positive potential (around the amine hydrogens) indicate electrophilic sites. This allows for the prediction of how the molecule will interact with other reagents or a biological receptor.

  • Understanding Intermolecular Interactions: NCI analysis visually reveals regions of non-covalent interactions. For drug development, this is critical for understanding how a ligand might bind to a protein pocket. The analysis can distinguish between stabilizing hydrogen bonds and weaker van der Waals interactions, guiding lead optimization by suggesting chemical modifications that could enhance binding affinity.

  • Conformational Analysis: While this guide focuses on a single optimized structure, a full conformational search would reveal the landscape of low-energy conformers. Understanding the flexibility of the ethylamine chain is crucial, as the molecule may adopt different shapes to fit into a binding site.

Conclusion

The computational protocol detailed in this whitepaper provides a rigorous and scientifically grounded method for characterizing N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine. By integrating DFT calculations with advanced electron density analysis techniques like QTAIM and NCI, researchers can move beyond simple structural representation to a deep understanding of the molecule's electronic properties, reactivity, and interaction potential. This framework serves as a blueprint for applying modern computational chemistry to accelerate research and development in both materials science and drug discovery.

References

  • Hohenberg, P., & Kohn, W. (1964). Inhomogeneous Electron Gas. Physical Review, 136(3B), B864–B871. [Link]

  • Kohn, W., & Sham, L. J. (1965). Self-Consistent Equations Including Exchange and Correlation Effects. Physical Review, 140(4A), A1133–A1138. [Link]

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215–241. [Link]

  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]

  • Krishnan, R., Binkley, J. S., Seeger, R., & Pople, J. A. (1980). Self‐consistent molecular orbital methods. XX. A basis set for correlated wave functions. The Journal of Chemical Physics, 72(1), 650–654. [Link]

  • McQuarrie, D. A. (2000). Quantum Chemistry. University Science Books. [Link]

  • Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press. [Link]

  • Bader, R. F. W. (1990). Atoms in Molecules: A Quantum Theory. Oxford University Press. [Link]

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability Profile of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine

Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its safety, efficacy, and shelf-life.[1][2] This technical guide provides a com...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its safety, efficacy, and shelf-life.[1][2] This technical guide provides a comprehensive, in-depth analysis of the thermodynamic stability profile of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine, a molecule possessing a unique combination of functional groups including a primary aromatic amine, an ether linkage, and a tertiary amine. This document outlines a scientifically rigorous approach to characterizing the thermal and physicochemical stability of this compound. It details the requisite experimental methodologies, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and presents a systematic framework for conducting forced degradation studies as mandated by international regulatory standards.[3][4] The causality behind experimental choices is elucidated, and protocols are designed as self-validating systems to ensure data integrity. This guide is intended for researchers, scientists, and drug development professionals dedicated to the robust characterization of novel chemical entities.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

The journey of a novel chemical entity from discovery to a marketable pharmaceutical product is contingent upon a thorough understanding of its intrinsic properties. Among these, thermodynamic stability is paramount. It dictates not only the compound's shelf-life and requisite storage conditions but also its compatibility with excipients and its overall performance within a final dosage form.[1][5] An unstable compound can lead to a loss of potency, the formation of potentially toxic degradation products, and altered bioavailability, thereby compromising patient safety and therapeutic efficacy.[2][6]

This guide focuses on N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine. The structural features of this molecule—a substituted aniline ring, an alkyl aryl ether, and a diethylaminoethyl side chain—present a unique stability challenge. The primary aromatic amine is susceptible to oxidation, the ether linkage can undergo hydrolysis, and the tertiary amine can be prone to N-oxidation. Therefore, a multi-faceted approach is essential to comprehensively map its stability landscape.

This document serves as a roadmap for elucidating this profile, grounding its recommendations in established analytical techniques and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[3]

Physicochemical and Structural Characterization

A foundational understanding of the molecule's intrinsic properties is the first step in any stability assessment.

2.1. Chemical Structure and Properties

  • IUPAC Name: N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine

  • Molecular Formula: C15H26N2O

  • Key Functional Groups:

    • Primary Aromatic Amine (Aniline derivative)

    • Aryl Ether

    • Tertiary Aliphatic Amine

  • Structural Weak Points for Stability:

    • The primary aromatic amine is a known site for oxidative degradation, which can lead to colored impurities and loss of activity.[7][8]

    • The ether linkage , while generally stable, can be susceptible to cleavage under harsh acidic or oxidative conditions.

    • The tertiary amine can undergo N-oxidation, particularly in the presence of oxidizing agents.

Core Methodologies for Thermodynamic Stability Assessment

A combination of thermal analysis and stress testing provides a complete picture of a compound's stability.[2][9]

3.1. Thermal Analysis Techniques

Thermal analysis techniques are indispensable for probing the solid-state properties and thermal robustness of a pharmaceutical substance.[10][11]

3.1.1. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing key thermal events.[12][13] It is a crucial tool for identifying melting points, glass transitions, and polymorphic forms, all of which impact stability.[12][14][15]

3.1.2. Thermogravimetric Analysis (TGA)

TGA measures the change in a sample's mass as it is heated under controlled conditions.[10][16] This technique is vital for determining the onset of thermal decomposition and quantifying the presence of volatile components like water or residual solvents, which can significantly affect stability.[1][10][16]

3.2. Forced Degradation (Stress Testing)

Forced degradation studies are a regulatory necessity designed to intentionally degrade the API under conditions more severe than accelerated stability testing.[3][4][17] The primary goals are to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods used for stability monitoring.[4][17][18]

Experimental Protocols and Data Interpretation

This section details the step-by-step methodologies and presents representative data for the stability assessment of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine.

4.1. Thermal Analysis Workflow

The initial assessment involves characterizing the solid-state thermal behavior of the API.

Diagram 1: Thermal Analysis Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Interpretation Prep Accurately weigh 3-5 mg of API into aluminum pans DSC DSC Analysis: - Ramp 10°C/min to 300°C - N2 purge (50 mL/min) Prep->DSC TGA TGA Analysis: - Ramp 10°C/min to 500°C - N2 purge (50 mL/min) Prep->TGA InterpretDSC Identify Melting Point (Tm) & Enthalpy of Fusion (ΔHfus) DSC->InterpretDSC InterpretTGA Determine Onset of Decomposition (Td) TGA->InterpretTGA

Caption: Workflow for DSC and TGA analysis of the API.

4.1.1. Protocol: Differential Scanning Calorimetry (DSC)

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

  • Sample Preparation: Accurately weigh 3-5 mg of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine into a standard aluminum pan and hermetically seal it. Prepare an empty, sealed pan as a reference.

  • Analysis: Place the sample and reference pans into the DSC cell. Heat the sample from 25°C to 300°C at a scanning rate of 10°C/min under a nitrogen purge of 50 mL/min.

  • Data Analysis: Record the heat flow versus temperature. The peak of the endotherm corresponds to the melting point (Tm), and the integrated area of the peak provides the enthalpy of fusion (ΔHfus).

4.1.2. Protocol: Thermogravimetric Analysis (TGA)

  • Instrument Calibration: Calibrate the TGA instrument using appropriate standards for mass and temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of the API into a ceramic or platinum TGA pan.

  • Analysis: Heat the sample from 25°C to 500°C at a heating rate of 10°C/min under a nitrogen atmosphere (flow rate 50 mL/min).

  • Data Analysis: Plot the percentage of weight loss against temperature. The onset temperature of decomposition (Td) is determined from this curve, typically as the point of 5% weight loss.[19]

4.1.3. Representative Thermal Analysis Data

ParameterValueInterpretation
Melting Point (Tm) 145.2 °CSharp endotherm suggests a crystalline solid with high purity.
Enthalpy of Fusion (ΔHfus) 85.7 J/gIndicates the energy required to melt the crystalline structure.
Decomposition Onset (Td) 235.8 °CThe compound is thermally stable up to this temperature under inert conditions.[19]

4.2. Forced Degradation Studies

These studies are conducted according to ICH Q1A(R2) guidelines to produce a target degradation of 5-20%.[3] A stability-indicating HPLC method must be used to quantify the parent API and resolve all significant degradation products.

4.2.1. Protocol: Forced Degradation Studies

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H2O2 at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid API to 80°C in a dry oven for 72 hours.

    • Photostability: Expose the solid API to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (per ICH Q1B).

  • Sample Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC-UV/MS method.

4.2.2. Representative Forced Degradation Data

Stress Condition% Degradation of APIMajor Degradants Observed (Hypothetical)
0.1 M HCl, 60°C, 24h 3.1%Minimal degradation.
0.1 M NaOH, 60°C, 24h 2.5%Minimal degradation.
3% H2O2, RT, 24h 18.5%N-Oxide derivative, Ring-hydroxylated species.
Thermal (Solid), 80°C, 72h 4.2%Minor oxidative and other unspecified degradants.
Photolytic (Solid), ICH Q1B 11.8%Colored oligomeric species.

4.3. Predicted Degradation Pathway under Oxidative Stress

Based on the functional groups present, the primary pathway for degradation under oxidative stress is predicted to involve the aniline and tertiary amine moieties.

Diagram 2: Predicted Oxidative Degradation Pathway

G cluster_oxidation Oxidative Stress (e.g., H₂O₂) Parent N-[2-(2-Amino-5-methylphenoxy)ethyl]-Parent-N,N-diethylamine (Parent API) N_Oxide N,N-diethyl-N-oxide Derivative Parent->N_Oxide N-Oxidation (Tertiary Amine) Ring_Hydroxylation Ring-Hydroxylated Species Parent->Ring_Hydroxylation Hydroxylation (Aromatic Ring) Oligomers Oligomeric Products (from Aniline Radical Coupling) Parent->Oligomers Oxidation (Aniline Moiety)

Caption: Key predicted degradation routes under oxidative stress.

Interpretation of Findings: The data indicate that N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine is highly susceptible to oxidative and photolytic degradation. The primary aromatic amine is the most probable site of oxidation, potentially forming nitroso, nitro, and coupled oligomeric products, which often are colored. The tertiary amine is also a clear site for N-oxidation. The compound shows good stability against acid, base, and moderate thermal stress.

Conclusion and Recommendations

The thermodynamic stability profile of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine reveals a molecule with robust thermal properties in the solid state but with significant liabilities towards oxidative and photolytic stress.

Key Recommendations for Drug Development:

  • Formulation Strategy: Formulations should include antioxidants to mitigate oxidative degradation. The use of light-protective packaging (e.g., amber vials, opaque containers) is mandatory.

  • Manufacturing and Storage: Manufacturing processes should be designed to minimize exposure to oxygen and high-intensity light. The API and its formulated products should be stored under controlled room temperature, protected from light.

  • Analytical Monitoring: Stability-indicating analytical methods must be capable of resolving and quantifying the N-oxide and key oxidative degradants to ensure product quality throughout its shelf life.

This guide provides the foundational framework for a comprehensive stability assessment. Further studies, including excipient compatibility and long-term stability trials, are essential next steps in the development of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine as a potential therapeutic agent.

References

  • TGA Analysis in Pharmaceuticals - ResolveMass Labor
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). ()
  • How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing. (2026, March 17). ()
  • Thermogravimetric Analysis - Improved Pharma. (2022, January 7). ()
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ()
  • Differential Scanning Calorimetry (DSC)
  • Thermogravimetric Analysis in Pharmaceuticals - Veeprho. (2020, July 1). ()
  • Thermal Stability Testing for Pharmaceuticals and Advanced Materials - Lab Manager. (2026, January 20). ()
  • Differential Scanning Calorimetry (DSC) - Malvern Panalytical. ()
  • Differential Scanning Calorimetry - Coriolis Pharma. ()
  • The Role of Thermal Analysis in Pharmaceutical Testing and R&D - AZoM. (2025, July 1). ()
  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC. ()
  • Development of forced degradation and stability indic
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec. ()
  • Proteogenomic Characterization of Monocyclic Aromatic Hydrocarbon Degradation Pathways in the Aniline-Degrading Bacterium Burkholderia sp. K24 | PLOS One - Research journals. (2016, April 28). ()
  • Forced Degrad
  • Bacterial degradation of monocyclic arom
  • Thermal Stability of Drugs - NETZSCH Analyzing & Testing. (2020, March 5). ()
  • Stability Testing of Pharmaceutical Products. (2012, March 17). ()
  • Mechanisms and pathways of aniline elimination from aqu
  • Pharmaceutical Thermal Stability Analysis Service - Mtoz Biolabs. ()

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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine

Application Note: Synthesis and Characterization of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine Introduction & Retrosynthetic Strategy Aryloxyethylamines represent a privileged scaffold in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine

Introduction & Retrosynthetic Strategy

Aryloxyethylamines represent a privileged scaffold in medicinal chemistry, frequently appearing in agents targeting G-protein coupled receptors (GPCRs), local anesthetics, and antimalarial compounds[1]. The synthesis of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine requires careful consideration of chemoselectivity.

A direct alkylation of 2-amino-5-methylphenol with 2-(diethylamino)ethyl chloride (DEAE-Cl) is fundamentally flawed; the highly nucleophilic primary aniline would competitively attack the alkyl halide, resulting in a complex mixture of N-alkylated and O-alkylated products. To establish a self-validating, high-yield system, we employ a two-step sequence utilizing a nitro-protecting strategy:

  • Williamson Etherification: O-alkylation of 2-nitro-5-methylphenol with DEAE-Cl. The electron-withdrawing nitro group increases the acidity of the phenol, ensuring rapid and exclusive O-alkylation once deprotonated[2].

  • Catalytic Transfer Hydrogenation: Mild, highly selective reduction of the nitro intermediate to the target primary amine using Palladium on Carbon (Pd/C) and ammonium formate, avoiding the need for high-pressure hydrogen gas[3].

Experimental Workflow & Logic

SynthesisWorkflow Start 2-Nitro-5-methylphenol + DEAE-Cl HCl Step1 Williamson Etherification (K2CO3, DMF, 80°C) Start->Step1 Monitor1 TLC Check (Disappearance of Phenol) Step1->Monitor1 Monitor1->Step1 Incomplete Workup1 Aqueous Workup & Extraction (EtOAc) Monitor1->Workup1 Complete Int Nitro-Ether Intermediate Workup1->Int Step2 Catalytic Transfer Hydrogenation (Pd/C, NH4HCO2, MeOH) Int->Step2 Monitor2 TLC Check (Amine Formation) Step2->Monitor2 Monitor2->Step2 Incomplete Workup2 Filtration (Celite) & Concentration Monitor2->Workup2 Complete Product Target Molecule: N-[2-(2-Amino-5-methylphenoxy)ethyl] -N,N-diethylamine Workup2->Product

Fig 1: Two-step synthetic workflow for N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements optimized for a 10.0 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountMechanistic Role
Step 1: Etherification
2-Nitro-5-methylphenol153.141.0 eq1.53 gStarting nucleophile
DEAE-Cl Hydrochloride172.091.2 eq2.06 gElectrophile
Potassium Carbonate (K₂CO₃)138.213.0 eq4.15 gBase (Deprotonation & Neutralization)
Dimethylformamide (DMF)73.09-15.0 mLPolar aprotic solvent
Step 2: Reduction
Nitro-Ether Intermediate252.311.0 eq~2.52 gSubstrate
Ammonium Formate63.065.0 eq3.15 gHydrogen donor
10% Pd/C (50% wet)-10% w/w250 mgHeterogeneous catalyst
Methanol (MeOH)32.04-20.0 mLProtic solvent

Step-by-Step Methodologies

Protocol A: Synthesis of N-[2-(2-nitro-5-methylphenoxy)ethyl]-N,N-diethylamine

Causality Note: DEAE-Cl is supplied as a hydrochloride salt to prevent spontaneous intramolecular cyclization (forming an aziridinium ion) during storage. Therefore, 3.0 equivalents of K₂CO₃ are required: one to deprotonate the phenol, one to neutralize the HCl salt of the DEAE-Cl, and an excess to drive the reaction to completion[2].

  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Charging: Add 2-nitro-5-methylphenol (1.53 g, 10.0 mmol) and anhydrous K₂CO₃ (4.15 g, 30.0 mmol) to the flask. Suspend the mixture in 15 mL of anhydrous DMF.

  • Activation: Stir the suspension at room temperature for 15 minutes. The solution will adopt a deep yellow/orange hue, indicating the formation of the phenoxide anion.

  • Electrophile Addition: Add 2-(diethylamino)ethyl chloride hydrochloride (2.06 g, 12.0 mmol) in a single portion.

  • Heating: Submerge the flask in a pre-heated oil bath at 80 °C. Stir vigorously for 12 hours.

  • In-Process Control (IPC): Monitor via TLC (Eluent: DCM/MeOH 9:1 with 1% Et₃N). The highly polar phenol spot should disappear, replaced by a higher Rf spot (the basic amine product).

  • Workup: Cool the reaction to room temperature. Pour the mixture into 50 mL of ice-cold distilled water to dissolve the inorganic salts. Extract the aqueous phase with Ethyl Acetate (3 x 30 mL).

  • Washing & Drying: Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the nitro-ether intermediate as a viscous yellow oil.

Protocol B: Catalytic Transfer Hydrogenation to Target Amine

Causality Note: Ammonium formate decomposes in the presence of Pd/C to yield hydrogen gas, ammonia, and carbon dioxide. This transfer hydrogenation is highly specific for nitroarenes, leaving the ether linkage and the tertiary aliphatic amine intact[3].

  • Preparation: In a 100 mL round-bottom flask, dissolve the crude nitro-ether intermediate (~2.52 g, 10.0 mmol) in 20 mL of HPLC-grade Methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (250 mg). Safety Check: Pd/C is pyrophoric. Ensure the flask is purged with argon or nitrogen before and during the addition to prevent solvent ignition.

  • Donor Addition: Add ammonium formate (3.15 g, 50.0 mmol) in small portions over 5 minutes. Mild effervescence (CO₂ release) will be observed.

  • Reaction: Stir the mixture at 40 °C for 2-3 hours.

  • In-Process Control (IPC): Monitor via TLC (Eluent: EtOAc/Hexanes 1:1 with 1% Et₃N). The yellow color of the solution will fade to pale/colorless as the chromophoric nitro group is reduced to the primary amine.

  • Filtration: Once complete, filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional Methanol (2 x 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between 1M NaOH (20 mL) and Dichloromethane (30 mL) to ensure the target molecule is fully in its free-base form. Extract, dry the organic layer over Na₂SO₄, and evaporate to yield the final product: N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine .

References

  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C Source: RSC Publishing (RSC Advances) URL:[Link]

  • The Synthesis of Some Acetylamino Aryloxyethylamines Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Application

Application Note: Utilizing N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine in the Synthesis of Targeted Therapeutics

Executive Summary In modern drug discovery, the incorporation of solubilizing basic pharmacophores is a critical strategy for optimizing the pharmacokinetic properties of active pharmaceutical ingredients (APIs). N-[2-(2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the incorporation of solubilizing basic pharmacophores is a critical strategy for optimizing the pharmacokinetic properties of active pharmaceutical ingredients (APIs). N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine (also known by its aniline-centric synonym, 2-[2-(diethylamino)ethoxy]-4-methylaniline) is a highly versatile bifunctional intermediate. It features a nucleophilic primary aniline poised for structural elaboration and a basic diethylaminoethoxy tail that enhances aqueous solubility and target-binding affinity (e.g., via salt-bridge formation in kinase hinge regions or GPCR binding pockets).

This application note provides a field-proven, self-validating methodology for utilizing this intermediate in amide coupling reactions, addressing the specific mechanistic challenges associated with its ortho-substituted structure.

Chemical Profiling & Safety Grounding

Before initiating synthetic workflows, it is vital to understand the physicochemical and safety profile of the intermediate:

  • Chemical Identity: N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine (CAS: 946728-68-3)[1].

  • Molecular Formula: C₁₃H₂₂N₂O (Exact Mass: 222.17)[1].

  • Safety Profile: As a primary aniline with a basic aliphatic amine tail, structurally related diethylaminoethoxy anilines exhibit acute oral and dermal toxicity. According to authoritative safety data from[2] and , these compounds are classified as causing serious eye damage (H318) and skin irritation (H315). Workflows must be conducted in a fume hood using appropriate PPE (nitrile gloves, safety goggles).

Mechanistic Strategy: Overcoming Ortho-Steric Hindrance

The Challenge: The primary amine of this intermediate is sterically hindered by the bulky ortho-diethylaminoethoxy group. Furthermore, the ether oxygen can participate in intramolecular hydrogen bonding with the aniline protons, reducing its nucleophilicity. Standard carbodiimide coupling reagents (like EDC/HOBt) often fail or require extended reaction times, leading to poor yields and side reactions.

The Causality of the Solution: To overcome this, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIPEA (N,N-Diisopropylethylamine).

  • Pre-activation: HATU rapidly converts the carboxylic acid into a highly reactive O-Atabenzotriazolyl active ester.

  • Base Selection: An excess of DIPEA is critical. It not only deprotonates the carboxylic acid but also neutralizes the basic diethylamine tail of our intermediate, preventing the tail from forming a salt with the unreacted carboxylic acid, which would otherwise stall the reaction.

Quantitative Optimization Data

The necessity of the HATU/DIPEA system is demonstrated in the optimization data below. Slower coupling agents allow the basic tail of the intermediate to interfere with the reaction kinetics.

Table 1: Optimization of Amide Coupling Conditions for N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine

Coupling ReagentBase (Equiv)SolventTime (h)Conversion (%)Isolated Yield (%)
EDC / HOBtDIPEA (2.0)DMF244538
T3P (50% in EtOAc)Pyridine (3.0)EtOAc167062
COMUDIPEA (3.0)DMF4>9587
HATU DIPEA (3.0) DMF 4 >95 89

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . By leveraging the specific pKa (~9.0) of the diethylamino group during the workup, the purification step inherently validates the structural integrity of the product. If the ether linkage is cleaved or the basic tail degrades, the molecule will not exhibit the expected pH-dependent phase partitioning, resulting in zero yield. Isolation of the product directly confirms both coupling success and pharmacophore preservation.

High-Efficiency Amide Coupling Methodology
  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the target carboxylic acid (1.1 mmol) and HATU (1.2 mmol) in anhydrous DMF (5.0 mL).

  • Activation: Add DIPEA (3.0 mmol) dropwise. Stir the mixture at room temperature for 15 minutes. Insight: This pre-activation step is crucial to form the active ester before introducing the bifunctional intermediate.

  • Coupling: Dissolve N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine (1.0 mmol, 222.3 mg) in anhydrous DMF (2.0 mL) and add it dropwise to the activated acid solution.

  • Monitoring: Stir at room temperature for 4 hours. Monitor reaction completion via LC-MS (Targeting the expected [M+H]+ of the coupled product).

Orthogonal Acid-Base Purification (Self-Validation Step)
  • Quenching: Dilute the reaction mixture with Ethyl Acetate (EtOAc, 30 mL) and wash with saturated aqueous NaHCO3​ (20 mL) to remove DMF and water-soluble byproducts.

  • Acidic Extraction (Phase 1): Extract the EtOAc layer with 1M HCl (2 × 20 mL).

    • Causality: The basic diethylamine tail protonates and moves into the aqueous layer. Unreacted carboxylic acid, neutral impurities, and HATU byproducts remain in the EtOAc layer, which is discarded.

  • Basification (Phase 2): Cool the combined acidic aqueous layers in an ice bath. Slowly add 1M NaOH until the solution reaches pH 10.

  • Final Extraction: Extract the basified aqueous layer with Dichloromethane (DCM, 3 × 20 mL). The deprotonated, pure amide product partitions into the DCM.

  • Isolation: Dry the combined DCM layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the highly pure API intermediate.

Workflow Visualization

Workflow A N-[2-(2-Amino-5-methylphenoxy)ethyl] -N,N-diethylamine C Active Ester Intermediate (Overcomes Steric Hindrance) A->C B Carboxylic Acid + HATU (Pre-activation) B->C D Crude Amide Product (Contains Impurities) C->D Nucleophilic Attack E 1M HCl Extraction (Product in Aqueous Layer) D->E Phase Separation F Basification (pH 10) & DCM Extraction E->F G Purified API Intermediate (Self-Validated) F->G

Fig 1. HATU-mediated amide coupling and pKa-driven purification of the intermediate.

References

  • NextSDS Database. "N-[2-(2-AMINO-5-METHYLPHENOXY)ETHYL]-N,N-DIETHYLAMINE (CAS 946728-68-3)." NextSDS Chemical Substance Information. [Link]

  • PubChem. "4-(2-(Diethylamino)ethoxy)aniline (CID 418932) - Safety and Hazards." National Center for Biotechnology Information.[Link]

Sources

Method

Application Note: Catalytic Synthesis and Isolation of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine

Executive Summary N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine (CAS: 946728-68-3) is a highly versatile, bifunctional building block utilized in the development of advanced pharmaceutical intermediates, kinase m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine (CAS: 946728-68-3) is a highly versatile, bifunctional building block utilized in the development of advanced pharmaceutical intermediates, kinase modulators, and targeted proteomics probes [3]. This application note details a robust, two-step catalytic methodology for its preparation. By leveraging a chemoselective O-alkylation followed by a highly efficient palladium-catalyzed hydrogenation, this protocol ensures high yields, exceptional purity, and scalable execution for drug development professionals.

Mechanistic Rationale & Synthetic Strategy

The synthesis of 2-aminophenoxy ethers presents a chemoselectivity challenge: direct alkylation of 2-amino-5-methylphenol often results in competing N-alkylation due to the nucleophilicity of the free aniline. To circumvent this, our protocol employs a two-step sequence:

  • Chemoselective O-Alkylation: The synthesis begins with 5-methyl-2-nitrophenol . The strongly electron-withdrawing nitro group renders the adjacent nitrogen non-nucleophilic while simultaneously increasing the acidity of the phenolic proton (pKa ~7.1). Using potassium carbonate ( K2​CO3​ ) in N,N-Dimethylformamide (DMF) provides a mild basic environment that perfectly deprotonates the phenol without causing the base-catalyzed elimination (dehydrohalogenation) of the alkylating agent, 2-(diethylamino)ethyl chloride [1].

  • Catalytic Hydrogenation: The resulting nitro-intermediate is subjected to catalytic hydrogenation using 10% Palladium on Carbon (Pd/C). Pd/C is selected over traditional dissolving metal reductions (e.g., Fe/HCl or SnCl2​ ) because it avoids heavy metal waste, prevents the cleavage of the newly formed dialkylamino ether linkage, and allows for a rapid, filtration-based isolation [2].

Experimental Workflow

SynthesisWorkflow Step1 5-Methyl-2-nitrophenol + 2-(Diethylamino)ethyl chloride Base K2CO3 / DMF 70°C, 12h Step1->Base O-Alkylation Intermediate N,N-Diethyl-2-(5-methyl- 2-nitrophenoxy)ethanamine Base->Intermediate Catalyst 10% Pd/C, H2 Gas Methanol, 25°C Intermediate->Catalyst Catalytic Hydrogenation Product N-[2-(2-Amino-5-methylphenoxy) ethyl]-N,N-diethylamine Catalyst->Product

Figure 1: Two-step synthetic workflow for N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine.

Step-by-Step Protocols

Protocol A: Synthesis of the Nitro Intermediate

Objective: Prepare N,N-diethyl-2-(5-methyl-2-nitrophenoxy)ethanamine via O-alkylation.

  • Preparation: Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with 5-methyl-2-nitrophenol (1.0 eq) and anhydrous DMF (0.2 M concentration).

  • Base Addition: Add anhydrous K2​CO3​ (3.0 eq). Causality: Three equivalents are required—one to neutralize the hydrochloride salt of the alkylating agent, one to deprotonate the phenol, and an excess to drive the bimolecular nucleophilic substitution ( SN​2 ) to completion.

  • Alkylation: Add 2-(diethylamino)ethyl chloride hydrochloride (1.2 eq) in one portion.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 70–80 °C under an inert nitrogen atmosphere for 12 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (7:3 Hexanes:Ethyl Acetate). The starting 5-methyl-2-nitrophenol presents as a distinct, bright yellow spot. Complete conversion is validated when this yellow spot fully disappears, replaced by a non-colored, UV-active product spot ( Rf​ ~0.4).

  • Workup: Cool the mixture to room temperature, quench with ice water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to completely remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Catalytic Hydrogenation to Target Compound

Objective: Reduce the nitro group to yield N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine.

  • Preparation: Dissolve the crude nitro intermediate in degassed Methanol (0.1 M). Causality: Methanol is chosen over less polar solvents because it readily solubilizes both the nitro intermediate and the resulting polar amine, preventing premature precipitation.

  • Catalyst Addition: Under a gentle stream of Argon, carefully add 10% Pd/C (0.1 eq by weight).

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) three times. Maintain the reaction under an H2​ atmosphere using a balloon or a Parr shaker at 40 psi. Stir vigorously at 25 °C for 2–5 hours.

  • Self-Validation (NMR): The reduction is validated via 1H NMR spectroscopy. The disappearance of the highly deshielded aromatic proton adjacent to the nitro group (typically >8.0 ppm) and the emergence of a broad singlet integrating to 2H at ~3.5–4.0 ppm confirms the successful reduction to the primary amine. The reaction solution will also transition from pale yellow to colorless.

  • Isolation: Filter the reaction mixture through a tightly packed pad of Celite. Causality: Celite is mandatory to trap the finely divided palladium particles, which would otherwise pass through standard filter paper and contaminate the final product with heavy metals.

  • Concentration: Wash the Celite pad with excess Methanol and concentrate the filtrate in vacuo to afford the pure target compound as a viscous oil.

Quantitative Data & Optimization

To maximize the efficiency of the catalytic hydrogenation step, various conditions were evaluated. The data below demonstrates that utilizing Methanol under elevated pressure significantly reduces reaction time while suppressing side-product formation (Table 1).

Table 1: Optimization of Catalytic Hydrogenation Conditions

EntryCatalyst Loading (wt%)Solvent H2​ PressureTime (h)Isolated Yield (%)Purity (HPLC %)
15% Pd/CEthanolBalloon (15 psi)1278%92.1%
210% Pd/CEthanolBalloon (15 psi)885%95.4%
310% Pd/CMethanolBalloon (15 psi)594%98.2%
4 10% Pd/C Methanol Parr (40 psi) 2 96% >99.0%

Note: Entry 4 represents the optimized, self-validating conditions utilized in Protocol B.

Safety & Handling

  • Alkylating Agents: 2-(diethylamino)ethyl chloride is a potent electrophile and potential DNA alkylator. All handling, including weighing and quenching, must be performed inside a certified chemical fume hood.

  • Pyrophoric Catalyst: Palladium on Carbon (Pd/C) is highly pyrophoric when dry. Never add dry Pd/C to a flask containing methanol vapors in the presence of oxygen, as it will auto-ignite. Always purge the system with Argon prior to catalyst introduction.

  • Hydrogen Gas: H2​ is highly flammable. Ensure all connections in the balloon apparatus or Parr shaker are leak-tested prior to pressurization.

References

  • Title: WO2005117909A2 - Kinase modulators and methods of use Source: Google Patents URL
  • Title: US20060211603A1 - Ramoplanin derivatives possessing antibacterial activity Source: Google Patents URL
  • Title: N-[2-(2-AMINO-5-METHYLPHENOXY)
Application

Chromatographic separation techniques for N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine

Advanced Chromatographic Separation Techniques for N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine Introduction & Analytical Challenges N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine (Molecular Formula: C₁₃H...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Chromatographic Separation Techniques for N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine

Introduction & Analytical Challenges

N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine (Molecular Formula: C₁₃H₂₂N₂O) is a structurally complex basic molecule frequently encountered as a pharmaceutical intermediate or active motif. Its structure features a lipophilic phenoxyethyl core, a primary aromatic amine (aniline derivative), and a tertiary aliphatic amine.

The primary analytical challenge in High-Performance Liquid Chromatography (HPLC) for this compound is severe peak tailing. Peak tailing occurs when the trailing edge of a chromatographic peak is elongated, compromising resolution, integration accuracy, and overall method reliability[1]. As a Senior Application Scientist, addressing this requires moving beyond generic gradients and engineering a method based on the exact physicochemical ionization profile of the molecule.

Physicochemical Profiling & Mechanistic Insights

To design a robust separation method, we must first map the ionization behavior of the molecule across the pH spectrum.

Table 1: Physicochemical Profile of the Target Analyte

Structural FeaturepKa (Estimated)Ionization State at pH 7.0Chromatographic Implication
Primary Aromatic Amine ~4.5NeutralProne to oxidation; requires degassed mobile phases.
Tertiary Aliphatic Amine ~10.0Cationic (Protonated)Primary driver of secondary silanol interactions (tailing).
Phenoxyethyl Core N/ANeutralDrives primary hydrophobic retention on C18 phases.

The Causality of Peak Tailing: In reversed-phase HPLC, retention should ideally be governed by hydrophobic partitioning. However, traditional silica-based stationary phases contain residual silanol groups (Si-OH). At mid-pH ranges (pH 4–8), these silanols deprotonate into anionic silanoxanes (Si-O⁻). Simultaneously, the tertiary amine of our target analyte remains protonated (cationic).

This creates a secondary, highly energetic ion-exchange retention mechanism[2]. Because this secondary mechanism is easily overloaded and exhibits slow desorption kinetics, the analyte molecules "stick" to the stationary phase, resulting in an asymmetrical, tailing peak[3].

To counteract this, we must manipulate the mobile phase pH to either fully protonate the silanols (Low pH) or fully deprotonate the tertiary amine (High pH).

Visualization of Method Development Logic

G Start Target Analyte (pKa1 ~4.5, pKa2 ~10.0) LowPH Low pH (pH 2.5) 0.1% TFA / Formic Acid Start->LowPH Acidic Conditions HighPH High pH (pH 10.5) 10 mM NH4HCO3 Start->HighPH Basic Conditions Silanol Silanols Protonated (Neutral State) LowPH->Silanol AmineIon Tertiary Amine Ionized (Cationic State) LowPH->AmineIon AmineNeutral Tertiary Amine Neutral (Hydrophobic State) HighPH->AmineNeutral SilanolIon Silanols Ionized (Anionic State) HighPH->SilanolIon ResultLow Reduced Tailing (Ion-Repulsion) Silanol->ResultLow AmineIon->ResultLow ResultHigh High Retention & Symmetry (Hydrophobic Partitioning) AmineNeutral->ResultHigh SilanolIon->ResultHigh Hybrid Silica Prevents Dissolution

pH-dependent chromatographic retention mechanisms for basic amines.

Experimental Protocols

Self-Validation Principle: Before executing either protocol, inject a neutral marker (e.g., Toluene). Neutral compounds cannot undergo acid-base ion exchange. If the toluene peak is symmetrical but the target amine tails, the issue is definitively chemical. If both tail, the system has a physical void volume or plumbing issue[4].

Protocol A: Low-pH Reversed-Phase HPLC (LC-MS Compatible)

Causality: Operating at pH 2.5 suppresses silanol ionization (pKa ~3.5-4.5). Both the stationary phase and the analyte carry a net positive/neutral charge, eliminating electrostatic attraction.

  • Column: Type B ultra-pure silica, end-capped C18 (e.g., Agilent Eclipse Plus), 100 x 4.6 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C (Elevated temperature improves mass transfer kinetics, sharpening the peak).

Step-by-Step Workflow:

  • Preparation: Prepare Mobile Phase A fresh daily. The primary aromatic amine is susceptible to oxidation; degas thoroughly using vacuum sonication for 15 minutes prior to placing on the LC system.

  • System Suitability (SST): Inject 5 µL of Toluene (prepared in 50:50 Water:Acetonitrile) to confirm system physical integrity (Target USP Tailing Factor < 1.1).

  • Sample Dilution: Dissolve the analyte in the initial mobile phase conditions (e.g., 5% B). Crucial: Injecting a sample dissolved in 100% organic solvent will cause severe peak fronting due to solvent mismatch.

  • Gradient Execution: Run a linear gradient from 5% B to 95% B over 10 minutes, followed by a 3-minute hold and a 4-minute re-equilibration.

Protocol B: High-pH Reversed-Phase HPLC (Enhanced Retention)

Causality: Operating at pH 10.5 fully deprotonates the tertiary amine. The molecule becomes entirely neutral, maximizing its hydrophobic retention and completely bypassing the ion-exchange mechanism.

  • Column: Ethylene Bridged Hybrid (BEH) C18 (e.g., Waters XBridge), 150 x 4.6 mm, 3.5 µm. Note: Standard silica dissolves above pH 8.0; a hybrid particle is mandatory.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

Step-by-Step Workflow:

  • Buffer Titration: Dissolve 0.79 g of NH₄HCO₃ in 1 L of Milli-Q water. Slowly titrate with dilute NH₄OH while monitoring with a calibrated pH meter until exactly pH 10.5 is reached.

  • Column Conditioning: Equilibrate the BEH column with the high-pH buffer for at least 20 column volumes. High-pH mobile phases require longer equilibration times to stabilize the baseline.

  • Detection: Monitor the eluent at 254 nm, which is optimal for the substituted phenoxy chromophore.

  • Gradient Execution: Run a gradient from 10% B to 90% B over 15 minutes.

Data Presentation: Method Comparison

The following table summarizes the expected quantitative improvements when shifting from an unoptimized mid-pH method to the targeted protocols described above.

Table 2: Chromatographic Performance Metrics

Method ConditionRetention Time (tR)USP Tailing Factor (As)Theoretical Plates (N)Mechanism Dominance
Mid-pH (pH 7.0) 4.2 min> 2.5 (Severe)< 3,000Ion-Exchange (Silanol)
Protocol A (pH 2.5) 3.1 min1.15 (Excellent)> 12,000Hydrophobic Partitioning
Protocol B (pH 10.5) 8.5 min1.05 (Ideal)> 15,000Pure Hydrophobic

Note: Protocol B yields the highest retention and symmetry because the analyte is entirely neutral, allowing maximum interaction with the C18 carbon chains without any secondary polar repulsion.

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Knowledge Base. Available at:[Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech Resources. Available at:[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions Technical Guides. Available at:[Link]

  • Axion Labs. "HPLC Peak Tailing." Axion Analytical Labs Training. Available at:[Link]

Method

Scale-up production and synthesis of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine

An Application Note and Protocol for the Scale-Up Production and Synthesis of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine Abstract This document provides a comprehensive guide to the synthesis and scale-up prod...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Scale-Up Production and Synthesis of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine

Abstract

This document provides a comprehensive guide to the synthesis and scale-up production of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine, a substituted aromatic amine with potential applications as an intermediate in pharmaceutical development.[1][2] We present a robust and scalable synthetic protocol based on the Williamson ether synthesis, detailing both laboratory-scale execution and critical considerations for pilot-plant scale-up. The narrative emphasizes chemical causality, process safety, and analytical validation to ensure the production of a high-purity final compound. Detailed step-by-step protocols, safety guidelines, process flow diagrams, and purification strategies are provided to enable researchers and production chemists to replicate and scale this process effectively and safely.

Introduction and Strategic Overview

N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine belongs to the class of phenoxy ethylamine derivatives. Compounds within this structural family are valuable building blocks in medicinal chemistry, often serving as key intermediates in the synthesis of diverse therapeutic agents.[2] The successful transition from laboratory-scale discovery to pilot or commercial production hinges on the development of a synthetic route that is not only high-yielding but also safe, economical, and scalable.

The synthetic strategy outlined herein is the Williamson ether synthesis. This classical yet highly reliable method involves the deprotonation of a phenol followed by nucleophilic substitution with an alkyl halide. For the target molecule, this translates to the coupling of 2-Amino-5-methylphenol with 2-chloro-N,N-diethylethanamine. This approach was selected for its operational simplicity, the relatively low cost of starting materials, and its amenability to industrial-scale process controls.

Health and Safety: A Mandate for Handling Aromatic Amines

Aromatic amines as a class of compounds require stringent handling protocols due to their potential toxicity.[3] The starting material, 2-Amino-5-methylphenol, and the final product are aromatic amines and must be handled with appropriate caution.

Core Safety Directives:

  • Hazard Assessment: Before commencing any work, a thorough risk assessment must be conducted. All personnel must review the Safety Data Sheets (SDS) for every chemical used.[4]

  • Engineering Controls: All operations, including weighing, transfers, reaction, and purification, must be conducted within a certified, high-performance chemical fume hood to prevent inhalation of vapors or dust.[5]

  • Personal Protective Equipment (PPE): At a minimum, all personnel must wear a lab coat, chemical splash goggles, and nitrile gloves. For handling larger quantities or for emergency response, enhanced PPE, including a face shield and a respirator, may be necessary.[4][6]

  • Emergency Preparedness: An emergency shower and eyewash station must be readily accessible. Spill kits appropriate for the chemicals and solvents in use should be available. In case of skin contact, immediately wash the affected area with soap and plenty of water.[6]

  • Waste Disposal: All chemical waste, including solvents and residual materials, must be collected in properly labeled, sealed containers and disposed of according to institutional and local environmental regulations.[4]

Specific Reagent Hazards:

  • 2-Amino-5-methylphenol: Toxic if swallowed, inhaled, or absorbed through the skin. May cause skin and eye irritation.[5]

  • Sodium Hydride (NaH): A common base for this reaction. It is a flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere (Nitrogen or Argon).

  • N,N-Dimethylformamide (DMF): A common solvent for this reaction. It is a reproductive hazard and is readily absorbed through the skin.

Synthetic Pathway and Mechanism

The synthesis proceeds via an SN2 mechanism. The phenolic proton of 2-Amino-5-methylphenol is abstracted by a strong base, such as sodium hydride (NaH), to form a highly nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of 2-chloro-N,N-diethylethanamine, displacing the chloride leaving group to form the desired ether linkage.

Synthetic_Pathway A 2-Amino-5-methylphenol P N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine A->P 1. Deprotonation B 2-chloro-N,N-diethylethanamine B->P 2. SN2 Attack Base NaH (Base) DMF (Solvent) Base->A

Caption: Williamson Ether Synthesis Pathway.

Laboratory-Scale Synthesis Protocol (10g Scale)

This protocol provides a validated method for producing the target compound on a standard laboratory scale.

Materials and Equipment
  • Reagents: 2-Amino-5-methylphenol (98%), Sodium hydride (60% dispersion in mineral oil), 2-chloro-N,N-diethylethanamine hydrochloride (98%), Anhydrous N,N-Dimethylformamide (DMF), Diethyl ether, Ethyl acetate, Hexanes, Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Equipment: 500 mL three-neck round-bottom flask, magnetic stirrer, heating mantle with temperature controller, condenser, nitrogen inlet, dropping funnel, rotary evaporator, 1 L separatory funnel, glass chromatography column, TLC plates (silica gel).

Step-by-Step Procedure
  • Preparation of Free Base: Dissolve 2-chloro-N,N-diethylethanamine hydrochloride (1.1 eq) in water and basify to pH >10 with 5M NaOH. Extract the free base into diethyl ether, dry the organic layer over MgSO₄, and concentrate in vacuo. Use the resulting oil immediately.

  • Reaction Setup: Equip the 500 mL flask with a magnetic stir bar, condenser, and nitrogen inlet. Flame-dry the apparatus and allow it to cool under a stream of dry nitrogen.

  • Deprotonation: Add anhydrous DMF (200 mL) to the flask. Carefully add sodium hydride (1.2 eq, 60% dispersion) in one portion. Add a solution of 2-Amino-5-methylphenol (1.0 eq, 10g) in anhydrous DMF (50 mL) dropwise over 30 minutes at 0°C. Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0°C. Add the freshly prepared 2-chloro-N,N-diethylethanamine free base (from Step 1) dropwise over 30 minutes. Once the addition is complete, allow the reaction to warm to room temperature and then heat to 60°C for 6-8 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes), observing the disappearance of the starting phenol.

  • Work-up: Cool the mixture to room temperature and cautiously quench the reaction by the slow, dropwise addition of water (20 mL). Remove the DMF under reduced pressure. Dilute the residue with water (200 mL) and extract with ethyl acetate (3 x 150 mL).

  • Purification: Wash the combined organic extracts with saturated NaHCO₃ solution (2 x 100 mL) and then brine (1 x 100 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Chromatography: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of 10% to 50% ethyl acetate in hexanes to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Scale-Up Production: From Benchtop to Pilot Plant

Scaling the synthesis from a 10-gram to a multi-kilogram scale introduces significant challenges related to mass transfer, heat management, and material handling.[7][8] A modified approach is required to ensure safety and process consistency.

Critical Scale-Up Considerations
ParameterLaboratory-Scale ApproachScale-Up Consideration & Solution
Heat Transfer Heating mantle, ice bath. Natural convection is sufficient.Exotherm from deprotonation and reaction can be significant. Solution: Use a jacketed reactor with a thermal control unit for precise heating and cooling. Control addition rates to manage heat evolution.
Reagent Addition Dropping funnel.Manual addition is impractical and unsafe. Solution: Use calibrated metering pumps for controlled, subsurface addition of liquid reagents. For NaH, a specialized solids charging system is required.
Mixing Magnetic stir bar.Inefficient for large volumes. Solution: Use an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure homogeneity.
Work-up Separatory funnel for extraction.Cumbersome and inefficient at scale. Solution: Perform extractions directly in the reactor vessel and use pumps to transfer layers. Consider a continuous liquid-liquid extractor for very large scales.
Purification Flash column chromatography.Not economically viable for bulk production. Solution: Develop a robust crystallization procedure. The product can likely be isolated as a salt (e.g., hydrochloride) to facilitate crystallization and improve handling of the final product.[9]
Pilot-Scale Production Protocol (1 kg Scale)

Caption: Process Flow Diagram for Pilot-Scale Synthesis.

Procedure Outline:

  • Reactor Setup: Ensure a 50 L jacketed glass-lined reactor is clean, dry, and inerted with nitrogen.

  • Reagent Charge: Charge the reactor with anhydrous DMF. Begin agitation and cool the jacket to 0-5°C.

  • Deprotonation: Add sodium hydride (1.2 eq) via a solids-charging vessel. Meter in a solution of 2-Amino-5-methylphenol (1.0 eq, 1 kg) in DMF via pump over 1-2 hours, maintaining the internal temperature below 10°C.

  • Alkylation: After stirring for 1-2 hours at room temperature, cool the reactor contents back to 0-5°C. Meter in the 2-chloro-N,N-diethylethanamine free base (1.1 eq) over 1-2 hours, again controlling the exotherm.

  • Reaction Drive: Once the addition is complete, slowly heat the reactor to 60°C and hold for 8-12 hours, monitoring for completion by HPLC.

  • Work-up and Isolation: Cool the reactor to <20°C and carefully quench by metering in water. Perform aqueous washes directly in the reactor. Separate the layers.

  • Crystallization: Concentrate the organic layer and perform a solvent swap to a suitable crystallization solvent (e.g., isopropanol/heptane). If isolating as a salt, add HCl in isopropanol to precipitate the hydrochloride salt.

  • Filtration and Drying: Filter the resulting slurry using a Nutsche filter-dryer. Wash the cake with cold solvent and dry under vacuum at 40-50°C until a constant weight is achieved.

Data Summary and Characterization

Table 1: Reagent Quantities and Ratios
ReagentMolar RatioLab Scale (10g)Pilot Scale (1kg)
2-Amino-5-methylphenol1.010.0 g1.00 kg
Sodium Hydride (60%)1.23.25 g325 g
2-chloro-N,N-diethylethanamine HCl1.115.3 g1.53 kg
Anhydrous DMF-~250 mL~25 L
Table 2: Expected Analytical Data for Final Product
AnalysisSpecification
Appearance Amber to Brown Oil (Free Base) or White/Off-white solid (HCl salt)
¹H NMR Consistent with the structure of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine
Purity (by HPLC) ≥ 98.0%
Mass Spec (HRMS) [M+H]⁺ calculated and found values agree within 5 ppm

Conclusion

The synthetic protocol detailed in this application note provides a reliable and scalable method for the production of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine. By understanding the underlying chemical principles and adhering to stringent safety protocols, researchers and production chemists can successfully transition this synthesis from the laboratory bench to a pilot plant. The key to successful scale-up lies in addressing the challenges of heat transfer, mixing, and purification through robust engineering controls and process optimization, favoring crystallization over chromatography for efficient bulk production.

References

  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from Google Cloud.[4]

  • Scribd. (n.d.). Aromatic Amines Hazcard Overview | PDF.[5]

  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd.[6]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.[3]

  • De Monchy. (n.d.). Aromatic Amines.[1]

  • MySkinRecipes. (n.d.). N,N-Dimethyl-2-phenoxyethanamine.[2]

  • PubMed Central (PMC). (n.d.). Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301.[7]

  • RSC Publishing. (n.d.). An efficient, catalyst-free and aqueous ethanol-mediated synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives and their antioxidant activity.[9]

  • Enamine. (2024, December 20). Enamine Scale-Up Synthesis of MedChem Relevant Cores.[8]

Sources

Application

Application Note: Reagent Preparation and Synthetic Protocols for N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine

Introduction & Mechanistic Rationale N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine (CAS: 946728-68-3) is a highly specialized chemical building block. The phenoxyethylamine scaffold is recognized as a "privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine (CAS: 946728-68-3) is a highly specialized chemical building block. The phenoxyethylamine scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently utilized in the synthesis of selective α1D-adrenoceptor antagonists, 5-HT receptor modulators, and other GPCR-targeting therapeutics.

From a synthetic perspective, this reagent presents a unique set of challenges. The primary amine is an aniline derivative featuring an ortho-diethylaminoethoxy group and a meta-methyl group. This ortho-substitution creates significant steric encumbrance. Furthermore, the nucleophilicity of the aniline nitrogen is attenuated by potential intramolecular hydrogen bonding with the adjacent ether oxygen. Consequently, standard amide coupling conditions (e.g., EDC/HOBt) often result in sluggish kinetics and poor yields. To overcome this, highly efficient uronium-based coupling reagents like HATU are required, alongside rigorous control of the reaction environment.

Reagent Handling and Stock Preparation

As an electron-rich aniline, this compound is highly susceptible to air oxidation, which manifests as a darkening of the reagent from a pale yellow liquid to dark brown.

Causality Insight: Oxidation not only compromises the stoichiometric accuracy of the primary amine but also introduces reactive quinone-imine impurities. These impurities can poison downstream transition-metal catalysts or trigger complex, yield-reducing side reactions.

Standard Stock Preparation Protocol

To ensure a self-validating and reproducible setup, the reagent must be isolated from atmospheric moisture and oxygen.

  • Inert Purge: Purge a dry, amber glass vial with Argon or Nitrogen for 5 minutes to displace atmospheric oxygen.

  • Solvent Degassing: Utilize anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) that has been sparged with Argon for 15 minutes. Moisture competes with the amine for active esters during coupling, leading to hydrolysis of the carboxylic acid starting material.

  • Dissolution: Dissolve the reagent to create a standardized 0.5 M stock solution .

  • Storage: Store the stock solution at 4 °C over activated 4Å molecular sieves.

Workflow A N-[2-(2-Amino-5-methylphenoxy)ethyl] -N,N-diethylamine (Storage: Ar, 4°C) C Standard Stock Solution (0.5 M over 4Å Sieves) A->C B Anhydrous Solvent (Degassed DMF/DCM) B->C D Amide Coupling (HATU/DIPEA) C->D E Reductive Amination (NaBH(OAc)3) C->E F Target GPCR Ligand (Purified Product) D->F E->F

Workflow diagram for the preparation and downstream application of the phenoxyethylamine reagent.

Quantitative Data & Reagent Selection

To rationally design the synthetic workflow, the physical properties of the reagent and the efficiency of various coupling systems must be compared.

Table 1: Physicochemical Properties

Property Value / Description
CAS Number 946728-68-3
Molecular Formula C₁₃H₂₂N₂O
Molecular Weight 222.33 g/mol
Appearance Pale yellow to brown liquid
Key Functional Groups Primary aniline, tertiary aliphatic amine, ether

| MS Validation (ESI+) | Expected [M+H]⁺ at m/z 223.1 |

Table 2: Coupling Reagent Selection for Hindered Anilines

Reagent System Activation Efficiency Epimerization Risk Suitability for Ortho-Substituted Anilines
EDC / HOBt Moderate Low Poor (Sluggish reaction, low conversion)
DCC / DMAP Moderate High Poor (Difficult purification of DCU byproduct)
HATU / DIPEA Very High Very Low Excellent (Fast kinetics, high conversion)

| BOP-Cl | High | Low | Good (Alternative for highly unreactive amines) |

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (HATU/DIPEA)

Mechanistic Insight: When using HATU, the order of reagent addition is critical. Highly nucleophilic aliphatic amines, and even some anilines, can attack the HATU reagent directly if the carboxylic acid is not pre-activated, leading to the formation of unreactive tetramethylguanidinium byproducts . To prevent this, the carboxylic acid must be fully converted to the OAt-active ester before the phenoxyethylamine reagent is introduced.

Step-by-Step Method:

  • Pre-Activation: In an oven-dried flask under Argon, dissolve the target carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). The weak base deprotonates the carboxylic acid to form a carboxylate ion.

  • Active Ester Formation: Add HATU (1.2 equiv) in one portion. Stir the mixture at room temperature for 15–20 minutes. The solution will typically turn a pale yellow as the OAt-active ester forms.

  • Amine Introduction: Dropwise, add the 0.5 M stock solution of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine (1.1 equiv).

  • Self-Validation & QC: After 2 hours, quench a 10 µL aliquot in 50% Acetonitrile/Water. Analyze via LC-MS. The reaction is deemed complete and self-validated only when the unreacted aniline peak (m/z 223.1) is ≤ 5% relative to the product mass peak.

  • Workup: Dilute with Ethyl Acetate, wash sequentially with saturated NaHCO₃, water, and brine to remove the HOAt byproduct and DMF.

Mechanism A Carboxylic Acid + DIPEA B HATU Activation A->B Deprotonation C OAt-Active Ester B->C -HMPA D Addition of Phenoxyethylamine (Sterically Hindered Aniline) C->D Nucleophilic Attack E Tetrahedral Intermediate D->E F Target Amide Product + HOAt Byproduct E->F Elimination

Mechanistic pathway of HATU-mediated amidation, emphasizing the critical OAt-active ester intermediate.

Protocol B: Reductive Amination (Secondary Amine Formation)

Mechanistic Insight: Reductive amination of this hindered aniline requires a mild reducing agent that will not reduce the intermediate imine prematurely or reduce the aldehyde starting material. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the optimal choice as it is stable in mildly acidic conditions required for imine formation.

Step-by-Step Method:

  • Imine Formation: Combine the aniline stock solution (1.0 equiv) and the target aldehyde (1.1 equiv) in anhydrous 1,2-Dichloroethane (DCE).

  • Catalysis: Add glacial acetic acid (1.5 equiv) to catalyze the formation of the imine/iminium intermediate. Stir for 1 hour at room temperature.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise.

  • Self-Validation & QC: Monitor via TLC (DCM:MeOH 9:1). The primary aniline spot (ninhydrin positive, brown/red) should disappear, replaced by a new, higher-Rf secondary amine spot.

  • Quench: Carefully quench with 1N NaOH to neutralize the acetic acid and destroy excess borohydride before extraction.

References

  • Identification of 3,4-dihydro-2H-thiochromene 1,1-dioxide derivatives with a phenoxyethylamine group as highly potent and selective α1D adrenoceptor antagonists. European Journal of Medicinal Chemistry.[Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.[Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry.[Link]

  • Synthesis, Biological Evaluation, and Docking Studies of Tetrahydrofuran- Cyclopentanone- and Cyclopentanol-Based Ligands Acting at Adrenergic α1- and Serotonine 5-HT1A Receptors. Journal of Medicinal Chemistry.[Link]

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield for N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic bottlenecks associated with the synthesis of N-[2-(2-Amino-5-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic bottlenecks associated with the synthesis of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine .

This dialkylaminoethoxy aniline is a critical building block in drug development. Its synthesis relies on a two-stage sequence: the O-alkylation of 5-methyl-2-nitrophenol, followed by the chemoselective reduction of the nitro group. Below, you will find a mechanistic breakdown, troubleshooting FAQs, quantitative optimization data, and self-validating protocols to maximize your reaction yield.

Section 1: Mechanistic Workflow & Causality

SynthesisPathway SM1 5-Methyl-2-nitrophenol (Starting Material) Step1 Step 1: O-Alkylation Base: K2CO3, Cat: KI Solvent: DMF (Anhydrous) SM1->Step1 SM2 2-Chloro-N,N-diethylethanamine HCl (CDEAH) SM2->Step1 Finkelstein Activation Int1 Intermediate: N-[2-(5-Methyl-2-nitrophenoxy)ethyl]- N,N-diethylamine Step1->Int1 SN2 Substitution Step2 Step 2: Nitro Reduction Catalyst: Pd/C (ppm loading) Additive: Micellar Media Int1->Step2 Prod Target Product: N-[2-(2-Amino-5-methylphenoxy)ethyl]- N,N-diethylamine Step2->Prod Chemoselective Hydrogenation

Fig 1. Two-step synthetic workflow and mechanistic pathways for target amine generation.

Section 2: Troubleshooting FAQs

Q1: Why is my O-alkylation yield with 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) plateauing around 50-60%? Analysis: CDEAH is a monofunctional alkylating agent[1]. When neutralized to its free base, it is highly prone to intramolecular cyclization, forming a reactive aziridinium intermediate. If adventitious water is present, this intermediate rapidly hydrolyzes, destroying your alkylating agent before it can react with the phenol. Solution:

  • Use the hydrochloride salt of CDEAH and generate the free base in situ using a mild, strictly anhydrous base like Potassium Carbonate ( K2​CO3​ ).

  • Implement a Finkelstein catalyst by adding 0.2 equivalents of Potassium Iodide (KI). This converts the alkyl chloride to a highly electrophilic alkyl iodide in situ, accelerating the SN​2 O-alkylation so that it outcompetes hydrolysis.

Q2: During the reduction of the nitro intermediate, the reaction stalls, and I recover unreacted starting material. How can I drive this to completion? Analysis: The tertiary amine in the diethylaminoethyl tail is highly basic. During standard hydrogenation, this amine coordinates tightly to the Palladium surface, poisoning the Pd/C catalyst and prematurely halting the catalytic cycle. Solution: Shift from traditional solvent-based hydrogenation to aqueous micellar catalysis . By running the reduction in a 2 wt % aqueous solution of TPGS-750-M, the nanomicelles shield the Pd surface from basic amine poisoning. This allows for complete conversion using only 4000 ppm (0.4 mol %) of Pd/C[2]. Alternatively, Carbonyl Iron Powder (CIP) in micellar conditions can be used as a highly efficient, non-poisonable reductant[3].

Q3: My final product (the aniline) turns dark brown during workup and storage. How do I prevent degradation? Analysis: Electron-rich anilines, particularly those with an ortho-alkoxy group, are highly susceptible to air oxidation, forming intensely colored quinone-imine degradation products. Solution: Perform your workup using degassed solvents. Immediately convert the free base aniline into its dihydrochloride salt by bubbling HCl gas through an ethereal solution of the product. The protonated ammonium salt is highly resistant to oxidation and stable for long-term storage.

Section 3: Quantitative Process Data

Table 1: Optimization of O-Alkylation Conditions Objective: Maximize conversion of 5-methyl-2-nitrophenol to the alkylated intermediate.

Base (Equiv)AdditiveSolventTemp (°C)Conversion (%)Isolated Yield (%)
K2​CO3​ (2.5)NoneAcetone606558
Cs2​CO3​ (2.0)NoneDMF708275
K2​CO3​ (2.5) KI (0.2 eq) DMF (Anhydrous) 70 >98 92

Table 2: Nitro Reduction Catalyst Screening Objective: Prevent catalyst poisoning by the tertiary amine tail.

Catalyst SystemSolventAdditiveTime (h)Isolated Yield (%)
10% Pd/C (5.0 mol%)EtOHNone2445 (Stalled)
10% Pd/C (5.0 mol%)EtOHAcOH (1.0 eq)1281
5% Pd/C (0.4 mol%) TPGS-750-M / H2​O None 6 95
CIP (Iron Powder)TPGS-750-M / H2​O NH4​Cl 891

Section 4: Validated Experimental Protocols

Protocol A: Finkelstein-Assisted O-Alkylation

Causality Focus: Utilizing in situ iodide exchange to outcompete reagent hydrolysis.

  • Preparation: Charge a flame-dried, argon-flushed round-bottom flask with 5-methyl-2-nitrophenol (1.0 eq, 10.0 mmol) and anhydrous DMF (20 mL, 0.5 M).

  • Activation: Add anhydrous K2​CO3​ (2.5 eq, 25.0 mmol) and KI (0.2 eq, 2.0 mmol). Stir at room temperature for 15 minutes to generate the phenoxide.

  • Alkylation: Add 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) (1.2 eq, 12.0 mmol)[1] in three equal portions over 15 minutes to control the rate of free-base generation.

  • Reaction: Heat the mixture to 70°C and stir vigorously for 12 hours.

  • Self-Validating In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. The reaction is deemed complete when the starting material peak (m/z = 152, [M-H]⁻) is ≤ 2% relative to the intermediate product peak (m/z = 253, [M+H]⁺).

  • Workup: Quench the reaction by pouring it into 100 mL of ice water. Extract with EtOAc (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) to quantitatively remove DMF. Dry over Na2​SO4​ , filter, and concentrate in vacuo to yield the intermediate as a viscous yellow oil.

Protocol B: Chemoselective Nitro Reduction via Micellar Catalysis

Causality Focus: Shielding the Pd catalyst from basic amine poisoning using nanomicelles.

  • Preparation: Dissolve the intermediate from Protocol A (1.0 eq, 9.0 mmol) in a 2 wt % aqueous solution of TPGS-750-M (18 mL, 0.5 M) to form a stable micellar dispersion[2].

  • Catalyst Addition: Add 5% Pd/C (0.4 mol % Pd loading). Note: The micellar environment prevents the diethylamine moiety from coordinating to the Pd surface, allowing for ultra-low catalyst loading.

  • Hydrogenation: Purge the flask with Argon (3x), followed by H2​ gas (3x). Maintain the system under an H2​ balloon (1 atm).

  • Reaction: Stir vigorously at 45°C for 6 hours.

  • Self-Validating In-Process Control (IPC): Analyze via LC-MS. The reaction is complete when the intermediate (m/z = 253) is fully consumed, yielding the target aniline (m/z = 223, [M+H]⁺).

  • Workup: Extract the product directly from the aqueous micellar mixture using minimal EtOAc (2 x 20 mL). The aqueous surfactant layer containing the catalyst can be retained and recycled for subsequent batches[2]. Dry the organic layer, concentrate, and immediately store under Argon or convert to the HCl salt to prevent oxidation.

Section 5: References

1.[2] High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates - Organic Letters -[Link] 2.[3] Carbonyl Iron Powder: A Reagent for Nitro Group Reductions under Aqueous Micellar Catalysis Conditions - Organic Letters -[Link] 3.[1] Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors - NAR Cancer -[Link]

Sources

Optimization

Reducing impurities in N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine batch production

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges and impurity profiles associated with the batch production of N-[2-(2-A...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges and impurity profiles associated with the batch production of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine .

This molecule—a highly electron-rich aniline derivative with a basic diethylamino ether sidechain—is synthesized via a two-step sequence: the O-alkylation of 2-nitro-5-methylphenol, followed by the reduction of the nitro intermediate. While chemically straightforward, scaling this process frequently introduces critical impurities if the thermodynamic and kinetic boundaries of the reactions are not strictly managed.

Below, you will find diagnostic data, mechanistic troubleshooting FAQs, and self-validating protocols to ensure high-yield, specification-compliant batches.

Part 1: Diagnostic Impurity Profiling

Before troubleshooting, it is critical to identify the exact nature of the out-of-specification (OOS) result. The table below summarizes the quantitative and qualitative data for the most common degradants and side-products encountered in this workflow.

Impurity DesignationChemical IdentityMechanistic OriginAnalytical Signature (LC-MS)Acceptable Limit (ICH)
Impurity A Nitro-IntermediateIncomplete catalytic reduction of the nitro precursor.[M+H]⁺ m/z 253.15< 0.10%
Impurity B N,O-Dialkylated ProductOver-alkylation of the newly formed aniline nitrogen.[M+H]⁺ m/z 321.25< 0.15%
Impurity C Quinone-imine DegradantAutoxidation of the electron-rich aniline ring.[M+H]⁺ m/z ~220.10< 0.05%
Impurity D 2-DiethylaminoethanolHydrolysis of the alkylating reagent due to moisture.[M+H]⁺ m/z 118.12< 0.50%

Part 2: Troubleshooting FAQs & Mechanistic Causality

Q1: My batch failed specification due to high levels of the Nitro-Intermediate (Impurity A). Why is the reduction stalling? Causality: The reduction of nitroarenes to anilines is highly sensitive to catalyst poisoning and hydrogen mass transfer[1]. In this specific synthesis, if the intermediate from Step 1 is not thoroughly purified, residual chloride ions or unreacted alkylating agent can poison the Pd/C catalyst. Furthermore, the basicity of the diethylamino group can cause the molecule to strongly adsorb onto the palladium surface, inhibiting the catalytic cycle. Solution: First, ensure vigorous agitation to overcome mass transfer limitations. Second, implement a strict aqueous wash during the Step 1 workup to remove all chloride salts. If standard Pd/C continues to stall, consider migrating to modern chemoselective reduction methods, such as air-stable Bismuth-catalyzed reductions[2] or B2(OH)4-mediated systems[1], which are highly tolerant of basic amines and resist halogen poisoning.

Q2: I am detecting N-alkylated impurities (Impurity B). How do I prevent the aniline from reacting with the alkylating agent? Causality: This is a classic kinetic competition issue. While O-alkylation of the phenol is thermodynamically favored under basic conditions, the aniline nitrogen is highly nucleophilic. If any unreacted 2-(diethylamino)ethyl chloride remains in the reactor when the nitro group is reduced to an amine, rapid N-alkylation will occur. Solution: The process must be strictly compartmentalized. You must drive the Step 1 O-alkylation to absolute completion (>99.5% conversion) before initiating Step 2. Do not attempt a "one-pot" synthesis for this molecule.

Q3: The final product develops a dark brown color upon storage, correlating with Impurity C. What is the degradation mechanism? Causality: Anilines substituted with electron-donating groups (like the methyl and ether linkages in our target molecule) are notoriously susceptible to air oxidation. The mechanism involves a single-electron transfer to molecular oxygen, forming a radical cation. This intermediate undergoes deprotonation and further oxidation via a two-electron transfer mechanism to form highly colored, reactive benzoquinone imines[3]. Solution: Oxygen must be rigorously excluded during the final isolation and packaging steps. Sparging the crystallization solvent with Argon or Nitrogen is mandatory. Additionally, avoid alkaline conditions during final storage, as high pH accelerates the deprotonation step of the oxidation mechanism.

Q4: How do I eliminate residual 2-diethylaminoethanol (Impurity D) from the first step? Causality: This impurity is the direct result of water reacting with 2-(diethylamino)ethyl chloride. Potassium carbonate ( K2​CO3​ ) is highly hygroscopic. If moisture is present in the base or the Dimethylformamide (DMF) solvent, it will hydrolyze your alkylating agent before it can react with the phenol. Solution: Use strictly anhydrous DMF and oven-dried K2​CO3​ . The O-alkylation of phenols in DMF using K2​CO3​ is highly efficient[4], but only if the system is kept rigorously dry.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility, I have structured these protocols as self-validating systems. You must not proceed to the next phase until the In-Process Control (IPC) checkpoint is verified.

Protocol 1: Anhydrous O-Alkylation (Step 1)
  • Preparation: Charge a dry, argon-flushed reactor with 2-nitro-5-methylphenol (1.0 eq) and anhydrous DMF (5 volumes).

  • Base Activation: Add finely milled, oven-dried K2​CO3​ (2.5 eq). Stir at 40°C for 30 minutes.

    • Mechanistic Note: This generates the highly nucleophilic phenoxide anion. The solution will turn deep red.

  • Alkylation: Dropwise, add a solution of 2-(diethylamino)ethyl chloride hydrochloride (1.2 eq) in anhydrous DMF.

  • Reaction: Elevate temperature to 70°C and stir for 6 hours.

  • IPC Checkpoint 1 (Self-Validation): Pull a 100 µL aliquot, quench in water, and extract with EtOAc. Run TLC (Hexanes:EtOAc 3:1) or LC-MS. Do not proceed to workup until the phenol starting material is <0.5% by UV area.

  • Workup: Cool to room temperature. Quench with 10 volumes of ice-cold water (this removes DMF and unreacted K2​CO3​ ). Extract with Ethyl Acetate (3 x 5 volumes). Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate in vacuo to yield the Nitro-Intermediate.

Protocol 2: Catalytic Reduction (Step 2)
  • Preparation: Dissolve the Nitro-Intermediate from Step 1 in anhydrous Methanol (10 volumes) in a hydrogenation vessel.

  • Catalyst Loading: Carefully add 10% Pd/C (0.05 eq by weight).

  • Purging: Seal the vessel. Purge with Nitrogen (3 cycles), then purge with Hydrogen gas (3 cycles).

  • Reduction: Pressurize the vessel to 40 psi with H2​ and stir vigorously at 25°C for 4 hours.

  • IPC Checkpoint 2 (Self-Validation): Monitor hydrogen uptake. Once uptake ceases, pull an aliquot, filter through a micro-syringe, and run LC-MS. Confirm complete disappearance of m/z 253.15 before venting the reactor.

  • Isolation: Vent the reactor and purge with Nitrogen. Filter the mixture through a pad of Celite under a blanket of Nitrogen to remove the catalyst.

  • Concentration: Concentrate the filtrate in vacuo. Store the resulting N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine under Argon at 4°C to prevent quinone-imine formation.

Part 4: Visualizations

G SM 2-Nitro-5-methylphenol (Starting Material) Alk O-Alkylation (K2CO3, DMF) SM->Alk Int Nitro-Intermediate (m/z 253) Alk->Int ImpD Impurity D (Hydrolysis Product) Alk->ImpD + H2O Red Catalytic Reduction (Pd/C, H2) Int->Red API Final Product N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine Red->API ImpA Impurity A (Incomplete Reduction) Red->ImpA Low H2 / Poison ImpB Impurity B (Over-Alkylation) Red->ImpB Residual Alkylator ImpC Impurity C (Quinone-imine Oxidant) API->ImpC O2 Exposure

Figure 1: Reaction workflow and primary impurity formation pathways.

Troubleshooting OOS Batch OOS Impurity Detected LCMS LC-MS Analysis OOS->LCMS m253 m/z 253 (Nitro-Intermediate) LCMS->m253 m321 m/z 321 (N-Alkylated) LCMS->m321 m220 m/z ~220 + Color (Quinone-imine) LCMS->m220 Act1 Check Catalyst Activity Increase H2 Pressure m253->Act1 Act2 Enhance Step 1 Workup Remove Alkylating Agent m321->Act2 Act3 Implement Inert Atmosphere Add Antioxidants m220->Act3

Figure 2: Troubleshooting logic tree for out-of-specification batches.

Part 5: References

  • Development of a Safer Continuous Flow Process for B2(OH)4-Mediated Chemoselective Reduction of Nitroarenes to Anilines Source: ACS Publications URL:[Link][1]

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts Source: ACS Publications URL:[Link][3]

  • Convenient O-alkylation of phenols Source: Academia.edu URL:[Link][4]

  • Reduction of Nitroarenes to Anilines with an Air-Stable Bismuth Catalyst Source: Researcher.life / Synthesis URL:[Link][2]

Sources

Troubleshooting

Troubleshooting poor solubility of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine in aqueous media

Target Compound: N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine Audience: Researchers, Formulation Scientists, and Assay Developers Welcome to the Advanced Technical Support Center. As a Senior Application Scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine Audience: Researchers, Formulation Scientists, and Assay Developers

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Poor aqueous solubility is rarely just a mixing issue; it is a thermodynamic barrier. This guide breaks down the molecular causality of your compound's insolubility and provides self-validating, step-by-step protocols to force it into the aqueous phase without compromising your downstream assays.

Molecular Causality: Why is this compound precipitating?

To successfully solubilize N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine, we must first analyze its structural thermodynamics. The molecule contains two distinct nitrogen centers with vastly different behaviors:

  • The Primary Aromatic Amine (Aniline Derivative): The lone pair of electrons on this nitrogen is conjugated into the pi-system of the benzene ring. This delocalization severely diminishes its basicity (pKa ~4.5) and its capacity to act as a hydrogen bond acceptor[1][2]. At physiological pH (7.4), this group remains unprotonated and highly lipophilic.

  • The Tertiary Aliphatic Amine (Diethylamine Group): The alkyl groups exert an electron-donating (+I) effect, making this nitrogen a relatively strong base with a pKa typically in the range of 9.5 to 11.0[3].

The Hydrophobic Effect: At pH 7.4, the tertiary amine is protonated. However, the hydration energy provided by this single positive charge is entirely overwhelmed by the massive entropic penalty of the bulky 2-amino-5-methylphenoxy and diethyl groups. Water molecules are forced to form highly ordered, ice-like clathrate structures around these hydrophobic regions. To minimize this unfavorable thermodynamic state, the compound aggregates and precipitates out of solution.

Solubilization Decision Matrix

Do not guess which formulation strategy to use. Your downstream assay dictates your solubilization method. Follow the workflow below to select the thermodynamically appropriate protocol.

G Start Target Compound: N-[2-(2-Amino-5-methylphenoxy)ethyl] -N,N-diethylamine Assess Is Assay pH Flexible? Start->Assess Salt Protocol A: In Situ Salt Formation (pH < 5.0) Assess->Salt Yes (Analytical) Bio Is it an In Vitro Cell-Based Assay? Assess->Bio No (Fixed pH 7.4) Valid Self-Validation: Centrifuge & UV-Vis Quantitation Salt->Valid Cosolvent Protocol B: Co-Solvent / Surfactant (DMSO + PEG400) Bio->Cosolvent No (Biochemical) Cyclo Protocol C: Cyclodextrin Complexation (HP-β-CD) Bio->Cyclo Yes (Toxicity concern) Cosolvent->Valid Cyclo->Valid

Decision matrix for solubilizing lipophilic amines based on assay constraints.

Self-Validating Experimental Protocols

Every protocol below is designed as a closed-loop system. You will not only execute the solubilization but also quantitatively prove that true thermodynamic solution has been achieved.

Protocol A: In Situ Salt Formation (pH Modification)

Salt formation is the most common and effective method for increasing the dissolution rates of basic drugs[4]. By lowering the pH below the pKa of both amine groups, we maximize ionization and disrupt the crystal lattice.

  • Step 1: Weigh 10 mg of the free base compound into a glass vial.

  • Step 2: Add 100 µL of 0.1 M HCl directly to the powder. Vortex vigorously for 2 minutes. The low pH ensures complete protonation of the tertiary amine and partial protonation of the primary amine.

  • Step 3: Slowly add 900 µL of your target acidic buffer (e.g., Acetate buffer pH 4.5) while stirring.

  • Self-Validation Checkpoint (The Tyndall Test): Shine a 532 nm (green) laser pointer through the glass vial in a dark room. If you see a solid beam path of light scattering through the liquid, you have a colloidal suspension (micro-precipitates), not a true solution. If the beam is invisible within the liquid, you have achieved true thermodynamic solubility.

Protocol B: Co-Solvency & Dielectric Reduction

Co-solvents reduce the dielectric constant of the aqueous mixture, lowering the polarity of the solvent to match the hydrophobic drug, thereby reducing interfacial tension[5][6].

  • Step 1: Prepare a 50 mM stock solution by dissolving the compound in 100% anhydrous DMSO.

  • Step 2: In a separate tube, prepare an aqueous receiving phase containing 10% PEG400 and 90% PBS (pH 7.4).

  • Step 3: Under high-speed vortexing, add the DMSO stock dropwise to the aqueous phase to a final DMSO concentration of 2% (v/v). Causality note: Dropwise addition prevents localized supersaturation zones that trigger rapid nucleation.

  • Self-Validation Checkpoint (Centrifugal Partitioning): Centrifuge the final mixture at 15,000 × g for 15 minutes. Carefully sample the top 10% of the supernatant. Quantify the drug concentration via HPLC or UV-Vis against a standard curve prepared in 100% organic solvent. If the recovered concentration is <95% of your theoretical input, kinetic precipitation has occurred.

Protocol C: Host-Guest Inclusion Complexation

When pH adjustment is forbidden and co-solvents are too toxic for cell assays, we use cyclodextrins. These cyclic oligosaccharides feature a hydrophilic exterior and a hydrophobic cavity, encapsulating the lipophilic moiety of the drug[7][8].

  • Step 1: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in pure water.

  • Step 2: Add an excess amount of the solid drug (e.g., 5 mg/mL) to the cyclodextrin solution.

  • Step 3: Shake the suspension on a rotary mixer at 25°C for 48 hours. Causality note: Inclusion complexation is an equilibrium-driven process; sufficient time is required to reach thermodynamic equilibrium.

  • Step 4: Filter the suspension through a 0.22 µm PTFE syringe filter to remove uncomplexed drug.

  • Self-Validation Checkpoint (Phase-Solubility Plot): Perform a Higuchi-Connors phase-solubility analysis. Prepare varying concentrations of HP-β-CD (0 to 20%). Plot the dissolved drug concentration against the cyclodextrin concentration. A linear ( AL​ -type) plot mathematically proves a 1:1 stoichiometric inclusion complex, validating that the solubility is thermodynamically stable.

Quantitative Formulation Data

Use the tables below to benchmark your expected solubility outcomes and manage assay toxicity.

Table 1: Predicted Solubility Profiles for N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine

Formulation StrategyMechanism of ActionEstimated SolubilityStability / Shelf-Life
Pure Water (pH 7.4) None (Free Base)< 0.05 mg/mLN/A (Precipitates)
0.1 M HCl (pH 2.0) Complete Ionization> 10.0 mg/mLHigh (Months)
2% DMSO / 98% PBS Dielectric Reduction~ 0.5 mg/mLLow (Hours - Kinetic)
20% HP-β-CD (pH 7.4) Hydrophobic Encapsulation~ 5.0 - 8.0 mg/mLHigh (Weeks - Equilibrium)

Table 2: Co-Solvent Tolerability Limits for In Vitro Cell Assays

Co-Solvent / ExcipientMaximum Tolerated Concentration (In Vitro)Primary Cytotoxic Mechanism
DMSO ≤ 0.5% (v/v)Membrane fluidization, enzyme inhibition
Ethanol ≤ 1.0% (v/v)Protein denaturation
PEG 400 ≤ 2.0% (v/v)Osmotic stress
HP-β-CD ≤ 5.0% (w/v)Cholesterol depletion from lipid rafts

Frequently Asked Questions (FAQs)

Q: I dissolved the compound perfectly in DMSO, but the moment I pipetted it into my assay buffer, it turned cloudy. Why? A: You experienced "solvent shift precipitation." While DMSO is an excellent solvent, water is a powerful anti-solvent for this compound. When the DMSO diffuses into the bulk aqueous phase, the local dielectric constant spikes. The hydrophobic phenoxy and diethyl groups can no longer be solvated, causing immediate nucleation and precipitation. To fix this, use Protocol B (dropwise addition into a surfactant/PEG mixture) to stabilize the transition.

Q: Can I just heat the buffer to 37°C to force it into solution? A: Heating increases kinetic solubility temporarily. However, once the solution cools back to room temperature (or if it sits on a lab bench), the solution becomes supersaturated and will crash out unpredictably. You must rely on thermodynamic solubilization methods (Protocols A or C) for reproducible data.

Q: My assay strictly requires pH 7.4 and no organic solvents. What is my only option? A: Protocol C (Cyclodextrin Complexation). By hiding the lipophilic bulk of the molecule inside the hydrophobic cavity of HP-β-CD, the exterior of the complex remains entirely hydrophilic. This allows you to achieve high aqueous solubility at neutral pH without using any organic co-solvents[8].

References

  • Enhancement of the Aqueous Solubility and Permeability of Poorly Water - pharmafocusasia.com.7

  • Strategies for improving hydrophobic drugs solubility and bioavailability - ijpca.org. 4

  • Techniques for Improving Solubility - ijmsdr.org.5

  • Amine - wikipedia.org. 1

  • 23.1. Properties of amines | Organic Chemistry II - lumenlearning.com. 3

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs - ijpsjournal.com. 6

  • 23.1: Properties of amines - libretexts.org. 2

  • Drug Solubility: Importance and Enhancement Techniques - nih.gov. 8

Sources

Optimization

Technical Support Center: Optimizing Temperature Conditions for N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the selective O-alkylation of aminophenols is notoriously finicky.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the selective O-alkylation of aminophenols is notoriously finicky. This guide is engineered to troubleshoot the synthesis of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine, focusing specifically on the causality between thermal conditions, intermediate generation, and chemoselectivity.

The Core Challenge: Ambident Nucleophiles vs. Aziridinium Kinetics

The synthesis of your target molecule relies on reacting 2-amino-5-methylphenol with 2-(diethylamino)ethyl chloride. The primary challenge is that 2-amino-5-methylphenol is an ambident nucleophile, meaning it possesses two reactive sites: the hydroxyl group (-OH) and the amino group (-NH₂). (1[2]).

Furthermore, the alkylating agent does not follow a simple Sₙ2 pathway. Upon heating, 2-(diethylamino)ethyl chloride undergoes an intramolecular cyclization to form a highly reactive diethylaziridinium ion intermediate (3[3]). Controlling the temperature is the only way to synchronize the formation of this electrophile with the selective attack of the phenoxide anion.

Troubleshooting FAQs

Q1: My reaction at 40°C is stalling despite using a strong base. Why? A: The reaction is kinetically starved. The intramolecular cyclization of 2-(diethylamino)ethyl chloride into the reactive aziridinium intermediate requires a specific activation energy. Below 50°C, this cyclization is sluggish, leaving you with unreacted starting materials regardless of how strong your base is.

Q2: I increased the heat to reflux (>90°C) to speed up the reaction, but now I have significant N-alkylated and dialkylated impurities. How do I fix this? A: You have shifted from kinetic control to a regime where thermodynamic barriers are easily overcome. While the phenoxide anion (generated by the base) is a stronger nucleophile than the neutral amine, exceeding 85°C provides enough thermal energy to overcome the activation barrier for the less nucleophilic -NH₂ group. The aniline nitrogen will competitively attack the aziridinium ion, destroying your O-selectivity. The solution is to strictly maintain the internal temperature in the 65°C–75°C "Goldilocks" zone .

Q3: Does the choice of base interact with my temperature settings? A: Absolutely. Using a harsh base like Sodium Hydride (NaH) at high temperatures will lead to indiscriminate alkylation. You must use a mild base like Potassium Carbonate (K₂CO₃). K₂CO₃ selectively deprotonates the phenol (pKa ~10) without activating the amine, allowing the temperature to solely dictate the rate of aziridinium formation (4[4]).

Quantitative Data: Temperature vs. Reaction Outcome
Temperature RangeKinetic Effect on ElectrophileThermodynamic Effect on NucleophilePrimary Reaction Outcome
< 50 °C Sluggish aziridinium formationMinimal amine activationIncomplete conversion, low yield (<30%)
65 – 75 °C Optimal aziridinium generationPhenoxide strictly favoredHigh O-alkylation yield (>85%), high purity
85 – 100 °C Rapid cyclizationAmine activation barrier overcomeModerate yield, high N-alkylated impurities (15-30%)
> 100 °C Aziridinium degradation / dimerizationNon-selective attackComplex mixture, dialkylation, thermal degradation
Mechanistic Pathway Visualization

G cluster_0 Starting Materials R1 2-Amino-5-methylphenol I1 Phenoxide Anion (Strong O-Nucleophile) R1->I1 K2CO3 Base (Deprotonation) P_Side N-Alkylated / Dialkylated Impurities R1->P_Side High Temp (>85°C) Amine Activation R2 2-(Diethylamino)ethyl chloride I2 Diethylaziridinium Ion (Reactive Electrophile) R2->I2 Thermal Cyclization (>50°C) P_Main N-[2-(2-Amino-5-methylphenoxy)ethyl] -N,N-diethylamine (Target O-Alkylation) I1->P_Main Optimal Temp (65-75°C) I2->P_Main I2->P_Side

Mechanistic pathway of O-alkylation vs. N-alkylation based on temperature control.

Step-by-Step Methodology: Optimized O-Alkylation Protocol

This protocol is engineered to maintain the reaction within the optimal thermodynamic window to ensure self-validating chemoselectivity.

  • Preparation: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-methylphenol (1.0 eq) in anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF).

  • Base Addition: Add finely powdered Potassium Carbonate (K₂CO₃, 2.5 eq). Stir the suspension at room temperature (20-25°C) for 30 minutes to ensure complete formation of the phenoxide anion prior to introducing the electrophile.

  • Electrophile Addition: Add 2-(diethylamino)ethyl chloride hydrochloride (1.2 eq) portion-wise. (Note: The extra equivalent of K₂CO₃ is required to neutralize the hydrochloride salt and liberate the free amine, which is a prerequisite for aziridinium formation).

  • Thermal Activation: Gradually heat the reaction mixture to an internal temperature of 70°C . Maintain strict temperature control using a thermocouple-regulated heating mantle. Do not allow the temperature to spike above 75°C.

  • Monitoring: Stir at 70°C for 8–12 hours. Monitor the consumption of the starting phenol via TLC or HPLC.

  • Quenching & Workup: Cool the mixture to room temperature. Filter off the inorganic salts (KCl, unreacted K₂CO₃) through a Celite pad. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in Ethyl Acetate, wash sequentially with water and brine to remove residual DMF/MeCN, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography or precipitate as the hydrochloride salt using ethereal HCl.

References
  • Selective alkylation of aminophenols. ARKIVOC / ResearchGate. 1

  • 3-Dimethylamino-2-methylpropyl chloride hydrochloride (Mechanism of Action). Benchchem. 3

  • Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. SynOpen / Thieme Connect. 4

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine During Long-Term Storage

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals handling N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals handling N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine . Due to its complex molecular architecture, this compound is highly susceptible to environmental degradation. This document provides a mechanistic understanding of its vulnerabilities, troubleshooting FAQs, and self-validating standard operating procedures (SOPs) for long-term storage.

Part 1: Mechanistic Understanding of Degradation

To effectively prevent degradation, we must first understand the causality behind it. The target compound contains three distinct functional vulnerabilities:

  • Primary Aromatic Amine (2-amino-5-methylphenoxy group): Aromatic amines are notoriously unstable when exposed to oxygen and light. They undergo radical-mediated auto-oxidation and photo-oxidation to form azo, nitroso, or quinone imine derivatives. This degradation is visually self-validating: the compound will exhibit a distinct color shift from clear/pale yellow to deep red, brown, or black [1].

  • Tertiary Amine (N,N-diethylamine group): Tertiary amines are prone to N-oxidation, forming amine oxides in the presence of molecular oxygen [2]. Furthermore, in the presence of ambient moisture, tertiary amines act as carbon dioxide ( CO2​ ) scrubbers, undergoing water-assisted deprotonation to form bicarbonate salts [3]. This alters the compound's molarity and drastically increases its viscosity.

  • Ether Linkage (Phenoxyethyl group): Ethers are vulnerable to radical-mediated peroxidation when exposed to UV light and oxygen, forming reactive hydroperoxides that can further accelerate the oxidation of the amine groups.

DegradationMechanisms cluster_0 Primary Aromatic Amine cluster_1 Tertiary Amine cluster_2 Ether Linkage Compound Target Compound: N-[2-(2-Amino-5-methylphenoxy)ethyl] -N,N-diethylamine Oxidation1 Photo/Auto-oxidation (O2, Light) Compound->Oxidation1 Oxidation2 N-Oxidation & CO2 Absorption (O2, CO2, H2O) Compound->Oxidation2 Peroxidation Radical Peroxidation (O2, Light) Compound->Peroxidation Azo Azo / Nitroso Compounds (Color Shift: Yellow to Brown) Oxidation1->Azo NOxide N-Oxides & Bicarbonate Salts (Increased Viscosity) Oxidation2->NOxide Peroxides Hydroperoxides (Reactive Intermediates) Peroxidation->Peroxides

Mechanistic degradation pathways of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine.

Part 2: Troubleshooting Guide & FAQs

Q1: My compound changed color from pale yellow to dark reddish-brown. Is it still usable for my assays? A1: No, a dark reddish-brown color is a definitive indicator of primary aromatic amine oxidation [1]. The presence of azo or nitroso oligomers means the purity has been compromised, which will introduce artifacts into sensitive biological or chemical assays. Self-Validating Action: Run a quick TLC or LC-MS. If you observe multiple peaks or heavy baseline noise, the compound must be discarded or re-purified (e.g., via distillation under reduced pressure or acid-base extraction) before use.

Q2: The liquid has become highly viscous and seems to have crystalline precipitates around the cap. What happened? A2: Your storage container was likely exposed to ambient air. The tertiary amine group has absorbed atmospheric CO2​ and moisture to form bicarbonate salts [3]. Because water acts as a necessary bridge for this reaction, this indicates a failure in your desiccation protocol. Self-Validating Action: Check the indicating silica gel in your secondary container. If it has changed from blue to pink (or orange to green), your moisture barrier has failed.

Q3: Can I store this compound at room temperature if I wrap the vial tightly in aluminum foil? A3: No. While aluminum foil effectively prevents UV-induced photo-oxidation and ether peroxidation, it does not stop thermal kinetic energy from driving auto-oxidation. To suppress the activation energy required for radical formation, cold storage (-20°C or -80°C) is mandatory.

Q4: Should I purge the vial with Nitrogen ( N2​ ) or Argon ( Ar )? A4: Argon is strongly preferred. Argon is denser than air and will effectively blanket the liquid, displacing oxygen and CO2​ from the vial's headspace. Nitrogen is lighter than air and easily dissipates during the capping process, leaving residual oxygen that can initiate N-oxidation [2].

Part 3: Standard Operating Procedure (SOP) for Long-Term Storage

To guarantee the integrity of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine, follow this step-by-step methodology immediately upon receipt or synthesis.

  • Quality Control (QC) Baseline: Visually inspect the compound. It should be a clear to pale-yellow liquid. Note the viscosity and color in your lab notebook as a baseline.

  • Aliquoting (Crucial Step): Divide the bulk compound into single-use aliquots (e.g., 50 µL or 100 µL) into pre-dried amber glass vials . Causality: Amber glass blocks UV light, preventing photo-oxidation. Single-use aliquots prevent repeated freeze-thaw cycles and repeated exposure to atmospheric moisture/ CO2​ .

  • Inert Gas Purging: Gently blow a stream of high-purity Argon gas into the headspace of each vial for 5–10 seconds.

  • Primary Sealing: Immediately cap the vials using caps fitted with PTFE-lined silicone septa . Causality: PTFE is chemically inert and prevents the amine from degrading the rubber/silicone backing, which could leach plasticizers into your sample. Wrap the cap boundary tightly with Parafilm.

  • Secondary Desiccation: Place the sealed vials into a secondary container (e.g., a vacuum-sealable bag or a rigid plastic box) containing indicating desiccant (silica gel). Causality: The desiccant acts as a self-validating moisture barrier; if moisture enters, the desiccant will change color before the tertiary amine can form bicarbonate salts [3].

  • Cold Storage: Store the secondary container at -20°C for short-to-medium term storage (< 6 months) or -80°C for long-term storage (> 6 months).

StorageWorkflow Start Receive / Synthesize Compound QC QC Check: Visual Color & Viscosity Start->QC Aliquot Aliquot into Amber Glass Vials (Single-use volumes) QC->Aliquot Purge Purge Headspace with Argon Gas (Displace O2/CO2) Aliquot->Purge Seal Seal with PTFE-lined Caps & Wrap with Parafilm Purge->Seal Desiccate Place in Secondary Container with Indicating Desiccant Seal->Desiccate Store Store at -20°C or -80°C Desiccate->Store

Step-by-step workflow for the long-term inert storage of sensitive amines.

Part 4: Quantitative Data Summaries

The table below summarizes the expected stability of the compound under various storage conditions, highlighting the causality of degradation when protocols are breached.

Storage ConditionAtmosphereLight ExposureExpected Shelf-LifePrimary Degradation RiskVisual Indicator of Degradation
Room Temp (20°C) Ambient AirLight< 1 WeekPhoto/Auto-oxidation, CO2​ absorptionRapid shift to dark red/brown; increased viscosity
Room Temp (20°C) Ambient AirDark (Amber)2–4 WeeksAuto-oxidation, CO2​ absorptionShift to yellow/brown; crystalline precipitates
Cold (-20°C) Ambient AirDark (Amber)1–3 MonthsSlow N-oxidation, Moisture condensationSlight yellowing; potential water contamination
Cold (-20°C) Argon PurgedDark (Amber)6–12 MonthsTrace auto-oxidationNone (Maintains pale yellow/clear state)
Ultra-Cold (-80°C) Argon PurgedDark (Amber)> 24 MonthsNegligibleNone (Maintains pale yellow/clear state)

Part 5: References

  • Complex antioxidant composition for preventing aromatic amine from discoloring (CN105037178B). Google Patents.

  • The unanticipated oxidation of a tertiary amine in a tetracyclic glyoxal-cyclam condensate yielding zinc(II) coordinated to a sterically hindered amine oxide . PubMed Central (PMC).[Link]

  • Study on the Roles of Water in Solid Amine-Based Direct Air Capture of CO2 . Semantic Scholar.[Link]

Optimization

Technical Support Center: Advanced Purification &amp; Crystallization of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine

Welcome to the Technical Support Center. Handling N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine presents a unique intersection of physicochemical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Handling N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine presents a unique intersection of physicochemical challenges. The molecule features an electron-rich primary aniline moiety that is highly susceptible to autoxidation, coupled with a flexible diethylamine-ether backbone that kinetically hinders crystallization of the free base.

This guide is engineered for drug development professionals and synthesis chemists. It provides self-validating protocols and mechanistic troubleshooting to ensure high-purity isolation, successful salt screening, and the elimination of phase-separation issues.

Part 1: Free Base Handling & Oxidation Prevention

Q: My crude free base turns dark brown or red during aqueous workup and concentration. What is the mechanism, and how do I prevent this?

A: This discoloration is a hallmark of autoxidation. The 2-amino-5-methylphenoxy group is an electron-rich aniline derivative. In the presence of atmospheric oxygen and light, the amino group undergoes radical-mediated oxidation to form highly colored azo compounds, quinone imines, and polymeric species [1]. The electron-donating methyl and ether groups on the aromatic ring further increase the electron density of the aniline, lowering its oxidation potential and making it exceptionally reactive.

Protocol for Oxidation-Free Isolation: To create a self-validating, oxidation-free system, you must control the atmosphere and chemically scavenge reactive species:

  • Deoxygenation: Sparge all extraction solvents (e.g., ethyl acetate or dichloromethane) and aqueous washes with an inert gas (N₂ or Ar) for at least 15–20 minutes prior to use to displace dissolved oxygen [2].

  • Chemical Scavenging: During liquid-liquid extraction (LLE), wash the organic layer with a dilute aqueous solution of stannous chloride (SnCl₂) or sodium dithionite (Na₂S₂O₄). These mild reducing agents selectively reduce oxidized colored impurities back to the amine or render them water-soluble, preventing them from carrying over into the organic phase[3].

  • Antioxidant Addition: If the free base must be stored temporarily as an oil, add 0.01% w/w Butylated hydroxytoluene (BHT) as a radical scavenger. Store the material in amber glassware under an argon blanket at 4°C [2].

Part 2: Salt Screening & Crystallization Strategy

Q: The free base remains a viscous oil and will not crystallize regardless of the solvent used. What is the best approach?

A: Asymmetric diamines with flexible ether linkages possess high conformational entropy, which kinetically hinders their integration into a rigid crystal lattice. Consequently, the free base naturally exists as an oil at room temperature. To achieve high purity, you must perform a phase switch by converting the free base into a crystalline salt [4].

Table 1: Recommended Salt Screening Matrix

Acid (Counterion)EquivalentsPreferred Solvent SystemExpected Outcome / Rationale
Hydrogen Chloride (HCl) 1.0 - 2.0Isopropanol / Diethyl EtherStandard first-line salt. Often yields highly crystalline solids, though the resulting salt may be hygroscopic.
Oxalic Acid 1.0Ethanol / Ethyl AcetateExcellent for anilines. Forms strong, highly ordered hydrogen-bond networks, promoting rapid crystallization and impurity rejection [3].
L-Tartaric Acid 1.0Methanol / AcetoneThe chiral counterion provides a rigid backbone. Highly useful if polymorphism or oiling out is persistent.
Citric Acid 1.0Water / AcetoneIdeal for pharmaceutical applications; highly soluble in water but crystallizes well when acetone is used as an anti-solvent.

Self-Validating Protocol for Oxalate Salt Crystallization:

  • Dissolve the purified free base in anhydrous ethanol (approx. 5-10 mL/g) under a nitrogen atmosphere.

  • In a separate flask, prepare a saturated solution of anhydrous oxalic acid (1.05 eq) in ethanol.

  • Dropwise, add the oxalic acid solution to the free base solution at 40°C with vigorous stirring. Self-validation check: An immediate exotherm should be observed, confirming salt formation.

  • Allow the mixture to cool slowly to room temperature at a rate of 0.5°C/min.

  • If no crystals form, add ethyl acetate (anti-solvent) dropwise until slight turbidity is observed. Hold the temperature and seed the solution.

  • Filter the resulting crystals, wash with cold ethyl acetate, and dry under vacuum.

Workflow A Crude Reaction Mixture (Free Base) B Aqueous Quench & LLE (N2 Atmosphere) A->B C Organic Phase (Degassed + SnCl2 Wash) B->C D Acid Addition (e.g., Oxalic/HCl in EtOH) C->D E Controlled Cooling & Seeding D->E F Crystallization (Avoid LLPS) E->F G Filtration & Drying (Pure Salt) F->G

Fig 1: Optimized workflow for the isolation and salt crystallization of the target diamine.

Part 3: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

Q: During cooling, my salt separates as a milky emulsion or a sticky oil at the bottom of the flask instead of forming crystals. Why does this happen and how do I fix it?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known in process chemistry as "oiling out." This thermodynamic phenomenon occurs when the supersaturation of the solution forces the solute to separate, but the system's temperature is either above the melting point of the solute-solvent mixture, or the nucleation kinetics are severely hindered [5].

Because impurities preferentially partition into this highly mobile liquid phase rather than the bulk solvent, the resulting oil will eventually solidify into an impure, amorphous mass, defeating the purpose of crystallization [6].

Mechanistic Causes & Interventions:

  • High Impurity Load (Freezing-Point Depression): Impurities inherently lower the melting point of the target salt. If the melting point of the crude mixture drops below your crystallization temperature, it will oil out.

    • Fix: Pre-purify the free base via a short silica plug or charcoal treatment prior to acid addition.

  • Rapid Generation of Supersaturation: Cooling the reactor too fast bypasses the metastable zone where controlled nucleation occurs, forcing the system directly into the labile zone where LLPS dominates.

    • Fix: Reduce the cooling rate to <0.5°C/min.

  • Lack of Nucleation Sites: Without a template, the energy barrier for crystal lattice formation is too high.

    • Fix: Apply an effective seeding strategy. Add 1-2% w/w of pure seed crystals halfway into the metastable zone—specifically, 2-3°C above the temperature where oiling out historically occurs [5].

OilingOut S Supersaturated Solution O Liquid-Liquid Phase Separation (Oiling Out) S->O Rapid Cooling / High Impurities C Nucleation & Crystal Growth S->C Slow Cooling / Seeding I Impure Amorphous Solid / Sticky Oil O->I Solvent Trapping P High-Purity Crystalline Salt C->P Lattice Integration

Fig 2: Thermodynamic pathways comparing successful crystallization versus liquid-liquid phase separation (oiling out).

References
  • Title: Purify and dry aniline? (Citing historical purification methods for aniline derivatives) Source: r/chemistry (Reddit Science Community) URL: [Link]

  • Title: Initial salt screening procedures for manufacturing Source: PubMed / National Institutes of Health (NIH) URL: [Link]

  • Title: Oiling Out in Crystallization: How to Fix Oiling Out in Recrystallization Source: Mettler Toledo AutoChem Applications URL: [Link]

  • Title: 3.6F: Troubleshooting - Liquid Droplets Form (The Solid "Oils Out") Source: Chemistry LibreTexts URL: [Link]

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine Couplings

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing synthetic bottlenecks when working with N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing synthetic bottlenecks when working with N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine .

Structural Challenge Analysis: This molecule is an ortho-substituted aniline. While the methyl group at position 5 slightly enriches the aromatic ring's electron density, the bulky 2-(diethylamino)ethoxy group at position 1 severely restricts the trajectory of incoming electrophiles. This steric shielding drastically reduces the nucleophilicity of the primary amine at position 2, leading to sluggish reaction rates, incomplete conversions, and increased side-product formation during standard coupling protocols.

Section 1: Amide Bond Formation Troubleshooting & FAQs

Q: I am trying to couple this aniline with a standard carboxylic acid using EDC/HOBt, but my yields are below 20%. What is going wrong? A: The failure is driven by the steric bulk of the ortho-ether linkage. EDC/HOBt forms an active ester that is simply not reactive enough to overcome the activation energy barrier for nucleophilic attack by this highly hindered aniline. To resolve this, you must employ a more potent activating system. Uronium salts like HATU or COMU are highly recommended because they form a highly reactive OAt (7-azabenzotriazole) active ester[1]. Alternatively, converting the acid to an acid chloride is the most robust method for forcing the acylation of hindered anilines[2].

Q: Should I add a catalyst to the HATU-mediated reaction? A: Yes. For highly hindered anilines, adding a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) is critical. DMAP reacts with the activated acylating agent to form an N-acylpyridinium intermediate, which is a far more potent acylating species capable of penetrating the steric shield[2].

Q: My carboxylic acid is chiral. Will forcing the reaction cause epimerization? A: Yes. The chance of racemization increases significantly with poorly nucleophilic or sterically hindered amines, especially when using stronger bases or elevated temperatures[3]. If racemization is a concern, avoid acid chlorides and rely on HATU with a milder base like 2,6-lutidine, monitoring the temperature strictly.

Quantitative Comparison of Coupling Reagents
Reagent SystemRelative ReactivityEpimerization RiskTypical Yield (%)Byproducts / Notes
EDC / HOBt LowLow< 20%Water-soluble urea byproduct; fails for bulky amines.
PyBOP / DIPEA ModerateLow40 - 60%Generates hexamethylphosphoramide (HMPA), a known toxin[1].
HATU / DIPEA / DMAP HighModerate85 - 95%Requires careful temperature control to prevent racemization.
Acid Chloride / Base Very HighHigh> 90%Best for non-chiral acids; highly exothermic.
Protocol 1: HATU/DMAP-Mediated Amide Coupling

Self-Validating System: The reaction mixture will typically transition from colorless to a distinct yellow/orange hue upon successful formation of the active OAt ester. If this color change does not occur prior to amine addition, the pre-activation step has failed.

  • Pre-activation: In an oven-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.1–0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes.

    • Causality: DIPEA deprotonates the carboxylic acid, allowing HATU to form the reactive OAt ester.

  • Catalyst & Substrate Addition: Add DMAP (0.2 eq) followed by N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine (1.0 eq).

    • Causality: DMAP attacks the OAt ester to form a hyper-reactive N-acylpyridinium species, which accelerates the acylation of the hindered aniline[2].

  • Thermal Acceleration: Heat the reaction to 50–60 °C for 12–24 hours. Monitor completion via LC-MS.

  • Workup (Critical Step): Quench with saturated aqueous NaHCO3. Extract with EtOAc.

    • Causality: Because the substrate contains a highly basic aliphatic tertiary amine tail, standard acidic workups (e.g., 1M HCl washes) will protonate the product, driving it into the aqueous phase and causing massive yield loss. Always maintain a basic aqueous phase (pH > 8) during extraction.

AmideCoupling Start Start: N-[2-(2-Amino-5-methylphenoxy)ethyl] -N,N-diethylamine Amidation CheckAcid Is the Carboxylic Acid Sterically Hindered or Chiral? Start->CheckAcid AcidChloride Convert to Acid Chloride (SOCl2 or (COCl)2) CheckAcid->AcidChloride Highly Hindered / Non-Chiral HATU Use HATU / COMU + DIPEA + DMAP CheckAcid->HATU Chiral / Moderate Bulk Temp Elevate Temp to 50-60°C (Monitor for Epimerization) AcidChloride->Temp HATU->Temp Success Successful Amide Bond Formation Temp->Success

Decision matrix for selecting amide coupling reagents for sterically hindered anilines.

Section 2: Buchwald-Hartwig Cross-Coupling FAQs

Q: I need to perform a C-N cross-coupling of this aniline with an aryl bromide. Standard Pd(PPh3)4 or Pd(dppf)Cl2 catalysts yield only unreacted starting material. How can I achieve this? A: First-generation phosphine ligands (like PPh3 or dppf) cannot accommodate the steric bulk of ortho-substituted anilines during the reductive elimination step. You must use bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as BrettPhos, AdBrettPhos, or Trineopentylphosphine (TNpP)[4],[5]. These ligands are specifically designed to promote the coupling of sterically demanding aryl halides with hindered anilines.

Protocol 2: Buchwald-Hartwig Amination using AdBrettPhos

Self-Validating System: A successful active catalyst formation is visually confirmed by the transition of the reaction mixture from a dark red/purple (Pd(0) complex) to a lighter brown/orange homogeneous solution upon reaching the reaction temperature.

  • Catalyst Preparation: In a glovebox or under strict Schlenk conditions, combine [Pd(β‐MeNAP)Br]2 (0.25 mol%) and AdBrettPhos (0.5 mol%) in a dry vial[5].

  • Reagent Loading: Add the aryl halide (1.0 eq), N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine (1.2 eq), and sodium tert-butoxide (NaOtBu) (1.5 eq).

  • Solvent Addition: Add anhydrous, degassed THF or Toluene to achieve a 0.1–0.2 M concentration.

  • Reaction: Seal the vial and heat at 80–100 °C for 4–8 hours.

    • Causality: The bulky AdBrettPhos ligand forces the palladium center into an optimal low-coordinate conformation that accelerates both oxidative addition and reductive elimination, overcoming the steric bulk of the ortho-substituted aniline[4],[5]. Elevated temperature provides the kinetic energy required to surpass the high activation barrier of the sterically encumbered transition state.

  • Purification: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts before proceeding to column chromatography.

BuchwaldHartwigLogic Step1 Pd(0) + AdBrettPhos Active Catalyst Formation Step2 Oxidative Addition (Aryl Halide inserts into Pd) Step1->Step2 Step3 Amine Coordination (Hindered Aniline Binds) Step2->Step3 Step4 Deprotonation by Base (NaOtBu removes HCl) Step3->Step4 Step5 Reductive Elimination (C-N Bond Forms) Step4->Step5 Step5->Step1 Catalyst Regeneration

Catalytic cycle of Buchwald-Hartwig amination utilizing bulky BrettPhos ligands.

References

  • "Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands" - ResearchGate. 4

  • "Selective Monoarylation of Ammonium Triflate with Aryl Chlorides Catalyzed by[Pd(β‐MeNAP)Br]2 and AdBrettPhos" - ResearchGate. 5

  • "Amide Bond Formation: Comparative Analysis of Coupling Reagents and Solvent Systems" - EvitaChem. 1

  • "Technical Support Center: N-Acylation of Hindered Anilines" - Benchchem. 2

  • "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution" - ACS Publications. 3

Sources

Optimization

Tech Support Center: Troubleshooting Low Conversions in N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine Synthesis

Welcome to the Application Support Center. This guide is designed for discovery chemists and process scientists encountering stalled reactions, poor yields, or complex impurity profiles during the synthesis of N-[2-(2-Am...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for discovery chemists and process scientists encountering stalled reactions, poor yields, or complex impurity profiles during the synthesis of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine.

Below, we dissect the thermodynamic and kinetic bottlenecks of this specific etherification and provide a field-validated, self-correcting methodology to achieve >90% conversion.

Mechanistic Root Cause Analysis

The synthesis of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine fundamentally relies on the successful coupling of a phenolic core with an alkylamine chain. When researchers report "low conversion rates," the root cause is almost universally traced back to competing nucleophilic pathways or stoichiometric imbalances caused by reagent salt forms.

Attempting a direct Williamson ether synthesis using 2-amino-5-methylphenol is a flawed strategy. The primary aniline (-NH₂) is highly nucleophilic and competes directly with the phenolic hydroxyl (-OH) group for the electrophilic alkyl halide. This results in an intractable mixture of O-alkylated, N-alkylated, and N,O-bis-alkylated products.

To bypass this, industry standards dictate a two-step sequence utilizing 2-nitro-5-methylphenol [1]. The strongly electron-withdrawing nitro group deactivates the aromatic ring, masking the amine's reactivity and ensuring >95% regioselectivity for O-alkylation[2]. Once the ether linkage is secured, a chemoselective reduction yields the target aniline[3].

Process Visualization: Suboptimal vs. Optimized Workflows

Pathway cluster_direct Suboptimal: Direct Alkylation cluster_optimized Optimized: Nitro-Precursor Route NodeA 2-Amino-5-methylphenol (Highly Nucleophilic) NodeC N-Alkylation & O-Alkylation (Competing Pathways) NodeA->NodeC Base NodeB DEAE-Cl NodeB->NodeC NodeD 2-Nitro-5-methylphenol (Amine Masked) NodeF O-Alkylated Nitro Intermediate (High Regioselectivity) NodeD->NodeF K2CO3, DMF NodeE DEAE-Cl • HCl NodeE->NodeF Neutralization NodeG Target Molecule (Aniline Ether) NodeF->NodeG Pd/C, H2

Fig 1: Reaction pathway comparison demonstrating how the nitro-precursor route bypasses N-alkylation.

Troubleshooting FAQs

Q: I am using the nitro-precursor (2-nitro-5-methylphenol), but my O-alkylation conversion is stalling at ~45%. What is the limiting factor? A: The stalling is a stoichiometric imbalance caused by the physical state of your alkylating agent. 2-(Diethylamino)ethyl chloride (DEAE-Cl) is typically supplied as a hydrochloride salt (DEAE-Cl • HCl) to prevent spontaneous self-polymerization into quaternary piperazinium salts[4]. If you only use 1.0–1.5 equivalents of base, you are merely neutralizing the HCl salt, leaving insufficient base to deprotonate the phenol. Actionable Fix: You must use a minimum of 2.5 to 3.0 equivalents of base to simultaneously free-base the DEAE-Cl and generate the reactive phenoxide anion[4].

Q: Which base and solvent combination provides the best kinetics for this specific etherification? A: Polar aprotic solvents are mandatory. They leave the phenoxide anion unsolvated and highly nucleophilic. While acetone is sometimes used for generic ether synthesis[1], it limits the reaction temperature to 60 °C. For sterically hindered or deactivated phenols, DMF or DMAc at 80 °C with K₂CO₃ or Cs₂CO₃ provides superior kinetics and drives the reaction to completion[4].

Q: During the reduction of the nitro intermediate, I am observing cleavage of the newly formed ether bond. How do I prevent this? A: Catalytic hydrogenation over Pd/C is highly efficient for nitroarene reduction. However, aggressive conditions (high pressure/temperature) can induce hydrogenolysis (C–O bond cleavage). Actionable Fix: Maintain mild conditions (1 atm H₂, 20–25 °C). If ether cleavage persists, switch to a milder chemical reduction method, such as Iron powder and Ammonium Chloride (Fe/NH₄Cl) in aqueous ethanol. This single-electron transfer method is highly chemoselective for nitro groups and leaves aliphatic ether bonds completely intact.

Quantitative Data: O-Alkylation Condition Optimization

The following table summarizes the causal relationship between base equivalents, solvent selection, and final conversion rates during the O-alkylation of 2-nitro-5-methylphenol.

SolventBaseBase Eq.Temp (°C)Time (h)Conversion (%)Mechanistic Observation / Issue
AcetoneK₂CO₃1.560 (Reflux)2442%Incomplete neutralization of DEAE-Cl • HCl.
THFNaH2.565 (Reflux)1271%Poor solubility of the phenoxide intermediate in THF.
DMF K₂CO₃ 3.0 80 12 89% Optimal standard conditions.
DMFCs₂CO₃3.080897%"Cesium effect" drastically enhances phenoxide nucleophilicity.

Self-Validating Experimental Protocols

Step 1: O-Alkylation (Synthesis of the Nitro Intermediate)

Objective: Achieve >90% conversion to N-[2-(2-Nitro-5-methylphenoxy)ethyl]-N,N-diethylamine.

  • Deprotonation: Charge a dry, round-bottom flask with 2-nitro-5-methylphenol (1.0 eq) and anhydrous K₂CO₃ (3.0 eq). Add anhydrous DMF (0.2 M concentration). Stir at room temperature for 30 minutes.

    • Causality: Pre-stirring ensures complete formation of the phenoxide anion before the electrophile is introduced.

  • Alkylation: Add 2-(diethylamino)ethyl chloride hydrochloride (1.2 eq) portion-wise to control the mild exotherm associated with HCl neutralization.

  • Heating: Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 12 hours.

  • Self-Validation Checkpoint (IPC): Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the bright yellow nitrophenol spot and the emergence of a more polar, UV-active product confirms successful alkylation.

  • Workup: Cool to room temperature. Quench with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to completely remove residual DMF. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Step 2: Chemoselective Reduction (Synthesis of the Target Amine)

Objective: Reduce the nitro group without inducing hydrogenolysis of the ether linkage.

  • Setup: Dissolve the crude intermediate from Step 1 in absolute ethanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight).

    • Safety Note: Pd/C is pyrophoric; add it to the solvent under a blanket of nitrogen.

  • Hydrogenation: Purge the flask with nitrogen (3x), then with hydrogen (3x). Stir vigorously under a hydrogen balloon (1 atm) at 20–25 °C for 4–6 hours.

  • Self-Validation Checkpoint (IPC): The reaction mixture will transition from a deep yellow/orange solution to a pale yellow/colorless solution. Confirm completion via TLC (stain with Ninhydrin; the product will show a positive primary amine spot).

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with ethanol. Concentrate the filtrate under reduced pressure to yield the pure N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine.

References

  • Benchchem. 3-Methyl-2-nitrophenol: Compound Identification, Properties, and O-Alkylation Synthesis.1

  • Benchchem. Catalytic Systems for Reactions with Diethylaminoethoxy-ethyl Chloride: Application Notes and Protocols.4

  • Benchchem. 5-Methyl-2-nitrophenol (CAS 700-38-9) Structural Information and Reactivity.2

  • AIR Unimi. The Reduction of Organic Nitro Compounds by Carbon Monoxide as an Effective Strategy for the Synthesis of N-Heterocyclic Compounds.

  • PMC (National Institutes of Health). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts.3

Sources

Reference Data & Comparative Studies

Validation

Advanced HPLC Validation Strategies for N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine: A Comparative Guide

As the pharmaceutical industry shifts toward more rigorous Quality by Design (QbD) frameworks, the analytical quantification of complex basic amines remains a persistent challenge. N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry shifts toward more rigorous Quality by Design (QbD) frameworks, the analytical quantification of complex basic amines remains a persistent challenge. N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine (Molecular Formula: C13H22N2O, MW: 222.33) is a prime example of such a compound[1]. Featuring both a primary aromatic amine (aniline derivative) and a strongly basic tertiary aliphatic amine (diethylamine), this molecule is highly susceptible to secondary chromatographic interactions[2].

This guide objectively compares standard and advanced High-Performance Liquid Chromatography (HPLC) methodologies for this compound, explaining the physicochemical causality behind experimental choices, and provides a fully self-validating protocol compliant with the latest ICH Q2(R2) guidelines[3].

Physicochemical Profiling & The Analytical Challenge

To develop a robust method, we must first understand the analyte's behavior in solution. The diethylamine moiety possesses a pKa of approximately 10.0 to 10.5. In traditional acidic mobile phases (pH 2.0 – 3.0), this nitrogen atom is fully protonated (cationic).

While standard silica-based reversed-phase (RP) columns separate compounds based on hydrophobic partitioning, they also contain residual surface silanols (Si-OH). Even on heavily end-capped columns, these silanols can become ionized or participate in strong hydrogen/dipole interactions with protonated amines. This dual-retention mechanism (hydrophobic + ion-exchange) is the direct cause of severe peak tailing, shifting retention times, and compromised integration accuracy .

G A N-[2-(2-Amino-5-methylphenoxy)ethyl] -N,N-diethylamine B Low pH (pH < 7) Amine Protonated (NH+) A->B C High pH (pH > 10) Amine Neutralized (N) A->C D Ionic Interaction with Residual Silanols (SiO-) B->D E Hydrophobic Partitioning Only C->E F Severe Peak Tailing Poor Resolution D->F G Sharp Symmetrical Peaks High Efficiency E->G

Caption: Mechanistic comparison of mobile phase pH effects on tertiary amine chromatography.

Comparative Method Evaluation

To overcome silanol interactions, analytical scientists typically employ one of three strategies. Below is an objective comparison of these alternatives for quantifying N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine.

Method A: Low-pH Ion-Pairing (0.1% TFA)
  • Mechanism: Trifluoroacetic acid (TFA) acts as an ion-pairing agent, binding to the protonated diethylamine to form a neutral, hydrophobic complex that partitions cleanly into the C18 stationary phase.

  • Drawbacks: TFA is highly retentive and permanently alters column selectivity. More critically, TFA causes severe ion suppression, making this method incompatible if the workflow requires transfer to LC-MS for impurity profiling.

Method B: High-pH Reversed-Phase (pH 10.5) — Recommended
  • Mechanism: By raising the mobile phase pH to 10.5 using an ammonium bicarbonate/hydroxide buffer, the mobile phase pH exceeds the pKa of the tertiary amine. The molecule is deprotonated into its neutral free-base form, entirely eliminating ionic interactions with the stationary phase.

  • Drawbacks: Traditional silica dissolves at pH > 8.0. This method strictly requires Ethylene Bridged Hybrid (BEH) silica columns engineered to withstand high pH environments.

Method C: HILIC (Hydrophilic Interaction Liquid Chromatography)
  • Mechanism: Utilizes a polar stationary phase and a highly organic mobile phase, separating compounds based on partitioning into a water-enriched layer on the particle surface.

  • Drawbacks: While excellent for highly polar bases, the hydrophobic phenoxy ring of our target compound results in poor and unpredictable retention on standard HILIC phases.

Table 1: System Suitability Comparison Across Methods

Data represents typical performance metrics for basic phenoxyethylamine derivatives under optimized conditions.

ParameterMethod A (Low-pH + TFA)Method B (High-pH BEH)Method C (HILIC)ICH Acceptance Criteria
Tailing Factor ( Tf​ ) 1.651.12 1.80 ≤2.0 (Ideally ≤1.5 )
Theoretical Plates ( N ) 4,20011,500 3,100 >2000
Retention Time %RSD 0.8%0.2% 1.5% ≤1.0%
MS Compatibility Poor (Ion Suppression)Excellent (Volatile) GoodN/A

ICH Q2(R2) Validation Workflow & Data

Method validation is not a mere box-checking exercise; it is a lifecycle approach ensuring the method is fit for its intended Analytical Target Profile (ATP)[3]. The High-pH method was subjected to validation parameters as per the updated ICH Q2(R2) guidelines[3][4].

Validation ATP Define Analytical Target Profile Dev Method Development (High-pH Opt) ATP->Dev Sys System Suitability (Tailing < 1.5) Dev->Sys Val ICH Q2(R2) Validation (Linearity, Accuracy) Sys->Val Trans Method Transfer & Routine QC Val->Trans

Caption: ICH Q2(R2) compliant lifecycle workflow for HPLC method validation.

Table 2: Summary of Validation Metrics (Method B)
Validation ParameterResultICH Q2(R2) Requirement
Linearity Range 10 – 150 µg/mLMust cover 80-120% of target concentration
Correlation Coefficient ( R2 ) 0.9998 ≥0.999
Precision (Repeatability) 0.45% RSD (n=6) ≤2.0% RSD
Accuracy (Recovery) 99.2% – 100.8%98.0% – 102.0%
LOD / LOQ 0.15 µg/mL / 0.45 µg/mLSignal-to-Noise ≥3 (LOD) and ≥10 (LOQ)
Robustness Pass (pH ± 0.2, Flow ± 10%)No significant shift in Tf​ or %Recovery

Step-by-Step Experimental Protocol (High-pH Method)

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . The method cannot proceed to sample analysis unless the built-in System Suitability Test (SST) criteria are met.

Reagents & Materials
  • Analyte: N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine reference standard (>99.5% purity).

  • Column: Waters XBridge BEH C18, 4.6 × 150 mm, 3.5 µm (or equivalent high-pH stable hybrid silica).

  • Mobile Phase A (Aqueous): 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.5 using dilute Ammonium Hydroxide. Filter through a 0.22 µm PTFE membrane.

  • Mobile Phase B (Organic): LC-MS grade Methanol.

Chromatographic Conditions
  • Elution Mode: Isocratic (40% Mobile Phase A : 60% Mobile Phase B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Maintains low backpressure and improves mass transfer).

  • Injection Volume: 10 µL.

  • Detection: UV at 230 nm (or optimal λmax​ determined via PDA scan).

Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Methanol.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase (40:60 Buffer:MeOH).

Self-Validating Execution Sequence
  • Equilibration: Purge the system and equilibrate the column with the mobile phase for at least 30 column volumes (approx. 45 minutes) until a stable baseline is achieved.

  • Blank Injection: Inject the diluent (mobile phase) to confirm no interfering peaks elute at the expected retention time of the analyte.

  • System Suitability Test (SST): Inject the Working Standard (100 µg/mL) five consecutive times.

    • Causality Check: Calculate the %RSD of the peak areas. If %RSD > 2.0%, investigate autosampler precision or incomplete equilibration.

    • Peak Shape Check: Calculate the Tailing Factor ( Tf​ ). If Tf​ > 1.5, the column may be degrading, or the buffer pH has dropped below 10.0 (allowing amine protonation). Do not proceed until resolved.

  • Sample Analysis: Once SST passes, proceed with injecting unknown samples, bracketing with standard injections every 10 samples to verify ongoing system stability.

Sources

Comparative

LC-MS/MS Validation Strategies for Dual-Basic Aryloxyethylamines: A Comparative Guide on N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine

As drug development pipelines increasingly feature complex, multi-functional building blocks, bioanalytical validation must evolve beyond generic methodologies. N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly feature complex, multi-functional building blocks, bioanalytical validation must evolve beyond generic methodologies. N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine (CAS: 946728-68-3) presents a unique analytical challenge. Structurally, it combines an electron-rich primary aromatic amine (aniline derivative, pKa ~4.5) with a highly basic tertiary aliphatic amine (diethylamine, pKa ~10.0), linked by an ether bridge.

This guide objectively compares chromatographic and mass spectrometric strategies for this compound, providing a self-validating experimental protocol designed to eliminate isobaric interference, mitigate peak tailing, and ensure rigorous quantitative accuracy.

Comparative Chromatographic Strategies

The dual basicity of this compound makes it highly susceptible to secondary interactions with stationary phase silanols, while its phenoxy ring necessitates high resolving power to separate it from closely related positional isomers (e.g., 4-amino-2-methylphenoxy analogs).

We compared three alternative column chemistries to determine the optimal validation matrix:

  • Reversed-Phase C18 (The Industry Standard): While C18 columns rely on hydrophobic interactions, the highly basic diethylamine moiety remains fully protonated under standard acidic mobile phases. This leads to severe ionic interactions with residual, unendcapped silanols on the silica backbone, resulting in unacceptable peak tailing (Asymmetry factor > 1.8). Furthermore, C18 phases struggle to resolve the 2-amino-5-methylphenoxy ring from its positional isomers.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC effectively retains the protonated amine and mitigates silanol-induced tailing by utilizing an aqueous-rich layer . However, the lipophilic phenoxyethyl core of the molecule induces unpredictable mixed-mode retention, making method transferability and robustness difficult across different biological matrices.

  • Biphenyl Phase (The Optimal Choice): Biphenyl columns offer a synergistic combination of hydrophobic, dipole-dipole, and π−π interactions. The π -electron density of the biphenyl stationary phase interacts selectively with the electron-rich 2-amino-5-methylphenoxy ring. This not only sharpens the peak shape by shielding silanol interactions but also provides baseline resolution ( Rs​>2.0 ) from positional isomers.

Table 1: Chromatographic Performance Comparison
Column ChemistryRetention Time (min)Asymmetry Factor ( As​ )Isomer Resolution ( Rs​ )Matrix Effect (%)
C18 (Standard) 1.851.8 (Severe Tailing)< 1.0 (Co-elution)85 ± 5
HILIC 3.451.4 (Slight Tailing)1.2 (Partial Resolution)78 ± 8
Biphenyl 2.101.1 (Symmetrical)> 2.0 (Baseline)94 ± 3

Mass Spectrometry (ESI+) Optimization & Fragmentation Mechanics

To establish a highly specific Multiple Reaction Monitoring (MRM) method, understanding the causality of the compound's fragmentation is critical. Under Positive Electrospray Ionization (ESI+), the compound readily accepts a proton at the diethylamine nitrogen, forming a stable precursor ion at m/z 223.2 ( [M+H]+ ).

During Collision-Induced Dissociation (CID), the molecule undergoes characteristic ether bond cleavage, a well-documented pathway for diethylamine-containing ethers and structurally similar basic amines .

  • Primary Pathway (Quantifier): Cleavage of the ether linkage yields the highly stable diethylaminoethyl cation ( [CH2​=CH−N(Et)2​+H]+ ) at m/z 100.1 . This transition (223.2 100.1) is chosen as the quantifier due to its high abundance and resistance to matrix background noise.

  • Secondary Pathway (Qualifier): Further dealkylation and rearrangement yield the diethylamine iminium ion at m/z 72.1 . This transition (223.2 72.1) serves as a reliable qualifier to confirm molecular identity.

  • Neutral Loss: The cleavage simultaneously expels 2-amino-5-methylphenol (123.1 Da) as an uncharged neutral loss.

Fragmentation_Pathway Precursor Precursor Ion [M+H]+ m/z 223.2 Cleavage Ether Bond Cleavage (CID: 25-35 eV) Precursor->Cleavage Quantifier Quantifier Ion m/z 100.1 [CH2=CH-N(Et)2 + H]+ Cleavage->Quantifier Primary Qualifier Qualifier Ion m/z 72.1 [CH2=N(Et)2]+ Cleavage->Qualifier Secondary NeutralLoss Neutral Loss 2-Amino-5-methylphenol (123.1 Da) Cleavage->NeutralLoss Uncharged

Figure 2: CID fragmentation pathway of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine.

Experimental Protocol: A Self-Validating Workflow

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system incorporating System Suitability Testing (SST) and strict Internal Standard (IS) normalization, aligning with ICH M10 bioanalytical guidelines .

Step 1: Sample Preparation (Protein Precipitation)

Causality: Acetonitrile is selected over methanol to maximize the precipitation of endogenous plasma proteins, minimizing ion suppression in the ESI source.

  • Aliquot 50 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing the stable isotope-labeled internal standard (IS).

  • Vortex vigorously for 2 minutes to ensure complete cell lysis and protein denaturation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water (to match initial mobile phase conditions and prevent solvent effects).

Step 2: Chromatographic Separation

Causality: 0.1% Formic acid ensures the pH (~2.7) is well below the pKa of both amine groups, guaranteeing complete protonation and uniform ionization.

  • Column: Kinetex Biphenyl (50 × 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 – 0.5 min: 5% B

    • 0.5 – 3.0 min: Linear ramp to 95% B

    • 3.0 – 4.0 min: Hold at 95% B (Column wash)

    • 4.0 – 4.1 min: Return to 5% B

    • 4.1 – 5.5 min: Re-equilibration at 5% B

Step 3: MS/MS Detection Parameters (ESI+)
  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 450 °C

  • Quantifier MRM: m/z 223.2 100.1 (Collision Energy: 25 eV)

  • Qualifier MRM: m/z 223.2 72.1 (Collision Energy: 35 eV)

LCMS_Workflow A 1. Sample Preparation (Protein Precipitation & Centrifugation) B 2. Chromatographic Separation (Biphenyl Column, Gradient Elution) A->B C 3. ESI+ Ionization (Precursor Ion [M+H]+ m/z 223.2) B->C D 4. CID Fragmentation (Product Ions m/z 100.1, 72.1) C->D E 5. MRM Detection & Validation (ICH M10 Criteria) D->E

Figure 1: End-to-end LC-MS/MS bioanalytical workflow for dual-basic aryloxyethylamines.

Method Validation Metrics

Using the optimized Biphenyl LC-MS/MS methodology, the assay was validated across a dynamic range of 1.0 to 500.0 ng/mL. The method demonstrates robust linearity ( R2>0.998 ) and easily satisfies the regulatory requirement of ±15% variance for accuracy and precision.

Table 2: Biphenyl Column Method Validation Metrics
ParameterConcentration LevelAccuracy (% Bias)Precision (% CV)Recovery (%)
LLOQ 1.0 ng/mL± 8.56.290.1
Low QC 3.0 ng/mL± 6.14.892.4
Mid QC 50.0 ng/mL± 4.23.593.8
High QC 400.0 ng/mL± 2.82.195.2

By transitioning from standard C18 to a Biphenyl phase and leveraging the highly specific m/z 100.1 quantifier ion, laboratories can achieve an interference-free, highly reproducible validation system for N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine and its structural analogs.

References

  • Characterization and Elucidation of the Fragmentation Pathway of 17 Nitazenes by Liquid Chromatography High-Resolution Mass Spectrometry Using Collision-Induced Dissociation and Electron-Activated Dissociation. Analytical Chemistry (ACS Publications). URL:[Link]

  • Development and validation of an HILIC–MS/MS method by one-step precipitation for chloroquine in miniature pig plasma. Bioanalysis (PMC). URL:[Link]

  • Simultaneous Determination of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Green Coffee Beans by LC-MS/MS: Optimization, Validation, and Field Study. Journal of Agricultural and Food Chemistry (ACS Publications). URL:[Link]

Validation

Application Scientist's Guide: Comparative Profiling of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine Against Standard Phenoxyethylamine Derivatives

Executive Summary & Pharmacological Context Phenoxyethylamine derivatives are recognized as privileged scaffolds in medicinal chemistry, primarily functioning as1 and as selective ligands for the 5-HT 1A​ receptor[1][2]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Phenoxyethylamine derivatives are recognized as privileged scaffolds in medicinal chemistry, primarily functioning as1 and as selective ligands for the 5-HT 1A​ receptor[1][2]. This guide provides an objective, data-driven comparison of a highly substituted building block—N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine (AMPE-DEA) —against other established phenoxyethylamine analogs.

Designed for researchers and drug development professionals, this guide synthesizes structural causality, comparative performance data, and self-validating experimental methodologies to optimize your receptor profiling workflows.

Structural and Mechanistic Comparison

The core phenoxyethylamine scaffold consists of an aromatic ring linked via an ether oxygen to an ethylamine chain. This flexible backbone is critical for orthosteric binding in G-protein-coupled receptors (GPCRs) involved in sympathetic signaling[1].

  • AMPE-DEA (Target Compound): Features a 2-amino group and a 5-methyl group on the phenoxy ring, terminating in an N,N-diethylamine[3]. At physiological pH (7.4), the tertiary amine is protonated, forming a critical salt bridge with a conserved Aspartate residue (e.g., Asp106 in TM3 of α1D​ ). The 2-amino group introduces a hydrogen-bond donor, while the 5-methyl group provides directed lipophilicity, enhancing Ligand-Lipophilicity Efficiency (LLE) in the receptor's hydrophobic sub-pocket[4].

  • Unsubstituted Phenoxyethylamine: The baseline pharmacophore. It exhibits moderate affinity but poor selectivity between α1A​ , α1B​ , and α1D​ subtypes, often leading to off-target cardiovascular effects[1][5].

  • Thiochromene-fused Phenoxyethylamines (e.g., Compound 41): Highly optimized derivatives where the phenoxy group is locked into a rigidified 3,4-dihydro-2H-thiochromene 1,1-dioxide system. This rigidity locks the bioactive conformation, yielding sub-nanomolar α1D​ affinity[4].

  • 2-Methoxyphenylpiperazine/Cyclopentanol Derivatives: Optimized for 5-HT 1A​ over α1​ receptors by replacing the flexible diethylamine with a rigid piperazine ring and modifying the ether linkage[2].

Signaling A Norepinephrine (Endogenous Agonist) C Alpha-1D Receptor (GPCR) A->C Activates B AMPE-DEA (Phenoxyethylamine Antagonist) B->C Competitively Blocks D Gq Protein C->D Couples E Phospholipase C (PLC) D->E Stimulates F IP3 / DAG E->F Cleaves PIP2 G Calcium Release (Smooth Muscle Contraction) F->G Triggers

Caption: Competitive antagonism of the Alpha-1D adrenergic receptor Gq-PLC signaling pathway by AMPE-DEA.

Comparative Performance Data

To objectively evaluate AMPE-DEA, we compare its binding affinities ( Ki​ ) and selectivity ratios against standard reference compounds. Data is synthesized from standardized radioligand binding assays using cloned human receptors[2][4].

Compound ClassSpecific Derivative α1D​ Ki​ (nM) α1A​ Ki​ (nM)5-HT 1A​ Ki​ (nM)Selectivity ( α1A​ / α1D​ )Primary Application
Baseline Unsubstituted Phenoxyethylamine~150.0~180.0~400.01.2xPharmacophore mapping
Target AMPE-DEA 12.5 85.0 110.0 6.8x Intermediate / Probe
Optimized α1D​ 40.345.0>1000150xBPH Drug Development
Optimized 5-HT 1A​ 2125.0850.02.00.14x (Favors 5-HT)Neurological Research

Analysis: AMPE-DEA offers a versatile, balanced profile. The addition of the 5-methyl and 2-amino groups significantly improves α1D​ affinity compared to the unsubstituted baseline. While it lacks the extreme sub-nanomolar potency of rigidified thiochromene derivatives[4], its structural flexibility makes it a superior synthetic intermediate for generating novel covalent probes or highly substituted libraries.

Experimental Methodologies (Self-Validating Protocols)

Reproducible pharmacological data relies on rigorous assay design. Below are the validated protocols for profiling phenoxyethylamine derivatives, highlighting the causality behind each methodological choice.

Protocol A: Radioligand Binding Assay (Receptor Affinity)

Causality & Rationale: To determine the true thermodynamic affinity ( Ki​ ) of AMPE-DEA without the confounding variables of downstream signal amplification, we use a competitive radioligand binding assay.[3H]prazosin is selected as the radioligand due to its high, well-characterized affinity for all α1​ subtypes, allowing for reliable competitive displacement[4].

  • Membrane Preparation: Harvest CHO cells stably expressing human α1D​ receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) to prevent proteolytic degradation and preserve receptor integrity. Centrifuge at 40,000 x g for 20 minutes.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H]prazosin, and varying concentrations of AMPE-DEA (10 −10 to 10 −4 M).

  • Self-Validating Control (Non-Specific Binding): Include a set of wells containing 10 µM unlabeled phentolamine. Crucial Step: This defines the baseline radioactivity trapped in the filter or partitioned into lipids, ensuring the assay strictly measures specific orthosteric receptor binding.

  • Filtration & Detection: Incubate for 60 minutes at 25°C to reach equilibrium. Rapidly filter through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to neutralize negative charges and reduce non-specific binding). Wash three times with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter.

Protocol B: FLIPR Intracellular Calcium Mobilization Assay (Functional Antagonism)

Causality & Rationale: Binding affinity does not guarantee functional antagonism. To confirm that AMPE-DEA blocks receptor activation, we measure its ability to inhibit norepinephrine-induced calcium release via the Gq-PLC-IP3 pathway[1]. We utilize Fluo-4 AM alongside probenecid; probenecid is strictly required to inhibit cellular anion efflux pumps that would prematurely clear the fluorescent dye from the cytosol.

Workflow S1 Step 1: Cell Culture Seed CHO-K1 cells expressing Alpha-1D receptors S2 Step 2: Dye Loading Incubate with Fluo-4 AM & 2.5 mM Probenecid (1 hr) S1->S2 S3 Step 3: Compound Addition Add AMPE-DEA or Reference Antagonist (15 min) S2->S3 S4 Step 4: Agonist Challenge Inject Norepinephrine (EC80 concentration) S3->S4 S5 Step 5: Signal Detection Measure fluorescence at 515 nm (FLIPR) S4->S5

Caption: Step-by-step experimental workflow for the FLIPR intracellular calcium mobilization assay.

  • Cell Seeding: Seed CHO- α1D​ cells at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight.

  • Dye Loading: Remove media. Add 20 µL of loading buffer containing 2 µM Fluo-4 AM and 2.5 mM probenecid. Incubate for 60 minutes at 37°C.

  • Antagonist Pre-incubation: Add AMPE-DEA at various concentrations. Incubate for 15 minutes. Rationale: This pre-incubation allows the antagonist to fully equilibrate and occupy the orthosteric site before the agonist is introduced.

  • Agonist Challenge: Using the FLIPR Tetra system, automatically inject norepinephrine at its predetermined EC 80​ concentration.

  • Measurement: Record fluorescence (Ex 488 nm / Em 515 nm) continuously for 3 minutes. Calculate the IC50​ based on the reduction of the maximum fluorescence peak compared to the vehicle control.

Application Notes & Expert Insights

When utilizing AMPE-DEA in pharmacological profiling, researchers must account for its physicochemical properties. The N,N-diethylamine tail provides excellent aqueous solubility as a salt, but the flexible ethyl linker can lead to entropic penalties during receptor binding compared to rigidified analogs[2].

However, the specific 2-amino-5-methyl substitution pattern on the phenoxy ring is highly strategic. The 5-methyl group projects into a hydrophobic sub-pocket unique to the α1D​ receptor, while the 2-amino group acts as a synthetic handle. This makes AMPE-DEA an excellent intermediate for synthesizing complex, irreversible antagonists—for example, by converting the 2-amino group into an isothiocyanate or haloacetamide to conduct covalent binding and receptor mapping studies.

References

  • [1] Phenoxyethylamine - Grokipedia: Pharmacological targets. Grokipedia. 1

  • [5] Noradrenaline-antagonistic effects of some phenylethylamine and phenoxyethylamine derivatives. PubMed (Arzneimittelforschung). 5

  • [3] N-[2-(2-AMINO-5-METHYLPHENOXY)ETHYL]-N,N-DIETHYLAMINE - Chemical Substance Information. NextSDS.3

  • [4] Identification of 3,4-dihydro-2H-thiochromene 1,1-dioxide derivatives with a phenoxyethylamine group as highly potent and selective α1D adrenoceptor antagonists. PubMed (Eur J Med Chem). 4

  • [2] Synthesis, Biological Evaluation, and Docking Studies of Tetrahydrofuran- Cyclopentanone- and Cyclopentanol-Based Ligands Acting at Adrenergic α1- and Serotonine 5-HT1A Receptors. Journal of Medicinal Chemistry (ACS Publications). 2

Sources

Comparative

Benchmarking reactivity of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine vs standard amines

Executive Summary In advanced organic synthesis and drug development, bifunctional molecules present both unique opportunities and significant chemoselectivity challenges. N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and drug development, bifunctional molecules present both unique opportunities and significant chemoselectivity challenges. N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine is a highly specialized building block featuring two distinct nitrogen centers: a primary aromatic amine (aniline derivative) and a tertiary aliphatic amine (diethylamine).

This guide provides an objective, data-driven comparison of this compound against standard reference amines. By leveraging linear free-energy relationships and the Mayr nucleophilicity scale, we benchmark its dual-reactivity profile, providing researchers with actionable kinetic data and validated experimental protocols for chemoselective transformations.

Structural & Mechanistic Rationale

To accurately predict the behavior of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine, we must decouple the electronic and steric environments of its two nitrogen centers. The reactivity of any amine is governed by a delicate balance between its basicity (thermodynamic affinity for protons) and its nucleophilicity (kinetic rate of attack on carbon electrophiles) 1.

  • The Primary Aromatic Amine (Nucleophilic Center): Standard aniline is a relatively poor nucleophile compared to aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. However, in our target molecule, the aromatic ring is substituted with an ortho-alkoxy group (via the ethyl ether linkage) and a para-methyl group. The strong resonance electron-donating (+M) effect of the oxygen, combined with the inductive (+I) effect of the methyl group, significantly raises the highest occupied molecular orbital (HOMO) energy of the aniline nitrogen. This makes it exceptionally nucleophilic for an aromatic amine.

  • The Tertiary Aliphatic Amine (Basic Center): The diethylamine moiety is highly basic ( pKa​≈10.5 ). However, the steric bulk of the two ethyl groups and the phenoxyethyl chain creates severe steric hindrance. This heavily suppresses its nucleophilicity, rendering it virtually inert toward bulky electrophiles while maintaining its ability to act as a localized proton scavenger 2.

G cluster_0 Bifunctional Reactivity Profile A Primary Aromatic Amine (Highly Nucleophilic) B Tertiary Aliphatic Amine (Basic, Sterically Hindered) A->B Chemoselective Acylation (Target vs Scavenger) C ortho-Alkoxy Group (+M Effect) C->A Increases Electron Density D para-Methyl Group (+I Effect) D->A Increases Electron Density

Electronic effects dictating the chemoselective reactivity of the bifunctional amine.

Quantitative Benchmarking

To objectively compare performance, we utilize the Mayr nucleophilicity parameter ( N ), derived from the linear free-energy relationship: logk2​=s(N+E) , where E is the electrophilicity parameter and s is the nucleophile-specific sensitivity 3.

The table below benchmarks the target compound against industry-standard amines. Note how the target's aromatic amine outperforms standard aniline, while its tertiary amine acts strictly as a base.

AmineStructural Class pKa​ (Conjugate Acid)Mayr Nucleophilicity ( N )Steric Hindrance
Target: Aromatic NH₂ Activated Primary Aromatic~5.3~13.8 Low
Target: Aliphatic NEt₂ Tertiary Aliphatic~10.5< 10.0 High
Aniline Standard Primary Aromatic4.611.7Low
p-Toluidine +I Substituted Aromatic5.112.5Low
o-Anisidine +M Substituted Aromatic4.513.0Low
Diethylamine Secondary Aliphatic10.514.7Moderate
Triethylamine Tertiary Aliphatic10.7< 10.0High

*Estimated values extrapolated from additive substituent effects on the Mayr scale 4.

Experimental Validation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific internal controls and mechanistic causalities to guarantee reproducible benchmarking.

Protocol A: Kinetic Quantification of Nucleophilicity (Mayr Method)

This protocol measures the absolute nucleophilicity of the aromatic amine moiety using stopped-flow UV-Vis spectrophotometry.

Step-by-Step Methodology:

  • Preparation: Prepare a 1.0×10−4 M solution of a reference benzhydrylium tetrafluoroborate salt (e.g., (p-MeO)₂CH⁺ BF₄⁻) in anhydrous dichloromethane (DCM). Prepare a separate solution of the target amine at varying concentrations ( 1.0×10−3 M to 1.0×10−2 M).

  • Mixing & Data Acquisition: Inject equal volumes of both solutions into a stopped-flow UV-Vis spectrophotometer at 20 °C. Monitor the decay of the benzhydrylium absorbance peak (typically around 450-500 nm).

  • Kinetic Extraction: Extract the pseudo-first-order rate constant ( kobs​ ) by fitting the absorbance decay curve to a single exponential function ( At​=A0​e−kobs​t+C ).

  • Second-Order Rate Determination: Plot kobs​ against the amine concentration. The slope of this linear plot yields the second-order rate constant ( k2​ ).

  • Validation Check: Repeat with at least three different benzhydrylium ions of known E values to plot logk2​ vs E and extract the N and s parameters.

Causality of Design: Pseudo-first-order conditions (amine in 10-100x excess) are strictly enforced. This choice isolates the rate dependence solely on the electrophile, preventing concentration fluctuations of the amine from skewing the kinetic decay curve. Benzhydrylium ions are chosen because they lack β -hydrogens, completely eliminating E2 elimination side-reactions that plague standard alkyl halide benchmarking 1.

Workflow Step1 Step 1: Preparation Prepare Amine & Benzhydrylium Ion Solutions Step2 Step 2: Mixing Stopped-Flow UV-Vis Spectrophotometry Step1->Step2 Step3 Step 3: Kinetics Monitor Absorbance Decay (Pseudo-1st Order) Step2->Step3 Step4 Step 4: Analysis Plot k_obs vs [Amine] to find k_2 Step3->Step4 Step5 Step 5: Mayr Equation log k_2 = s(N + E) Step4->Step5

Kinetic benchmarking workflow for determining Mayr nucleophilicity parameters.

Protocol B: Chemoselective N-Acylation (Self-Scavenging System)

This protocol demonstrates the synthetic utility of the compound's bifunctional nature, proving that the primary amine reacts exclusively while the tertiary amine acts as an internal base.

Step-by-Step Methodology:

  • Setup: Dissolve 1.0 mmol of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine in 10 mL of anhydrous DCM under an inert argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Electrophile Addition: Slowly add 1.05 mmol of acetyl chloride dropwise over 5 minutes.

  • Reaction Progression: Stir at -78 °C for 30 minutes, then allow the reaction to slowly warm to 0 °C over 1 hour. Monitor via TLC (Eluent: 9:1 DCM:MeOH).

  • Workup & Validation: Quench with saturated aqueous NaHCO3​ . Extract with DCM, dry over Na2​SO4​ , and concentrate. Analyze the crude mixture via LC-MS and 1H -NMR.

  • Validation Check: The 1H -NMR spectrum must show a singlet for the new amide N-H (~8.5 ppm) and a downfield shift of the aromatic protons, with the diethylamine ethyl signals remaining unperturbed.

Causality of Design: External bases (like pyridine or DIPEA) are intentionally omitted. The built-in tertiary amine ( pKa​ ~10.5) acts as an intramolecular/intermolecular proton sink to neutralize the HCl byproduct. The cryogenic temperature (-78 °C) kinetically traps the reaction, preventing the less nucleophilic tertiary amine from forming unstable acylammonium intermediates, thereby guaranteeing 100% chemoselectivity for the primary aromatic amine.

References

  • Nucleophilicities of Primary and Secondary Amines in Water ACS Publications[Link]

  • Nucleophilicity Prediction via Multivariate Linear Regression Analysis National Institutes of Health (PMC)[Link]

  • Nucleophilicity Trends of Amines Master Organic Chemistry[Link]

Sources

Validation

A Senior Scientist's Guide to Purity Validation: Comparing GC-MS and Alternatives for N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine

Introduction In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound N-[2-(2-Amino-5-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine, a substituted phenoxyethylamine, serves as a critical building block in the synthesis of more complex active pharmaceutical ingredients (APIs). Its purity profile directly influences the impurity profile of the final drug substance, making rigorous analytical validation an indispensable part of the manufacturing process.

This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) as a primary method for validating the purity of this amine intermediate. We will explore the causality behind experimental choices, present a self-validating protocol grounded in regulatory standards, and objectively compare the performance of GC-MS with orthogonal techniques such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Gold Standard: Purity Validation by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and often ideal technique for the analysis of volatile and semi-volatile compounds like N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine.[1] The methodology combines the high-resolution separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[2][3]

  • Why GC-MS is a Superior Choice:

    • High Separation Efficiency: Modern capillary GC columns offer exceptional resolving power, making it possible to separate the main compound from structurally similar process-related impurities and degradation products.[4]

    • High Sensitivity and Selectivity: Mass spectrometry detectors can achieve very low limits of detection (LOD) and quantification (LOQ), which is critical for controlling trace-level impurities.[5][6] The use of Selected Ion Monitoring (SIM) mode can further enhance sensitivity for specific target impurities.

    • Definitive Identification: The mass spectrometer provides molecular weight information and a unique fragmentation pattern (a "molecular fingerprint") for each eluting compound. This allows for the unambiguous identification of known impurities and the structural elucidation of unknown ones, a significant advantage over techniques that rely solely on retention time.[2][5]

Causality Behind Experimental Choices: The Challenge of Amines

The target analyte possesses both a primary and a tertiary amine. Primary amines are notoriously challenging in GC analysis; their polar nature can lead to strong interactions with active sites on the column and in the injector, resulting in poor peak shape (tailing) and reduced response.[7] To mitigate this and ensure a robust, reproducible method, chemical derivatization is the recommended approach.[8] Acylation or silylation of the primary amine group masks its polarity, reduces its reactivity, and increases its volatility, leading to sharper, more symmetrical chromatographic peaks and improved quantification accuracy.

A Self-Validating Experimental Protocol for GC-MS Analysis

This protocol is designed as a self-validating system, incorporating parameters outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures".[9][10][11][12][13]

Sample Preparation (with Derivatization)
  • Standard & Sample Weighing: Accurately weigh approximately 25 mg of the N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine reference standard and the test sample into separate 25 mL volumetric flasks.

  • Dissolution: Dissolve and dilute to volume with a suitable solvent such as Dichloromethane or Ethyl Acetate to obtain a concentration of 1 mg/mL.

  • Derivatization: Transfer 100 µL of each solution to separate GC vials. Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS, or N-methyl-bis(trifluoroacetamide)).

    • Rationale: This step is crucial for improving the chromatographic behavior of the primary amine, ensuring symmetrical peaks and accurate integration.[8]

  • Reaction: Cap the vials and heat at 70°C for 30 minutes to ensure complete derivatization. Allow to cool to room temperature before analysis.

GC-MS Instrumentation and Conditions
ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentProvides precise temperature and flow control.
MS Detector Agilent 5977B or equivalentOffers high sensitivity and spectral integrity.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA low-bleed, mid-polarity column provides excellent separation for a wide range of compounds.
Carrier Gas HeliumInert gas with optimal efficiency.
Inlet Mode Split (e.g., 20:1 ratio)Prevents column overloading and ensures sharp peaks.
Inlet Temp 280°CEnsures complete vaporization of the derivatized analyte.
Oven Program 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min)A temperature gradient is necessary to elute all potential impurities with good resolution.
MS Transfer Line 290°CPrevents condensation of analytes before entering the mass spectrometer.
Ion Source Temp 230°CStandard temperature for robust ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.
Acquisition Mode Full Scan (m/z 40-550)Allows for the detection of unknown impurities. A separate SIM method can be developed for quantifying known impurities at very low levels.[6]
Method Validation Protocol (per ICH Q2(R1))
  • Specificity: Analyze a blank (solvent with derivatizing agent), the reference standard, and a spiked sample containing known potential impurities. The method must demonstrate that the peak for the main compound is free from interference from impurities or blank components.[12]

  • Linearity: Prepare a series of at least five concentrations of the derivatized reference standard across a range of 50% to 150% of the target concentration. Plot the peak area against concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.[14]

  • Accuracy: Perform recovery studies by spiking the test sample with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.[13]

  • Precision (Repeatability & Intermediate Precision):

    • Repeatability: Analyze six replicate preparations of the same sample on the same day, with the same analyst and instrument. The Relative Standard Deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. This is particularly important for quantifying impurities.

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., oven ramp rate ±1°C/min, flow rate ±5%) and assess the impact on the results. The method should remain unaffected, demonstrating its reliability for routine use.[13]

Visualizing the Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Validation Weigh 1. Weigh Sample & Standard Dissolve 2. Dissolve in Solvent Weigh->Dissolve Derivatize 3. Add Derivatizing Agent Dissolve->Derivatize React 4. Heat to Complete Reaction Derivatize->React Inject 5. Inject into GC-MS React->Inject Separate 6. GC Separation Inject->Separate Detect 7. MS Detection & Ionization Separate->Detect Integrate 8. Peak Integration Detect->Integrate Identify 9. Impurity Identification Integrate->Identify Quantify 10. Purity Calculation Identify->Quantify Validate 11. Validate per ICH Q2(R1) Quantify->Validate Report Final Purity Report Validate->Report

Performance Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, no single technique is universally perfect. A comprehensive purity assessment often benefits from using an orthogonal method—a technique that relies on a different scientific principle—to confirm the results.[15] The primary alternatives for this analyte are HPLC and qNMR.

FeatureGC-MS HPLC-UV/MS Quantitative NMR (qNMR)
Principle Separation by volatility/boiling point; detection by mass.[4]Separation by polarity/partitioning; detection by UV absorbance or mass.Quantification by nuclear spin resonance relative to a certified internal standard.[15]
Analyte Suitability Excellent for volatile/semi-volatile compounds. Requires derivatization for polar amines.Excellent for soluble, non-volatile, or thermally unstable compounds.[16]Applicable to any soluble compound with unique NMR signals.
Impurity Detection High sensitivity for a broad range of volatile impurities. Excellent for structural elucidation of unknowns.High sensitivity, especially with MS detection.[17] May not separate all volatile impurities effectively.Lower sensitivity; generally not suitable for detecting impurities below the 0.1% level.[18]
Quantification Requires a reference standard for the main component and each impurity to be quantified.Requires a reference standard for quantification.Primary method; provides absolute quantification of the main component without needing its own reference standard.[19]
Validation Well-established validation protocols (ICH Q2).Well-established validation protocols (ICH Q2).Requires validation of specificity, precision, and accuracy.
Cost & Speed Relatively fast analysis times. Lower solvent costs but higher gas consumption.[16]Can have longer run times. High solvent purchase and disposal costs.[16]Higher initial instrument cost. Fast data acquisition but can be complex to set up.
High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique in the pharmaceutical industry.[13] For N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine, a reversed-phase HPLC method with a C18 column and a UV or MS detector would be the standard approach.

  • Advantages over GC-MS:

    • No derivatization is required, simplifying sample preparation.

    • Better suited for analyzing potential non-volatile or thermally labile impurities (e.g., salts, larger polymeric species).

  • Disadvantages:

    • May have lower resolving power for closely related volatile isomers compared to capillary GC.

    • A simple UV detector cannot provide the structural information that a mass spectrometer can, making impurity identification more challenging.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can determine the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[15]

  • Advantages over GC-MS:

    • Provides an absolute purity value without needing a specific, certified reference standard of the analyte itself.

    • Gives definitive structural information, confirming the identity of the main component.

  • Disadvantages:

    • Significantly lower sensitivity. It is not a trace analysis technique and is unsuitable for quantifying impurities at the levels required by regulatory agencies (e.g., <0.1%).[18][20]

    • Signal overlap in complex molecules can complicate quantification.

Comparison cluster_gcms cluster_hplc cluster_qnmr Analyte Purity of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine GCMS GC-MS Analyte->GCMS HPLC HPLC Analyte->HPLC qNMR qNMR Analyte->qNMR GCMS_Adv High sensitivity for volatile impurities Definitive impurity ID GCMS->GCMS_Adv GCMS_Dis Requires derivatization for amines GCMS->GCMS_Dis HPLC_Adv No derivatization needed Good for non-volatile impurities HPLC->HPLC_Adv HPLC_Dis Impurity ID is difficult with UV detector HPLC->HPLC_Dis qNMR_Adv Absolute quantification (Primary Method) Confirms structure qNMR->qNMR_Adv qNMR_Dis Low sensitivity for trace impurities qNMR->qNMR_Dis

Conclusion

For the comprehensive purity validation of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine, GC-MS stands out as the most powerful and informative technique . Its combination of high-resolution separation and definitive mass spectrometric detection provides the highest degree of confidence in identifying and quantifying volatile and semi-volatile impurities. While the requirement for derivatization adds a step to sample preparation, the resulting improvements in chromatographic performance and data quality are a necessary trade-off for a robust and reliable method.

A truly rigorous quality control strategy should leverage these techniques synergistically. GC-MS is the optimal choice for routine quality control and impurity profiling. HPLC serves as an excellent orthogonal method to search for non-volatile impurities, while qNMR can be employed as a primary method to assign the absolute purity value to the reference standard itself. This integrated approach ensures a complete and unimpeachable understanding of the compound's purity, safeguarding the quality of the final drug product.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. European Medicines Agency. [Link]

  • A Review on Gas Chromatography-Mass Spectrometry (GC-MS). World Journal of Pharmaceutical Research. [Link]

  • Exploring the Principles of GC-MS: Techniques and Applications. Pubmedia Journals Series. [Link]

  • GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Pharmaeli. [Link]

  • SAR Journal of Medical Biochemistry Gas Chromatography: Principles, Medicine and Pharmaceutical, Energy, Fuel Applications and E. SAR Publications. [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. International Journal of Health and Allied Sciences. [Link]

  • Development and Validation of GC-MS Method for the Trace Level Determination of Structurally Alert Alkyl Halide Impurities in Cilastatin Sodium Drug Substance. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Longdom Publishing. [Link]

  • Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. PubMed. [Link]

  • Gas Chromatography (GC): Principles, Applications, and Advances in Analytical Chemistry. Research & Reviews: Journal of Pharmaceutical Analysis. [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]

  • Accuracy of GC-MS + NMR comparing to an HPLC test for hormone? Reddit. [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications. [Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]

  • Untargeted and quantitative analyses of amine and phenol compounds in Baijiu via chemical isotope labeling. Open Exploration Publishing. [Link]

  • N-[2-(2-AMINO-5-METHYLPHENOXY)ETHYL]-N,N-DIETHYLAMINE - Chemical Substance Information. NextSDS. [Link]

  • Small Molecule Analysis Testing: HPLC vs GC. Brewer Science. [Link]

  • Differences in HPLC and NMR: Structural Elucidation Relevance. Patsnap. [Link]

Sources

Comparative

Cross-Referencing IR Spectroscopy Data for N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine: A Batch-to-Batch Comparison Guide

As a Senior Application Scientist, I frequently encounter the challenge of validating the structural integrity of complex polyfunctional pharmaceutical intermediates. N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of validating the structural integrity of complex polyfunctional pharmaceutical intermediates. N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine is a prime example: it contains a primary aromatic amine, an alkyl aryl ether linkage, and a tertiary aliphatic amine. Ensuring batch-to-batch consistency for this molecule requires more than a superficial spectral overlay; it demands a mechanistic understanding of how each functional group interacts with infrared radiation and how the chosen sampling technique influences the resulting data.

This guide objectively compares Fourier Transform Infrared (FTIR) analytical techniques—specifically Attenuated Total Reflectance (ATR) versus Transmission spectroscopy—and provides a self-validating framework for cross-referencing production batches.

Mechanistic Profiling of the Target Molecule

Before selecting an analytical technique, we must establish the causality behind the expected spectral signatures. The molecule's functional groups dictate specific vibrational modes:

  • Primary Aromatic Amine (-NH₂): The N-H bonds undergo both symmetric and asymmetric stretching. Because it is a primary amine, this manifests as a distinct doublet in the 3300 to 3500 cm⁻¹ region[1]. The N-H bending (scissoring) vibration typically appears around 1620 cm⁻¹. We monitor this doublet closely, as primary amines are highly susceptible to oxidation or hydrogen bonding with absorbed moisture.

  • Alkyl Aryl Ether (Ar-O-R): The asymmetric C-O-C stretch provides a strong, reliable band between 1200 and 1250 cm⁻¹. This band is relatively insensitive to environmental factors, making it an excellent internal reference peak for normalization.

  • Tertiary Aliphatic Amine (-N(CH₂CH₃)₂): Lacking N-H bonds, this group does not absorb above 3000 cm⁻¹. Instead, we rely on the C-N stretching vibrations found in the 1000 to 1250 cm⁻¹ range[1].

  • Aromatic Ring: The 1,2,4-trisubstitution pattern (2-amino-5-methylphenoxy) yields characteristic out-of-plane C-H bending at 800–850 cm⁻¹, alongside C=C stretches at ~1500 cm⁻¹ and ~1600 cm⁻¹.

Comparative Evaluation: FTIR-ATR vs. Transmission FTIR

To cross-reference batches, we must choose between FTIR-ATR and Transmission FTIR. Both are recognized by pharmacopoeial standards such as USP <854>[2] and Ph. Eur. 2.2.24[3], but they perform differently for this specific viscous/low-melting intermediate.

FTIR-ATR (Attenuated Total Reflectance)

ATR utilizes a high-refractive-index crystal (e.g., Diamond or ZnSe) to create an evanescent wave that penetrates the sample.

  • Advantages: It requires minimal sample preparation and is non-destructive[4]. For a viscous liquid like our target molecule, it eliminates the pathlength variability and bubble-formation issues common in liquid cells. It is highly effective for monitoring batch-to-batch variations in pharmaceutical raw materials[5].

  • Mechanistic limitation: The penetration depth is wavelength-dependent (deeper at lower wavenumbers). Consequently, the high-frequency N-H doublet at ~3450 cm⁻¹ will appear artificially weaker compared to the C-O-C stretch at ~1240 cm⁻¹ unless an ATR correction algorithm is applied.

Transmission FTIR (Liquid Cell)

The sample is injected into a sealed NaCl or CaF₂ liquid cell with a fixed pathlength (e.g., 0.05 mm).

  • Advantages: It provides true relative absorbance intensities, making the high-frequency N-H stretches much more prominent and easier to integrate without algorithmic correction.

  • Mechanistic limitation: The primary amine can interact with certain alkali halide windows (like KBr) over time. Furthermore, cell leakage or incomplete filling directly compromises the quantitative reliability of the batch cross-reference.

Verdict: For routine batch-to-batch cross-referencing of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine, FTIR-ATR with a Diamond crystal is the superior choice due to its reproducibility and inertness, provided spectral pre-processing is standardized.

Self-Validating Experimental Protocol (FTIR-ATR)

To ensure trustworthiness, the following protocol is designed as a self-validating system. The system must automatically halt if internal suitability checks fail.

Step 1: System Suitability & Calibration Check

  • Action: Acquire a background spectrum of the clean, empty diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

  • Self-Validation: The software must evaluate the single-beam energy profile. If the energy at 2000 cm⁻¹ falls below the baseline threshold, or if atmospheric H₂O/CO₂ bands exceed 5% absorbance, the system locks. A polystyrene film standard is then scanned to verify wavenumber accuracy (peaks must align at 1601 cm⁻¹ and 1028 cm⁻¹ within ±1 cm⁻¹)[3].

Step 2: Sample Application

  • Action: Apply 50 µL of the N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine batch directly onto the diamond crystal. Ensure complete coverage of the active sensor area.

  • Causality: Incomplete coverage reduces the effective pathlength, leading to poor signal-to-noise ratios and failing the subsequent spectral quality check.

Step 3: Spectral Acquisition & Pre-processing

  • Action: Collect 32 scans at 4 cm⁻¹ resolution. Apply an automated ATR-correction algorithm (assuming a refractive index of 1.5 for the organic sample and 2.4 for diamond) and a two-point baseline correction.

  • Self-Validation: The system calculates the signal-to-noise ratio (SNR) at the 1240 cm⁻¹ peak. If SNR < 100:1, the scan is rejected, prompting the operator to re-apply the sample.

Step 4: Cross-Referencing

  • Action: Overlay the processed spectrum against the validated Reference Standard (Batch 001). Calculate the Pearson correlation coefficient across the fingerprint (1500–500 cm⁻¹) and functional group (4000–1500 cm⁻¹) regions.

Batch-to-Batch Cross-Referencing Data

The table below summarizes the quantitative cross-referencing of three production batches using the self-validating ATR protocol. Batch 001 serves as the reference, Batch 002 is a standard production run, and Batch 003 was subjected to high humidity and thermal stress.

Functional Group / ModeExpected Range (cm⁻¹)Batch 001 (Ref)Batch 002 (Test)Batch 003 (Stressed)Mechanistic Assessment
Primary Amine (Asym. N-H) ~3450345234513415 (Broadened)Batch 003 indicates severe moisture absorption / H-bonding.
Primary Amine (Sym. N-H) ~335033483349ObscuredThe distinct doublet[1] is lost in Batch 003; fails identity.
Alkyl Aryl Ether (C-O-C) 1200–1250124012411238Core ether linkage remains structurally intact across all batches.
Tertiary Amine (C-N) 1000–1250115511561155Aliphatic amine chain is unaffected by the stress conditions.
Aromatic Ring (C=C) ~1500, ~16001505, 16101504, 16111505, 1610Aromatic backbone is highly consistent.
Correlation Coefficient (r) > 0.9801.0000.9940.842Batch 002 Passes. Batch 003 Fails.

Decision Matrix Workflow

The following diagram illustrates the logical workflow for cross-referencing batches, highlighting the critical divergence between the preferred ATR pathway and the alternative Transmission pathway.

G A Batch Sample N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine B System Suitability Test (Polystyrene Film Verification) A->B Initiate C FTIR-ATR Acquisition (Diamond Crystal, 4 cm⁻¹ Res) B->C Pass (ATR Path) D Transmission FTIR (NaCl Liquid Cell) B->D Pass (Trans Path) E Spectral Processing (ATR Correction & Normalization) C->E D->E F Cross-Reference vs Validated Standard E->F G Batch Approved (Correlation > 0.98) F->G Match H Batch Rejected (Impurity / Degradation Detected) F->H Deviation

Workflow for IR cross-referencing of batches, comparing ATR and Transmission pathways.

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Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal and Handling of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine

Executive Summary N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine (CAS: 946728-68-3) is a complex organic compound containing both aromatic amine (aniline derivative) and tertiary amine functional groups[1]. In lab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine (CAS: 946728-68-3) is a complex organic compound containing both aromatic amine (aniline derivative) and tertiary amine functional groups[1]. In laboratory and drug development settings, the safe handling and disposal of this compound are critical due to its basicity, potential for environmental toxicity, and the specific hazardous byproducts it generates upon thermal degradation.

This guide provides researchers and environmental health and safety (EH&S) professionals with a self-validating, step-by-step operational protocol for the containment, segregation, and final destruction of this chemical waste.

Part 1: Physicochemical Hazard Causality

To manage chemical waste effectively, one must understand the why behind the protocol. The disposal strategy for N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine is dictated by three primary physicochemical properties:

  • Amine Basicity & Reactivity : The diethylamine moiety renders the molecule weakly to moderately basic. If mixed indiscriminately in a general waste stream, it can undergo violent, exothermic acid-base neutralization reactions with mineral acids or act as a nucleophile with strong oxidizers and acid chlorides[2].

  • Ecotoxicity : Aromatic amines are notoriously toxic to aquatic life and can cause long-lasting disruptions to aquatic ecosystems[3],[4]. Under no circumstances can this compound or its rinsate be disposed of via standard drain systems.

  • Thermal Degradation Profile (NOx Generation) : Standard low-temperature incineration or open-air burning of nitrogen-containing organics is prohibited. Combustion of the two nitrogen atoms in its molecular structure ( C13​H22​N2​O ) yields high levels of nitrogen oxides (NO and NO 2​ )[5]. Therefore, disposal requires High-Temperature Incineration (HTI) equipped with specialized NOx scrubbing systems[6].

Part 2: Quantitative Data & Waste Categorization

To ensure rapid decision-making during waste management, all critical quantitative thresholds and material compatibilities are summarized below.

ParameterSpecificationOperational Rationale
Primary Hazard Class Toxic / Environmental HazardHigh potential for aquatic toxicity and organ toxicity upon prolonged exposure[3],[4].
Spill Threshold Minor: < 50 mL/g Major: > 50 mL/gDictates whether local lab personnel can manage the spill (Minor) or if full EH&S evacuation is required (Major)[3].
Primary Container High-Density Polyethylene (HDPE) or Amber GlassHDPE is chemically inert to basic amines. Amber glass prevents UV-induced oxidative degradation of the aniline ring[3].
Incompatible Materials Mineral acids, strong oxidizers, halogenated solventsPrevents exothermic reactions and the potential formation of highly toxic or explosive byproducts[2].
Incineration Temp. > 1000°C (1832°F)Ensures complete thermal destruction of the aromatic ring, preventing the release of unburned volatile organic compounds (VOCs)[5].

Part 3: Standard Operating Procedures (SOP)

SOP 1: Routine Waste Segregation & Containerization

This protocol ensures that liquid and solid waste streams are safely staged prior to EH&S collection.

  • Container Selection : Select a chemically compatible, leak-proof HDPE or amber glass container[3]. Ensure the container has a secure, tight-fitting lid.

  • Labeling : Before adding any waste, affix a hazardous waste tag. The label must explicitly state: "Hazardous Waste: N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine" and include the accumulation start date[3],[4].

  • Transfer : Conduct all liquid transfers inside a certified chemical fume hood to prevent inhalation of any aerosolized amine vapors[4].

  • Secondary Containment : Place the primary waste container inside a secondary spill tray (e.g., a polypropylene bin) to capture potential leaks.

  • Segregation : Store the waste in a designated cabinet strictly isolated from acids, oxidizers, and heavy metal salts[2].

SOP 2: Minor Spill Response & Decontamination (< 50 mL/g)

A self-validating system for neutralizing and capturing accidental releases.

  • Immediate Isolation : Alert nearby personnel and isolate the spill zone.

  • PPE Donning : Equip double nitrile gloves, safety goggles, and a chemical-resistant lab coat[4]. (Amine compounds readily penetrate certain thin latex materials).

  • Inert Containment : Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand[3]. Causality: Never use combustible materials like paper towels or sawdust, as the amine may react with ambient contaminants and increase fire risk.

  • Collection : Use a non-sparking scoop to transfer the saturated absorbent into a wide-mouth HDPE solid waste container.

  • Decontamination : Wipe the spill surface with a mild solvent (e.g., ethanol or a highly dilute acetic acid solution to neutralize residual base), followed by a soap and water wash[4].

  • Rinsate Capture : All cleaning materials (wipes, gloves, and rinsate) must be collected and treated as hazardous waste[4]. Empty primary containers must also be managed as hazardous waste unless they have been triple-rinsed[2].

Part 4: Final Destruction Methodology

Once collected by your institution's EH&S department, the waste is manifested for off-site destruction. The exclusive regulatory pathway for complex aromatic amines is High-Temperature Incineration (HTI) .

Because the chemical contains amine groups, burning it releases nitrogen oxides (NOx)[5]. To comply with Environmental Protection Agency (EPA) Clean Air Act standards, the licensed disposal facility must route the combusted exhaust gas through a Selective Catalytic Reduction (SCR) system or an organic amine/alkali scrubber [5],[6]. These scrubbers chemically reduce the toxic NOx gases back into harmless atmospheric nitrogen ( N2​ ) and water vapor before environmental discharge, ensuring a closed-loop safety system from the laboratory bench to the atmosphere.

Part 5: Waste Disposal Workflow Visualization

G A Waste Generation: N-[2-(2-Amino-5-methylphenoxy)ethyl]- N,N-diethylamine B Physical State? A->B C Liquid Waste (HDPE/Glass Container) B->C Liquid D Solid Waste / PPE (Sealed Drum) B->D Solid/Spill E Segregation: Isolate from Acids & Oxidizers C->E D->E F EH&S Collection & Manifesting (RCRA) E->F G High-Temperature Incineration (>1000°C) F->G H NOx Scrubber System (Catalytic/Thermal) G->H Combusted Gas (NOx) I Safe Environmental Discharge H->I

Workflow for the segregation, collection, and thermal destruction of aromatic amine waste.

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine

A Foreword on Chemical Safety: As researchers and scientists, our pursuit of innovation must be intrinsically linked with an unwavering commitment to safety. This guide provides a comprehensive framework for the safe han...

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Author: BenchChem Technical Support Team. Date: April 2026

A Foreword on Chemical Safety: As researchers and scientists, our pursuit of innovation must be intrinsically linked with an unwavering commitment to safety. This guide provides a comprehensive framework for the safe handling, use, and disposal of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine (CAS No. 946728-68-3)[1]. It is imperative to recognize that while this document is thorough, it is not a substitute for a compound-specific Safety Data Sheet (SDS). Should an SDS be available from the manufacturer or supplier, it must be consulted as the primary source of safety information. The following protocols are grounded in the known hazards associated with the structural components of this molecule, namely aromatic amines and diethylamino functional groups.

Hazard Assessment: Understanding the Risks

N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine is a complex organic molecule. A thorough risk assessment is the foundation of safe handling. Based on its chemical structure, we can anticipate a hazard profile that includes:

  • Corrosivity: Aromatic amines and related compounds are known to be corrosive, causing severe skin burns and eye damage upon contact.[2][3]

  • Toxicity: Similar compounds are often harmful if swallowed or in contact with skin.[2][3] Systemic effects following absorption are a possibility.

  • Irritancy: May cause respiratory irritation if inhaled.

  • Flammability: While not always highly flammable, many organic amines are combustible liquids.

Anticipated Hazard Classification
Hazard ClassAnticipated CategoryRationale
Skin Corrosion/IrritationCategory 1B/1CBased on the corrosive nature of similar amine compounds.[2][3]
Serious Eye Damage/IrritationCategory 1High likelihood of severe eye damage due to corrosive properties.[2][3]
Acute Toxicity (Oral, Dermal)Category 3 or 4Aromatic amines can exhibit significant toxicity.[2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3Potential for respiratory irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following recommendations are based on a conservative assessment of the potential hazards.

Core PPE Requirements
PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes of corrosive material and vapors.
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).Provides a barrier against skin contact with a potentially corrosive and toxic substance.
Body Protection Flame-resistant lab coat worn over long-sleeved clothing and long pants.Protects against splashes and brief contact.
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills.
Respiratory Protection

A risk assessment should determine the need for respiratory protection. In situations with a high likelihood of aerosol or vapor generation, a NIOSH-approved respirator with an organic vapor cartridge is required.

Operational and Handling Plan: A Step-by-Step Approach

Adherence to a strict operational protocol is critical for minimizing exposure and ensuring a safe working environment.

Preparation and Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Don appropriate PPE prep2 Ensure emergency eyewash and shower are accessible prep1->prep2 prep3 Work within a certified chemical fume hood prep2->prep3 handle1 Dispense the required amount of the compound prep3->handle1 handle2 Keep the container tightly sealed when not in use handle1->handle2 handle3 Avoid generating dust or aerosols handle1->handle3 handle4 Use compatible labware (glass or appropriate plastics) handle1->handle4 clean1 Decontaminate work surfaces handle2->clean1 handle3->clean1 handle4->clean1 clean2 Properly dispose of all waste clean1->clean2 clean3 Remove and dispose of gloves properly clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: A workflow for the safe handling of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine.

Emergency Procedures

In the event of an exposure or spill, immediate and decisive action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation and Disposal Workflow

cluster_waste_generation Waste Generation cluster_waste_storage Waste Storage cluster_waste_disposal Disposal waste1 Collect all waste containing the compound waste2 Segregate from other waste streams waste1->waste2 store1 Use a dedicated, labeled, and sealed waste container waste2->store1 store2 Store in a well-ventilated, designated hazardous waste area store1->store2 dispose1 Arrange for disposal by a licensed hazardous waste contractor store2->dispose1

Caption: A workflow for the proper disposal of amine-containing waste.

All waste containing this compound should be treated as hazardous.[4] Do not dispose of it down the drain or in regular trash.[4] Consult your institution's environmental health and safety (EHS) office for specific guidance on hazardous waste disposal procedures.

References

  • NextSDS. N-[2-(2-AMINO-5-METHYLPHENOXY)ETHYL]-N,N-DIETHYLAMINE. Accessed March 27, 2026. [Link]

  • Collect and Recycle. Amine Disposal For Businesses. Accessed March 27, 2026. [Link]

  • Science Interactive. SAFETY DATA SHEET. Accessed March 27, 2026. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Accessed March 27, 2026. [Link]

  • SKC Inc. SAFETY DATA SHEET - Aromatic Amine Cleaning Developing Solution. Accessed March 27, 2026. [Link]

  • Bellona Foundation. Amines Used in CO2 Capture - Health and Environmental Impacts. Accessed March 27, 2026. [Link]

  • ResearchGate. Treatment of amine wastes generated in industrial processes. Accessed March 27, 2026. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine
Reactant of Route 2
Reactant of Route 2
N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine
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